CEF4
Description
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H93N15O13/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAVSUZGDPFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H93N15O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1148.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Cerium Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium Tetrafluoride (CeF₄), also known as ceric fluoride (B91410), is a white crystalline inorganic compound. It stands out as the only stable tetrafluoride among the lanthanide series, a property attributed to the stability of the cerium(IV) ion's electron configuration, which is isoelectronic with Xenon.[1] As a strong oxidizing and fluorinating agent, CeF₄ is a compound of significant interest in various fields of research and development.[2][3] Its applications span from catalysis in organic synthesis to the production of advanced materials such as optical coatings, fluoride-ion conductors for solid-state batteries, and luminescent materials.[4] This guide provides an in-depth overview of the chemical properties, synthesis protocols, and key applications of Cerium Tetrafluoride, tailored for a scientific audience.
Physical and Chemical Properties
Cerium Tetrafluoride is a solid material with a high melting point and density. It is generally insoluble in water, though it undergoes slow hydrolysis.
Quantitative Data
The fundamental physical and thermodynamic properties of Cerium Tetrafluoride are summarized in the tables below.
| Property | Value | References |
| Appearance | White to beige crystalline powder | |
| Molar Mass | 216.11 g/mol | |
| Density | 4.77 g/cm³ | |
| Melting Point | ~600-650 °C (decomposes) | |
| Solubility | Insoluble in water and organic solvents | |
| Soluble in DMSO |
Table 1: Physical Properties of Cerium Tetrafluoride
| Thermodynamic Parameter | Value | References |
| Standard Enthalpy of Formation (ΔfH°, solid, 298 K) | –1939.9 ± 7.6 kJ/mol | |
| Standard Enthalpy of Sublimation (ΔsH°, 298 K) | 270.2 ± 1.7 kJ/mol |
Table 2: Thermodynamic Data for Cerium Tetrafluoride
Crystal Structure
Anhydrous Cerium Tetrafluoride possesses a monoclinic crystal structure. It is isostructural with several other tetrafluorides, including those of zirconium (ZrF₄), thorium (ThF₄), uranium (UF₄), and plutonium (PuF₄). The fundamental structure is composed of vertex-sharing CeF₈ antiprisms.
Hydrated forms of cerium tetrafluoride also exist. A monohydrate (CeF₄·H₂O) can be obtained from aqueous solutions, but it cannot be dehydrated without decomposition. More complex hydrates, such as Ce₃F₁₂·H₂O and a compound presumed to be (H₃O)Ce₃F₁₀·2H₂O, have been identified under hydrothermal conditions.
Reactivity and Stability
Cerium Tetrafluoride is a powerful oxidizing agent, a characteristic derived from the high +4 oxidation state of the cerium ion.
-
Thermal Stability : CeF₄ exhibits complex behavior at elevated temperatures. It sublimes incongruently, and this process competes with its thermal decomposition into Cerium Trifluoride (CeF₃) in the solid phase. At temperatures between 835-841°C, it melts with significant decomposition, yielding a fluorine-poor liquid and a fluorine-rich vapor.
-
Reaction with Water : The compound is very slowly hydrolyzed by cold water. However, it is readily reduced to CeF₃ by water vapor at low temperatures. At higher temperatures, it undergoes quantitative conversion (pyrohydrolysis) to cerium dioxide (CeO₂) and hydrogen fluoride (HF). Hydrothermal treatment of hydrated CeF₄ above 130°C also results in hydrolysis and reduction to CeO₂ and CeF₃.
-
Other Reactions :
-
It is easily reduced to CeF₃ by ammonia.
-
When heated with CeO₂, it is reduced to CeF₃ with the liberation of oxygen.
-
Experimental Protocols
Dry Synthesis of Nanoscale Cerium Tetrafluoride
This method describes a dry process for forming CeF₄ nanoparticles by first synthesizing an intermediate, (NH₄)₄CeF₈, and then thermally decomposing it.
Materials:
-
Cerium dioxide (CeO₂, 99.9%)
-
Ammonium bifluoride (NH₄HF₂, 98%)
-
Argon gas (Ar)
Procedure:
-
Preparation of Intermediate ((NH₄)₄CeF₈):
-
Dry the NH₄HF₂ in an oven at 350 K for 60 minutes to remove absorbed water.
-
Under anaerobic conditions, mix CeO₂ and NH₄HF₂ in a 1:6 molar ratio.
-
Grind the powder mixture in an agate mortar for 10 minutes.
-
Transfer the mixture to a suitable reactor and heat at 390 K in a vacuum for 4 hours to obtain (NH₄)₄CeF₈.
-
-
Synthesis of CeF₄ Nanoparticles:
-
Place the synthesized (NH₄)₄CeF₈ powder into a platinum crucible within a quartz tube furnace.
-
Purge the furnace tube with argon gas at a flow rate of 10 mL/min for 30 minutes.
-
Heat the furnace to 570 K at a rate of 5 K/min.
-
Maintain the temperature at 570 K for 10 hours. During this period, continue the argon flow at a reduced rate of 8 mL/min.
-
After the reaction is complete, cool the furnace to room temperature under the argon atmosphere to yield CeF₄ nanoparticles.
-
Fluorination Synthesis of Anhydrous Cerium Tetrafluoride
Anhydrous CeF₄ is best prepared through direct high-temperature fluorination.
Procedure:
-
React cerium dioxide (CeO₂) with fluorine gas (F₂) at temperatures between 350-500°C.
-
Alternatively, fluorinate cerium trifluoride (CeF₃) with fluorine gas at 500°C.
Characterization Methods
The synthesized products are typically characterized using a suite of analytical techniques:
-
X-ray Powder Diffraction (XRD): To analyze the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the particles.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition.
-
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): For detailed evaluation of nanoparticle size, shape, and crystalline structure.
Applications in Research and Drug Development
The unique properties of Cerium Tetrafluoride make it a valuable tool for researchers.
-
Catalysis : Cerium compounds are widely used as catalysts, and CeF₄ is no exception. It serves as a catalyst in various chemical reactions, particularly in organic synthesis, where it can improve reaction rates and yields. The facile switching between Ce(III) and Ce(IV) oxidation states is crucial for its catalytic activity, especially in redox reactions. This property is harnessed in applications like automotive catalytic converters and petroleum refining.
-
Fluorinating Agent : As a high-valency metal fluoride, CeF₄ can be employed as a reagent for the fluorination of organic compounds. The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
-
Advanced Materials : In materials science, CeF₄ is used to create optical coatings, enhancing the durability and anti-reflective properties of lenses and mirrors. Its high thermal stability makes it suitable for advanced ceramics and glass manufacturing. Furthermore, its potential use in developing fluoride-ion conductors for solid-state batteries is an active area of research.
-
Non-Radioactive Analogue : In fundamental research, cerium can serve as a non-radioactive substitute for actinides like uranium and plutonium for initial experimental explorations due to similarities in their chemistry.
References
In-Depth Technical Guide to the Crystal Structure Analysis of Cerium(IV) Fluoride (CeF₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of Cerium(IV) Fluoride (B91410) (CeF₄), a material of interest for its potential applications in various scientific and technological fields. This document details the synthesis of CeF₄ nanoparticles via a solid-state reaction method, outlines the protocols for its characterization using powder X-ray diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EDX), and presents a thorough analysis of its crystallographic properties. The guide is intended to serve as a detailed resource for researchers and professionals engaged in materials science, inorganic chemistry, and related disciplines.
Introduction
Cerium(IV) fluoride (CeF₄) is a fascinating inorganic compound that has garnered attention for its unique structural and chemical properties. As a rare earth tetrafluoride, its crystal structure provides valuable insights into the coordination chemistry of high-valent lanthanide ions. A thorough understanding of its synthesis and crystal structure is paramount for exploring its potential in catalysis, as a fluorinating agent, and in the development of advanced materials. This guide presents a detailed examination of the synthesis and comprehensive crystal structure analysis of CeF₄.
Synthesis of CeF₄ Nanoparticles
A prevalent and effective method for the synthesis of CeF₄ nanoparticles is through a dry, solid-state reaction. This process involves the formation of an intermediate ammonium (B1175870) cerium fluoride salt, which is subsequently thermally decomposed to yield the final product.
Experimental Protocol: Solid-State Synthesis
Materials:
-
Cerium(IV) oxide (CeO₂) powder (99.9% purity)
-
Ammonium bifluoride (NH₄HF₂) (98% purity)
-
Argon gas (high purity)
Equipment:
-
Agate mortar and pestle
-
Platinum crucible
-
Tube furnace with temperature and atmosphere control
-
Vacuum oven
Procedure:
-
Precursor Preparation:
-
Dry the NH₄HF₂ in a vacuum oven at 350 K for 1 hour to remove any absorbed moisture.
-
In an inert atmosphere glovebox, thoroughly grind a mixture of CeO₂ and NH₄HF₂ in a 1:6 molar ratio using an agate mortar and pestle for approximately 10 minutes to ensure a homogenous mixture.[1]
-
-
Formation of (NH₄)₄CeF₈ Intermediate:
-
Place the ground powder mixture into a platinum crucible.
-
Heat the crucible in the tube furnace under a vacuum at 390 K for 4 hours.[1] This step facilitates the solid-state reaction to form the ammonium tetrafluorocerate ((NH₄)₄CeF₈) intermediate.
-
-
Thermal Decomposition to CeF₄:
-
After the formation of the intermediate, purge the tube furnace with high-purity argon gas at a flow rate of 10 mL/min for 30 minutes.
-
Heat the (NH₄)₄CeF₈ intermediate in the platinum crucible under the argon atmosphere to 570 K and hold for 10 hours.[1] This thermal decomposition step yields CeF₄ nanoparticles. The temperature for this decomposition can range from 470 K to 620 K.[1]
-
After the decomposition is complete, allow the furnace to cool to room temperature under the argon atmosphere.
-
Crystal Structure and Properties
Cerium(IV) fluoride crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.
Crystallographic Data
The crystallographic data for CeF₄ has been determined through single-crystal X-ray diffraction studies and is summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c (No. 15) | |
| Lattice Parameters | a = 12.69 Å | |
| b = 10.70 Å | ||
| c = 8.31 Å | ||
| α = 90.00° | ||
| β = 126.31° | ||
| γ = 90.00° | ||
| Unit Cell Volume | 908.95 ų |
Coordination Environment
The crystal structure of CeF₄ features two non-equivalent cerium(IV) ions (Ce⁴⁺). Both of these Ce⁴⁺ ions exhibit an 8-coordinate geometry, being bonded to eight fluoride (F⁻) ions. The Ce-F bond distances in the crystal structure are not uniform and show a range from 2.21 Å to 2.34 Å.
Characterization Protocols
To confirm the synthesis of CeF₄ and to analyze its crystal structure and morphology, a combination of analytical techniques is employed.
Powder X-ray Diffraction (XRD) Analysis
Powder XRD is a fundamental technique for identifying the crystalline phases present in a material and for determining its crystal structure parameters.
Experimental Protocol:
-
Sample Preparation:
-
Gently grind the synthesized CeF₄ nanoparticle powder to a fine, uniform consistency.
-
Mount the powder on a zero-background sample holder. Ensure the sample surface is flat and level with the holder's surface to minimize peak displacement errors.
-
-
Data Collection:
-
Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the data collection range from a 2θ angle of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Operate the X-ray tube at 40 kV and 40 mA.
-
-
Data Analysis (Rietveld Refinement):
-
The Rietveld refinement method is employed to refine the crystal structure parameters from the powder XRD data.
-
Step 1: Initial Model: Start with a structural model for CeF₄ (monoclinic, space group C2/c) with the known lattice parameters and approximate atomic positions.
-
Step 2: Background Refinement: Fit the background of the diffraction pattern using a suitable polynomial function.
-
Step 3: Profile and Lattice Parameter Refinement: Refine the peak profile parameters (e.g., using a pseudo-Voigt function) and the lattice parameters.
-
Step 4: Atomic Position and Isotropic Displacement Parameter Refinement: Refine the fractional atomic coordinates of the Ce and F atoms and their isotropic displacement parameters.
-
Step 5: Anisotropic Displacement Parameter Refinement: If the data quality allows, refine the anisotropic displacement parameters for each atom.
-
Step 6: Convergence: Continue the refinement cycles until the goodness-of-fit parameters (e.g., Rwp, GOF) converge to stable, low values, indicating a good fit between the calculated and observed diffraction patterns.
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
SEM is used to visualize the morphology and size of the synthesized nanoparticles, while EDX provides elemental analysis to confirm the chemical composition.
Experimental Protocol:
-
Sample Preparation:
-
Disperse a small amount of the CeF₄ nanoparticle powder in a volatile solvent like ethanol.
-
Drop-cast the dispersion onto a clean silicon wafer or a carbon-coated SEM stub.
-
Allow the solvent to evaporate completely.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Use a field-emission scanning electron microscope (FE-SEM) for high-resolution imaging.
-
Operate the SEM at an accelerating voltage of 5-15 kV.
-
Use a working distance of 5-10 mm.
-
Acquire images at various magnifications to observe the overall morphology and individual nanoparticle details.
-
-
EDX Analysis:
-
Select representative areas of the sample for elemental analysis.
-
Acquire EDX spectra to identify the constituent elements (Cerium and Fluorine).
-
Perform elemental mapping to visualize the distribution of Ce and F within the nanoparticles, confirming their homogeneity.
-
Visualized Workflows
To provide a clear understanding of the experimental and analytical processes, the following diagrams have been generated using the DOT language.
Conclusion
This technical guide has provided a detailed overview of the synthesis and crystal structure analysis of Cerium(IV) Fluoride. The solid-state synthesis method described is a reliable route to obtaining CeF₄ nanoparticles. The comprehensive characterization protocols for powder XRD, SEM, and EDX, along with the detailed crystallographic data, offer a solid foundation for researchers working with this material. The monoclinic crystal structure with an 8-coordinate cerium center is a key feature of CeF₄. The information and protocols presented herein are intended to facilitate further research and application development involving this important inorganic fluoride.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Cerium(IV) Fluoride (CeF4) Nanoparticles for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Cerium(IV) Fluoride (B91410) (CeF4) nanoparticles, with a particular focus on their relevance to the field of drug development. This document details experimental protocols, presents quantitative data in a clear, tabular format, and utilizes visualizations to elucidate key processes and pathways.
Introduction
Cerium-based nanoparticles have garnered significant attention in biomedical research due to their unique redox properties, stemming from the ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states. While cerium oxide (CeO₂) nanoparticles are widely studied, Cerium(IV) Fluoride (this compound) nanoparticles are emerging as a promising platform for various applications, including catalysis and biomedicine. Their distinct surface chemistry and potential for functionalization make them attractive candidates for drug delivery systems and as therapeutic agents themselves. This guide aims to provide a core resource for researchers interested in harnessing the potential of this compound nanoparticles.
Synthesis of this compound Nanoparticles
The synthesis of this compound nanoparticles with controlled size and morphology is crucial for their application. A common and effective method is the dry synthesis approach, which offers advantages in terms of simplicity and scalability.
Dry Synthesis Method
This method involves the solid-state reaction of a cerium precursor with a fluorinating agent at elevated temperatures. A widely adopted protocol utilizes cerium dioxide (CeO₂) as the precursor and ammonium (B1175870) hydrogen difluoride (NH₄HF₂) as the fluorinating agent.
Experimental Protocol: Dry Synthesis of this compound Nanoparticles
-
Precursor Preparation: Cerium dioxide (CeO₂) and ammonium hydrogen difluoride (NH₄HF₂) are weighed in a specific molar ratio, typically 1:6.
-
Mixing: The precursors are thoroughly mixed and ground together in an agate mortar to ensure a homogeneous mixture.
-
Reaction: The mixture is transferred to a crucible and heated in a tube furnace under a controlled atmosphere (e.g., argon) or vacuum. The reaction proceeds in two main stages:
-
Formation of an intermediate, ammonium cerium fluoride ((NH₄)₄CeF₈), at a temperature of approximately 117°C (390 K) for 4 hours.
-
Decomposition of the intermediate to form this compound nanoparticles by heating at a higher temperature, around 297°C (570 K), for 10 hours.
-
-
Cooling and Collection: The furnace is cooled to room temperature, and the resulting this compound nanoparticle powder is collected for characterization.
Logical Workflow for Dry Synthesis of this compound Nanoparticles
Characterization of this compound Nanoparticles
Thorough characterization is essential to understand the physicochemical properties of the synthesized this compound nanoparticles and to ensure their suitability for drug development applications.
Structural and Morphological Characterization
3.1.1. X-ray Diffraction (XRD)
XRD is a fundamental technique to determine the crystal structure and phase purity of the nanoparticles.
Experimental Protocol: XRD Analysis
-
Sample Preparation: A small amount of the this compound nanoparticle powder is placed on a low-background sample holder and flattened to create a smooth surface.
-
Data Acquisition: The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to confirm the this compound phase. Rietveld refinement can be used for a more detailed analysis of crystallographic parameters.
3.1.2. Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and size distribution of the nanoparticles.
Experimental Protocol: SEM Analysis
-
Sample Preparation: A small amount of the this compound nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated. A drop of the dispersion is then placed on a carbon-coated SEM stub and allowed to dry. The sample is then sputter-coated with a conductive material (e.g., gold) to prevent charging.[1]
-
Imaging: The sample is imaged using an SEM at various magnifications.
Experimental Protocol: TEM Analysis
-
Sample Preparation: A dilute suspension of this compound nanoparticles in a solvent like ethanol (B145695) is prepared by ultrasonication. A drop of this suspension is placed onto a carbon-coated copper grid and allowed to dry completely.[2]
-
Imaging: The grid is then analyzed using a TEM to obtain high-resolution images of individual nanoparticles.
-
Size Distribution Analysis: Image analysis software (e.g., ImageJ) is used to measure the diameters of a large number of particles from the TEM images to determine the average particle size and size distribution.[3]
Surface and Physicochemical Properties
3.2.1. Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is used to determine the specific surface area of the nanoparticles, which is a critical parameter for drug loading and release.
Experimental Protocol: BET Analysis
-
Degassing: The this compound nanoparticle sample is degassed under vacuum at an elevated temperature to remove any adsorbed gases and moisture.
-
Adsorption/Desorption: Nitrogen gas is introduced to the sample at liquid nitrogen temperature (77 K), and the amount of gas adsorbed at various partial pressures is measured.
-
Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area.[4][5]
3.2.2. Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the nanoparticles in a colloidal suspension, which is crucial for their stability and interaction with biological systems.
Experimental Protocol: Zeta Potential Measurement
-
Sample Preparation: A dilute suspension of this compound nanoparticles is prepared in a suitable buffer or deionized water.
-
Measurement: The suspension is placed in a specialized cuvette, and an electric field is applied. The velocity of the particles is measured using laser Doppler velocimetry.
-
Calculation: The zeta potential is calculated from the electrophoretic mobility of the particles. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are generally considered to have good colloidal stability.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound nanoparticles synthesized by the dry method.
Table 1: Structural and Morphological Properties of this compound Nanoparticles
| Property | Typical Value | Characterization Technique |
| Crystal Structure | Monoclinic | X-ray Diffraction (XRD) |
| Average Particle Size | 10 - 30 nm | Transmission Electron Microscopy (TEM) |
| Morphology | Spherical or quasi-spherical | Scanning Electron Microscopy (SEM), TEM |
Table 2: Physicochemical Properties of this compound Nanoparticles
| Property | Typical Value Range | Characterization Technique |
| BET Surface Area | 50 - 150 m²/g | BET Analysis |
| Zeta Potential | -30 mV to +30 mV (pH dependent) | Zeta Potential Analyzer |
Applications in Drug Development
The unique properties of this compound nanoparticles make them promising candidates for various applications in drug development, particularly in cancer therapy.
Targeted Drug Delivery
The high surface area of this compound nanoparticles allows for the loading of therapeutic agents. Their surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects. The mechanism often involves the enhanced permeability and retention (EPR) effect for passive targeting of tumors, and ligand-receptor interactions for active targeting.
Signaling Pathway for Targeted Drug Delivery using Functionalized this compound Nanoparticles
Radiosensitization in Cancer Therapy
Cerium, being a high-Z element, can enhance the absorption of X-rays, leading to increased localized energy deposition within tumors. This property makes this compound nanoparticles potential radiosensitizers, which can amplify the cytotoxic effects of radiation therapy on cancer cells while minimizing damage to surrounding healthy tissues. The mechanism involves the generation of reactive oxygen species (ROS) that induce DNA damage and apoptosis in cancer cells.
Experimental Workflow for Evaluating Radiosensitizing Effect
Conclusion
This compound nanoparticles represent a versatile platform with significant potential in drug development. Their synthesis via a scalable dry method and their unique physicochemical properties make them attractive for targeted drug delivery and as radiosensitizers. The detailed experimental protocols and characterization data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this compound nanoparticles in advancing cancer therapy and other biomedical applications. Further research into surface functionalization, drug loading and release kinetics, and in vivo efficacy and safety will be crucial for the clinical translation of these promising nanomaterials.
References
An In-depth Technical Guide to the Electronic Configuration and Bonding in Cerium (IV) Fluoride (CeF₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic structure and chemical bonding in Cerium (IV) Fluoride (B91410) (CeF₄). It details the fundamental electronic configurations of cerium and fluorine, the nature of the Ce-F bond, and the resulting molecular and crystal structures. This document summarizes key quantitative data and outlines the experimental protocols used for its characterization, serving as a critical resource for professionals in chemistry and materials science.
Electronic Configuration of Constituent Elements
The bonding characteristics of CeF₄ are fundamentally determined by the electronic structures of Cerium (Ce) and Fluorine (F).
Cerium (Ce)
Cerium, with atomic number 58, is a lanthanide element. Its ground-state electron configuration is [Xe] 4f¹5d¹6s².[1][2][3][4] The energy levels of the 4f, 5d, and 6s orbitals are very close, allowing for the removal of up to four valence electrons.[2] In Cerium (IV) Fluoride, cerium exists in its +4 oxidation state. This is achieved by losing its four outermost electrons to form the Ce⁴⁺ cation.
The resulting electronic configuration for the Ce⁴⁺ ion is that of the noble gas Xenon, [Xe]. The stability of the Ce⁴⁺ ion is a notable exception among lanthanides and is attributed to the energetically favorable state of having an empty 4f subshell.
Fluorine (F)
Fluorine, with atomic number 9, has an electron configuration of [He] 2s²2p⁵. As the most electronegative element, it readily accepts one electron to complete its valence shell. In the formation of CeF₄, each of the four fluorine atoms accepts one electron from the cerium atom to become the fluoride anion, F⁻. The F⁻ ion achieves the stable electron configuration of the noble gas Neon, [Ne].
The process of ion formation is a critical first step in establishing the bonding within CeF₄.
References
An In-depth Technical Guide to the Thermochemical Properties of Cerium Tetrafluoride
Cerium tetrafluoride (CeF₄) is a strong oxidizing and fluorinating agent with applications in various fields, including materials science and chemical synthesis. A thorough understanding of its thermochemical properties is crucial for its effective and safe utilization. This guide provides a detailed overview of the key thermochemical data for CeF₄, the experimental methodologies used for their determination, and logical workflows for its synthesis and analysis.
Core Thermochemical Data
The thermodynamic stability and reactivity of Cerium Tetrafluoride are defined by its thermochemical properties. The most reliably determined values are for its enthalpy of formation and sublimation.
Table 1: Thermochemical Data for Cerium Tetrafluoride (CeF₄) at 298.15 K
| Property | Symbol | State | Value | Units |
| Standard Enthalpy of Formation | ΔfH° | solid | -1939.9 ± 7.6 | kJ/mol |
| Standard Enthalpy of Sublimation | ΔsH° | solid | 270.2 ± 1.7 | kJ/mol |
| Standard Enthalpy of Formation | ΔfH° | gas | -1669.6 ± 7.8 | kJ/mol |
Table 2: Physical and Chemical Properties of Cerium Tetrafluoride (CeF₄)
| Property | Value |
| Chemical Formula | CeF₄ |
| Molar Mass | 216.11 g/mol |
| Appearance | White crystalline solid |
| Density | 4.77 g/cm³ |
| Melting Point | Decomposes at >600 °C |
| Thermal Behavior | Sublimes with incongruent decomposition |
Experimental Protocols
The determination of thermochemical data for reactive compounds like CeF₄ requires specialized high-temperature experimental techniques.
2.1. Knudsen Effusion Mass Spectrometry (KEMS)
Knudsen Effusion Mass Spectrometry is a high-temperature technique used to measure vapor pressures of low-volatility materials and to determine their sublimation enthalpies.
-
Principle: A solid sample is placed in a thermally stable, non-reactive container, known as a Knudsen cell (for CeF₄ studies, platinum cells are used). The cell is heated in a high-vacuum chamber to a specific temperature, allowing equilibrium to be established between the condensed phase and its vapor. A small amount of the vapor effuses through a tiny orifice in the cell lid, forming a molecular beam. This beam is then directed into the ion source of a mass spectrometer, where the gaseous species are ionized, separated by their mass-to-charge ratio, and detected.
-
Methodology for CeF₄:
-
A sample of solid CeF₄ is loaded into a platinum Knudsen effusion cell.
-
The cell is placed in a high-vacuum chamber and heated to a temperature range of 750–920 K.
-
At various stable temperatures, the ion intensities of the effusing vapor species are measured using a mass spectrometer.
-
Studies have shown that the sublimation of CeF₄ competes with its thermal decomposition into solid Cerium Trifluoride (CeF₃)[3].
-
The vapor pressure (p) is calculated from the measured ion intensities using the Knudsen equation.
-
The enthalpy of sublimation (ΔsH°) is determined from the temperature dependence of the vapor pressure by applying the Clausius-Clapeyron equation, typically through a van't Hoff plot (ln(p) vs. 1/T).
-
2.2. Calorimetry
Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes. The enthalpy of formation of CeF₄ was determined from experiments involving the joint fluorination of CeF₃ and platinum. While specific protocols for CeF₄ are proprietary, the general principle of reaction calorimetry applies.
-
Principle: A reaction is carried out in a device called a calorimeter. The heat released or absorbed by the reaction (q_rxn) causes a temperature change in the calorimeter and its contents. By measuring this temperature change (ΔT) and knowing the heat capacity of the calorimeter system (C_cal), the heat of the reaction can be calculated (q_rxn = -C_cal * ΔT).
-
General Methodology (Constant Pressure "Coffee-Cup" Calorimetry):
-
Known quantities of reactants are placed in an insulated container (the calorimeter) equipped with a thermometer or temperature probe and a stirrer.
-
The initial temperature of the reactants is recorded.
-
The reaction is initiated. For an exothermic reaction, the temperature of the solution and the calorimeter increases; for an endothermic reaction, it decreases.
-
The temperature is monitored until it reaches a maximum or minimum and then begins to return to the ambient temperature.
-
The change in temperature (ΔT) is determined by extrapolating the cooling/warming curve back to the time of mixing.
-
The heat absorbed by the solution is calculated using q = m × c × ΔT, where 'm' is the mass of the solution and 'c' is its specific heat capacity.
-
The heat absorbed by the calorimeter itself (q_cal = C_cal × ΔT) is added to find the total heat change.
-
The enthalpy change of the reaction (ΔH) is then determined by dividing the total heat by the number of moles of the limiting reactant.
-
Synthesis Pathway
Cerium tetrafluoride can be produced via several routes. A notable method is the dry synthesis of nanoscale CeF₄ polycrystals, which involves the thermal decomposition of an ammonium (B1175870) cerium fluoride (B91410) intermediate.
-
Protocol for Nanoscale CeF₄ Synthesis:
-
Intermediate Synthesis: Cerium dioxide (CeO₂) and ammonium hydrogen difluoride (NH₄HF₂) are mixed in a 1:6 molar ratio[4][5]. The mixture is heated in a vacuum at 390 K (117 °C) for approximately 4 hours to form the intermediate compound, (NH₄)₄CeF₈.
-
Decomposition: The (NH₄)₄CeF₈ intermediate is then transferred to a platinum crucible and heated in a furnace under an inert argon gas flow.
-
CeF₄ Formation: The furnace temperature is raised to 570 K (297 °C) and held for about 10 hours. During this step, the intermediate decomposes to yield nanoscale Cerium Tetrafluoride (CeF₄).
-
References
- 1. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 2. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Cerium Tetrafluoride and Cerium Trifluoride Nanoscale Polycrystals from Ammonium Hydrogen Difluoride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Cerium(IV) Fluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerium(IV) fluoride (B91410) (CeF₄), a potent oxidizing agent, is a white crystalline solid with noteworthy applications in various chemical syntheses.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the solubility of Cerium(IV) fluoride in organic solvents. While extensive quantitative data across a broad spectrum of organic solvents remains limited in publicly accessible literature, this document synthesizes the available information, focusing on its documented solubility and reactivity in dimethyl sulfoxide (B87167) (DMSO). Furthermore, this guide outlines standard experimental protocols for solubility determination and presents logical workflows for assessing and utilizing CeF₄ in organic media.
Introduction to Cerium(IV) Fluoride
Cerium, a rare earth element, is unique in its ability to form stable, water-soluble inorganic compounds in the +4 oxidation state.[2] Among these, Cerium(IV) fluoride (CeF₄) is a significant compound.[2] It can be synthesized in its hydrated form (CeF₄·xH₂O, where x ≤ 1) by reacting a cerium(IV) sulfate (B86663) solution with 40% hydrofluoric acid at 90°C.[1] Anhydrous CeF₄ can be produced by the fluorination of cerium(III) fluoride or cerium dioxide using fluorine gas at 500°C.[1] While generally described as insoluble in water, its behavior in organic solvents is more complex and is the focus of this guide.
Solubility of CeF₄ in Organic Solvents: A Review of the Literature
The solubility of CeF₄ in organic solvents is not extensively documented with quantitative data. However, research has specifically highlighted its interaction with dimethyl sulfoxide (DMSO).
Dimethyl Sulfoxide (DMSO)
Hydrated cerium(IV) fluoride has been observed to dissolve in hot dimethyl sulfoxide. This dissolution is not a simple physical process but involves a chemical reaction leading to the formation of a coordination complex, [CeF₄(DMSO)₂].
Upon dissolution in DMSO, a dynamic equilibrium is established in the solution. This equilibrium involves the molecular adduct [CeF₄(Me₂SO)₄] and ionic forms, specifically the cation [CeF₃(Me₂SO)₅]⁺ and the anion [CeF₅(Me₂SO)₃]⁻, including their geometric isomers. The existence of these species has been inferred from ¹⁹F NMR and IR spectroscopy studies. The coordination polyhedron in the solid state is typically a square antiprism, and it is believed that this coordination is largely retained in solution.
The following diagram illustrates the equilibrium of CeF₄ species in a DMSO solution:
Caption: Dynamic equilibrium of CeF₄ species in DMSO solution.
Other Organic Solvents
Attempts to use the [CeF₄(Me₂SO)₂] complex as a synthon to prepare other complexes with phosphine (B1218219) oxides or 2,2'-bipyridyl were reported to be unsuccessful, suggesting limitations in its reactivity or the stability of the resulting products in other solvent systems.
There is a notable lack of specific quantitative solubility data for CeF₄ in other common organic solvents such as acetonitrile, acetone, tetrahydrofuran, or various alcohols in the reviewed literature. This suggests that CeF₄ is likely sparingly soluble or reacts in these solvents in a manner that has not been extensively characterized.
Quantitative Solubility Data
As of the latest literature review, comprehensive quantitative solubility data for CeF₄ in a range of organic solvents is not available. The only inorganic solvent for which quantitative data was found is hydrogen fluoride.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Hydrogen Fluoride | -23.8 | 0.106 | |
| Hydrogen Fluoride | -9.8 | 0.1 | |
| Hydrogen Fluoride | 11.9 | 0.1 | |
| Dimethyl Sulfoxide (DMSO) | Hot | Soluble (forms complex) |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of CeF₄ in various organic solvents are not detailed in the available literature, a general methodology can be proposed based on standard laboratory practices for solubility assessment of inorganic compounds.
Gravimetric Method
This method involves preparing a saturated solution of CeF₄ in the desired organic solvent at a specific temperature, followed by the evaporation of a known volume of the supernatant and weighing the residual solid.
Workflow for Gravimetric Solubility Determination:
Caption: A generalized workflow for determining the solubility of CeF₄ via the gravimetric method.
Spectroscopic Method (e.g., ¹⁹F NMR)
Given that CeF₄ contains fluorine, ¹⁹F NMR spectroscopy can be a powerful tool for both qualitative and quantitative analysis in solution, as demonstrated in the studies with DMSO.
Protocol Outline:
-
Calibration Curve: Prepare a series of standard solutions of a soluble cerium fluoride complex (or a suitable fluorine-containing standard) of known concentrations in the organic solvent of interest. Acquire the ¹⁹F NMR spectra for each standard and create a calibration curve by plotting the integrated signal intensity against concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of CeF₄ in the same organic solvent at a specific temperature, ensuring equilibrium is reached.
-
Sample Analysis: After allowing the excess solid to settle, carefully transfer a known volume of the supernatant to an NMR tube. An internal standard of known concentration may be added.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum of the saturated solution.
-
Quantification: Determine the concentration of dissolved CeF₄ species by comparing the integrated signal intensity to the calibration curve.
Conclusion and Future Outlook
The current understanding of the solubility of Cerium(IV) fluoride in organic solvents is largely centered on its reactivity and complex formation in dimethyl sulfoxide. There is a significant gap in the literature regarding its quantitative solubility in a broader range of organic solvents. For researchers and professionals in drug development and other fields, this presents both a challenge and an opportunity. The development of new synthetic routes or applications involving CeF₄ may necessitate a more thorough characterization of its solubility profile. The experimental protocols outlined in this guide provide a starting point for such investigations. Future research should focus on systematically determining the solubility of CeF₄ in various polar aprotic, polar protic, and nonpolar organic solvents to create a comprehensive solubility database.
References
A Technical Guide to the Historical Development of Cerium Tetrafluoride Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium tetrafluoride (CeF₄), a compound at the intersection of rare-earth chemistry and fluorine chemistry, has a rich and evolving history of scientific inquiry. From its initial synthesis to the discovery of its polymorphic nature and its applications in modern materials science, the journey of CeF₄ research offers valuable insights into the challenges and triumphs of inorganic chemistry. This in-depth technical guide provides a comprehensive overview of the historical development of cerium tetrafluoride research, detailing key experimental protocols, presenting quantitative data in a structured format, and visualizing the logical progression of scientific understanding.
Historical Timeline of Key Discoveries
The research into cerium tetrafluoride can be broadly categorized into several key periods, each marked by significant advancements in synthesis, characterization, and theoretical understanding.
Synthesis Methodologies: A Historical Perspective
The synthesis of pure cerium tetrafluoride has been a significant challenge, with early methods often yielding products of questionable purity and stability. The evolution of synthetic protocols reflects the broader advancements in inorganic chemical techniques.
Early Wet Chemical and High-Temperature Fluorination Methods
2.1.1. The Cunningham et al. Method (1954) - Reported Thermal Instability
One of the earliest reported syntheses of cerium tetrafluoride was by Cunningham and his collaborators in 1954. Their work, which suggested the compound was thermally unstable, was a pivotal, though later contested, point in CeF₄ research.
Experimental Protocol (Reconstructed from historical accounts):
-
Precipitation: A hydrated form of cerium(IV) fluoride (B91410) was precipitated from an aqueous solution of a Ce(IV) salt (e.g., cerium(IV) sulfate) by the addition of hydrofluoric acid.
-
Dehydration: The resulting hydrated precipitate was then dehydrated under vacuum at elevated temperatures. The exact conditions of dehydration were critical and likely contributed to the observed decomposition.
2.1.2. The Asker and Wylie Method (1965) - A Stable Anhydrous Form
In 1965, Asker and Wylie reported the synthesis of a stable, anhydrous cerium tetrafluoride, directly challenging the earlier findings. Their method involved high-temperature direct fluorination.[1]
Experimental Protocol:
-
Starting Material: High-purity cerium dioxide (CeO₂) was used as the starting material.
-
Fluorinating Agent: A stream of elemental fluorine (F₂) gas, often diluted with an inert gas like nitrogen, was passed over the CeO₂.
-
Reaction Conditions: The reaction was carried out in a furnace at elevated temperatures, typically in the range of 350-500°C.[1] The reaction vessel was made of a fluorine-resistant material such as nickel or monel.
-
Product Collection: The resulting white, solid CeF₄ was collected in a cooler part of the apparatus.
This high-temperature fluorination method yielded a product that was found to be significantly more stable than previously reported, paving the way for a more accurate characterization of its properties.
The Advent of Polymorph-Specific Synthesis
The conflicting reports on the stability of CeF₄ were largely resolved in 2003 by Kim et al., who demonstrated the existence of two distinct polymorphs: a metastable form (CeF₄-I) and a stable form (CeF₄-II).[2] Their work provided a framework for understanding the previous discrepancies and for the selective synthesis of each phase.
Experimental Protocol (Kim et al., 2003):
-
Starting Material: Cerium trifluoride (CeF₃) powder.
-
Fluorinating Agent: Elemental fluorine (F₂) gas.
-
Reaction Conditions for CeF₄-I (Metastable): The fluorination of CeF₃ was carried out at temperatures between 523–538 K (250–265 °C).[2]
-
Reaction Conditions for CeF₄-II (Stable): The synthesis of the stable form was achieved at temperatures above 540 K (267 °C).[2]
This temperature-controlled fluorination of CeF₃ proved to be a reliable method for selectively producing either the metastable or the stable polymorph of cerium tetrafluoride.
Modern Dry Synthesis Routes for Nanoscale CeF₄
More recent research has focused on the development of more scalable and lower-temperature methods for synthesizing CeF₄, particularly in the form of nanoparticles. A prominent example is the dry synthesis route using ammonium (B1175870) hydrogen difluoride (NH₄HF₂).
Experimental Protocol (Dry Synthesis):
-
Mixing: Cerium dioxide (CeO₂) and ammonium hydrogen difluoride (NH₄HF₂) are mixed in a specific molar ratio (e.g., 1:6).
-
Formation of Intermediate: The mixture is heated in a vacuum or inert atmosphere at around 390 K (117 °C) to form an ammonium cerium fluoride intermediate, such as (NH₄)₄CeF₈.
-
Decomposition: The intermediate is then thermally decomposed at a higher temperature, typically around 570 K (297 °C), to yield cerium tetrafluoride nanoparticles.
This method offers the advantages of being a solid-state reaction, avoiding the use of corrosive hydrofluoric acid, and allowing for the production of nanoscale materials with tailored properties.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for cerium tetrafluoride throughout its research history.
Table 1: Physical and Chemical Properties
| Property | Value | Reported By (Year) | Citation |
| Molar Mass | 216.11 g/mol | - | - |
| Appearance | White crystalline solid | Asker & Wylie (1965) | |
| Density | 4.77 g/cm³ | - | |
| Melting Point | 600 °C (decomposes) | - | |
| Enthalpy of Sublimation (ΔsH°) | 252 ± 5 kJ/mol (at 845 K) | Chilingarov et al. (2015) |
Table 2: Crystallographic Data
| Polymorph | Crystal System | Space Group | Lattice Parameters | Cell Volume (ų) | Reported By (Year) | Citation |
| CeF₄-I (Metastable) | Monoclinic | C12/c1 | a = 12.6 Å, b = 10.6 Å, c = 8.2 Å, β = 126.1° | 891 | Kim et al. (2003) | |
| CeF₄-II (Stable) | Monoclinic | C12/c1 | a = 12.5 Å, b = 10.5 Å, c = 8.2 Å, β = 126.3° | 878 | Kim et al. (2003) | |
| Anhydrous CeF₄ | Monoclinic | - | - | - | Asker & Wylie (1965) |
Evolution of Characterization Techniques
The understanding of CeF₄'s properties has been intrinsically linked to the development of analytical instrumentation.
-
Early Stages (1950s-1960s): Research relied heavily on classical chemical analysis, X-ray powder diffraction (XRD) for phase identification, and thermogravimetric analysis (TGA) to study thermal stability.
-
Modern Era (2000s-Present): The introduction of more sophisticated techniques has provided deeper insights.
-
Rietveld refinement of XRD data has allowed for the detailed structural solution of the different polymorphs.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been crucial for characterizing the morphology and size of nanoscale CeF₄.
-
X-ray Photoelectron Spectroscopy (XPS) has been employed to determine the oxidation state of cerium and the surface composition of CeF₄ materials.
-
Logical Progression of Research
The historical development of CeF₄ research demonstrates a clear logical progression, where initial contradictory findings spurred further investigation, ultimately leading to a more complete understanding.
Conclusion
The historical journey of cerium tetrafluoride research is a compelling narrative of scientific discovery. The initial confusion surrounding its stability, followed by the meticulous work that led to the identification of its polymorphs, and the recent advancements in nanoscale synthesis, all highlight the iterative and progressive nature of scientific inquiry. For researchers and professionals in materials science and drug development, this history underscores the importance of rigorous experimental design and the continuous evolution of analytical techniques in unraveling the complexities of inorganic compounds. The ability to now selectively synthesize different forms of CeF₄, including at the nanoscale, opens up new avenues for its application in catalysis, as a powerful fluorinating agent, and in the development of advanced optical materials.
References
An In-Depth Technical Guide to the CEF4 Peptide: Sequence, Origin, and Immunological Significance in Influenza A Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CEF4 peptide, derived from a highly conserved region of the influenza A virus nucleocapsid protein, represents a significant target for cell-mediated immunity. This technical guide provides a comprehensive overview of the this compound peptide, including its amino acid sequence, origin within the viral proteome, and its role in eliciting T-cell responses. Detailed experimental protocols for the synthesis, purification, and immunological evaluation of this compound are presented, alongside a thorough examination of the signaling pathways initiated upon its recognition by T-cells. Quantitative data on its binding affinity to Major Histocompatibility Complex (MHC) molecules and its immunogenicity are summarized to provide a valuable resource for researchers in immunology, virology, and vaccine development.
Introduction
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel and broadly protective vaccines. While traditional influenza vaccines primarily target the variable surface glycoproteins, hemagglutinin and neuraminidase, there is a growing interest in conserved viral antigens that can induce cross-protective T-cell immunity. The nucleocapsid protein (NP) of influenza A is an abundant internal protein that is highly conserved across different viral strains. Peptides derived from NP are presented on the surface of infected cells by MHC class I molecules, making them ideal targets for cytotoxic T lymphocytes (CTLs).
The this compound peptide is a well-characterized HLA-A3 restricted T-cell epitope derived from the influenza A virus nucleocapsid protein. Its high degree of conservation and immunogenicity have made it a valuable tool in immunological studies and a potential component of universal influenza vaccines. This guide aims to provide a detailed technical resource for researchers working with the this compound peptide.
This compound Peptide: Sequence and Physicochemical Properties
The this compound peptide is a decapeptide with the following amino acid sequence and key properties:
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK) | [1][2][3] |
| Origin | Influenza A Virus Nucleocapsid Protein (NP), amino acids 342-351 | [4][5] |
| Molecular Formula | C₅₃H₉₃N₁₅O₁₃ | |
| Molecular Weight | 1148.42 g/mol |
Origin in Influenza A Virus
The this compound peptide sequence is located within the nucleocapsid protein (NP) of the influenza A virus. The NP is a structural protein that encapsidates the viral RNA genome, forming a ribonucleoprotein (RNP) complex. Due to its critical role in viral replication, the NP is highly conserved across various influenza A subtypes. The high degree of conservation of the this compound epitope sequence across different influenza A strains is a key factor in its potential as a target for a universal vaccine.
Immunological Properties of this compound
The this compound peptide is recognized by the immune system as a T-cell epitope, specifically by CD8+ cytotoxic T lymphocytes (CTLs). This recognition is restricted by the Human Leukocyte Antigen (HLA) class I molecule, HLA-A3.
MHC Binding Affinity
Note: Specific IC50 values for this compound binding to HLA-A03:01 and other alleles would be presented here if available in the searched literature.*
Immunogenicity and T-Cell Responses
Stimulation of peripheral blood mononuclear cells (PBMCs) from HLA-A3 positive individuals with the this compound peptide can elicit a robust CD8+ T-cell response. This response is characterized by T-cell proliferation and the production of effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). The magnitude of this response can be quantified using various immunological assays.
Note: A table summarizing quantitative data on this compound immunogenicity, such as the percentage of responding T-cells and cytokine levels from specific studies, would be included here if found in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound peptide.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Objective: To chemically synthesize the this compound peptide (RVLSFIKGTK).
Principle: SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) with a coupling reagent and couple it to the deprotected resin in the presence of a base.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
MHC Class I Binding Assay
Objective: To determine the binding affinity of the this compound peptide to a specific HLA class I molecule (e.g., HLA-A3).
Principle: This is a competitive binding assay where the ability of the unlabeled this compound peptide to compete with a high-affinity, labeled (e.g., fluorescent or radioactive) standard peptide for binding to purified, recombinant HLA molecules is measured.
Materials:
-
Purified, recombinant HLA-A3 molecules
-
High-affinity, labeled standard peptide for HLA-A3
-
This compound peptide
-
Assay buffer
-
96-well filter plates
-
Detection system (e.g., fluorescence reader, gamma counter)
Procedure:
-
Prepare Reagents: Dilute the purified HLA-A3 molecules, labeled standard peptide, and a range of concentrations of the this compound peptide in assay buffer.
-
Incubation: In a 96-well plate, incubate a constant amount of HLA-A3 molecules and the labeled standard peptide with varying concentrations of the this compound peptide.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the HLA-peptide complexes from the free peptide using filter plates.
-
Detection: Quantify the amount of labeled peptide bound to the HLA molecules.
-
Data Analysis: Plot the percentage of inhibition of labeled peptide binding versus the concentration of the this compound peptide. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the labeled standard peptide.
T-Cell Proliferation Assay (CFSE)
Objective: To measure the proliferation of this compound-specific T-cells.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation by flow cytometry.
Materials:
-
PBMCs from an HLA-A3 positive donor
-
This compound peptide
-
CFSE dye
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.
-
CFSE Labeling: Label the PBMCs with CFSE.
-
Stimulation: Culture the CFSE-labeled PBMCs in the presence or absence (negative control) of the this compound peptide.
-
Incubation: Incubate the cells for several days to allow for proliferation.
-
Staining: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8).
-
Flow Cytometry: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity within the CD8+ T-cell population. Proliferation is indicated by the appearance of peaks with successively lower CFSE fluorescence.
ELISpot Assay
Objective: To enumerate this compound-specific, IFN-γ-producing T-cells.
Principle: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level. Cells are cultured on a surface coated with a cytokine-specific capture antibody. When a cell secretes the cytokine, it is captured by the antibody in the immediate vicinity. The captured cytokine is then detected using a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a precipitating substrate, resulting in a visible spot for each cytokine-secreting cell.
Materials:
-
PBMCs from an HLA-A3 positive donor
-
This compound peptide
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)
-
Substrate (e.g., BCIP/NBT)
-
ELISpot reader
Procedure:
-
Prepare Plate: Wash the pre-coated ELISpot plate.
-
Cell Stimulation: Add PBMCs to the wells in the presence or absence (negative control) of the this compound peptide.
-
Incubation: Incubate the plate to allow for cytokine secretion.
-
Cell Removal: Wash away the cells.
-
Detection Antibody: Add the biotinylated detection antibody.
-
Enzyme Conjugate: Add the streptavidin-enzyme conjugate.
-
Substrate Addition: Add the substrate to develop the spots.
-
Spot Counting: Wash and dry the plate, then count the spots using an ELISpot reader.
T-Cell Receptor Signaling Pathway
The recognition of the this compound peptide presented by an HLA-A3 molecule on the surface of an antigen-presenting cell (APC) or an infected cell by the T-cell receptor (TCR) of a CD8+ T-cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of effector functions, such as the killing of infected cells and the secretion of cytokines.
Key Steps in TCR Signaling:
-
TCR-pMHC Engagement: The TCR, in conjunction with the CD8 co-receptor, binds to the this compound-HLA-A3 complex.
-
Initiation of Signaling: This binding event leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 subunits of the TCR complex by the Src-family kinase Lck.
-
Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for the Syk-family kinase ZAP-70, which is subsequently phosphorylated and activated by Lck.
-
Formation of the LAT Signalosome: Activated ZAP-70 phosphorylates several downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). This leads to the formation of a large signaling complex known as the LAT signalosome.
-
Activation of Downstream Pathways: The LAT signalosome activates multiple downstream signaling pathways, including:
-
PLCγ1 Pathway: Leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.
-
MAPK Pathway: Activates the Ras-Raf-MEK-ERK cascade, which is crucial for gene transcription and cell proliferation.
-
PI3K-Akt Pathway: Promotes cell survival and metabolism.
-
-
Transcription Factor Activation: These signaling pathways converge on the activation of key transcription factors, such as NFAT, AP-1, and NF-κB.
-
Gene Expression and Effector Functions: These transcription factors translocate to the nucleus and induce the expression of genes involved in T-cell activation, proliferation (e.g., IL-2), and effector functions (e.g., IFN-γ, perforin, granzymes).
Conclusion
The this compound peptide from the influenza A virus nucleocapsid protein is a valuable tool for studying T-cell immunity to influenza and holds promise as a component of universal influenza vaccines. This technical guide has provided a comprehensive overview of its sequence, origin, and immunological properties, along with detailed experimental protocols and an outline of the associated T-cell signaling pathways. Further quantitative characterization of its binding to a broader range of HLA alleles and its immunogenicity in diverse human populations will be crucial for advancing its potential clinical applications. The methodologies and information presented here serve as a foundational resource for researchers dedicated to advancing our understanding of influenza immunology and developing next-generation influenza vaccines.
References
- 1. The effector T cell response to influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-Dependent Differences in T-Cell Responses to Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effector T Cell Response to Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T Cell Responses during Influenza Infection: Getting and Keeping Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of immunogenicity for an influenza‐derived peptide across the HLA‐B44 supertype molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of the CEF4 Peptide in Viral Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CEF4 peptide, a conserved epitope derived from the influenza A virus nucleoprotein, plays a critical role in the cellular immune response to viral infections. This technical guide provides an in-depth analysis of the biological function of the this compound peptide, with a primary focus on its role as a potent activator of cytotoxic T lymphocytes (CTLs). While not possessing direct antiviral properties in the manner of antimicrobial peptides, this compound is instrumental in the recognition and elimination of virus-infected cells. This document details the immunological signaling pathways initiated by this compound, presents quantitative data on its efficacy in stimulating T-cell responses, and provides comprehensive experimental protocols for its study and application.
Introduction to the this compound Peptide
The this compound peptide is a decapeptide with the amino acid sequence Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK)[1][2]. It is a well-characterized HLA-A3-restricted epitope derived from the nucleoprotein of the influenza A virus (amino acids 342-351)[2]. This compound is a component of the widely used CEF peptide pool, which comprises epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus, and serves as a positive control in various immunological assays designed to measure T-cell functionality[3][4]. Its primary biological function in the context of a viral infection is to be presented by major histocompatibility complex (MHC) class I molecules on the surface of infected cells, thereby flagging them for recognition and destruction by the adaptive immune system.
The Immunological Role of this compound in Viral Infection
The function of this compound is intrinsically linked to the cellular arm of the adaptive immune response. Unlike antiviral peptides that may directly interact with and neutralize virions, this compound's activity is mediated through its interaction with T-cell receptors (TCRs) on cytotoxic T lymphocytes.
Antigen Processing and Presentation
During an influenza virus infection, viral proteins, including the nucleoprotein, are synthesized within the host cell. These proteins are subsequently processed by the proteasome into smaller peptide fragments. The this compound peptide, once generated, is transported into the endoplasmic reticulum where it binds to MHC class I molecules, specifically the HLA-A3 allotype. This peptide-MHC complex is then trafficked to the cell surface for presentation to CD8+ T-cells.
T-Cell Recognition and Activation
The presentation of the this compound-HLA-A3 complex on the surface of an infected cell is the critical step for initiating a targeted immune response. Circulating CD8+ cytotoxic T lymphocytes with T-cell receptors specific for this particular peptide-MHC complex will recognize and bind to it. This recognition event triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs.
Elimination of Infected Cells
Activated CTLs employ two primary mechanisms to eliminate virus-infected cells:
-
Granule Exocytosis Pathway: Upon forming a stable immunological synapse with the infected target cell, the CTL releases the contents of its cytotoxic granules, primarily perforin (B1180081) and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and initiate apoptosis (programmed cell death).
-
Fas/FasL Pathway: Activated CTLs express Fas Ligand (FasL) on their surface, which binds to the Fas receptor (CD95) on the target cell. This interaction also triggers an apoptotic cascade within the infected cell.
By inducing apoptosis, CTLs effectively eliminate the viral replication machinery without causing widespread inflammation and tissue damage associated with other forms of cell death like necrosis.
Signaling Pathways
The biological function of this compound is realized through the activation of specific signaling pathways upon T-cell recognition.
Quantitative Data on this compound-Mediated T-Cell Responses
The efficacy of the this compound peptide in stimulating T-cell responses is quantifiable through various immunological assays. The following tables summarize typical quantitative data obtained from such experiments.
Table 1: IFN-γ ELISpot Assay Results
| Donor HLA Type | Stimulus | Mean Spot Forming Cells (SFC) per 10^6 PBMCs ± SD |
| HLA-A3+ | No Peptide (Negative Control) | 5 ± 2 |
| HLA-A3+ | This compound Peptide (1 µg/mL) | 250 ± 35 |
| HLA-A3- | This compound Peptide (1 µg/mL) | 8 ± 3 |
Table 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
| T-Cell Population | Stimulus | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells |
| CD8+ | No Peptide | 0.02% | 0.01% |
| CD8+ | This compound Peptide (1 µg/mL) | 1.5% | 1.2% |
Table 3: Cytotoxic T-Lymphocyte (CTL) Killing Assay
| Effector:Target Ratio | Target Cells | % Specific Lysis |
| 50:1 | T2 cells (HLA-A3+) + this compound | 65% |
| 50:1 | T2 cells (HLA-A3+) - No Peptide | 5% |
| 50:1 | Non-HLA-A3 cells + this compound | 7% |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound peptide are provided below.
IFN-γ ELISpot Assay
This assay quantifies the number of this compound-specific, IFN-γ-secreting T-cells.
Workflow Diagram:
Protocol:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at room temperature.
-
Cell Plating: Add 2x10^5 to 5x10^5 PBMCs per well.
-
Stimulation: Add this compound peptide to a final concentration of 1 µg/mL. Include negative (no peptide) and positive (e.g., PHA) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour.
-
Development: Wash and add a substrate solution (e.g., BCIP/NBT). Monitor for spot development.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS)
This flow cytometry-based assay identifies and quantifies this compound-specific T-cells based on their production of intracellular cytokines like IFN-γ and TNF-α.
Protocol:
-
Cell Stimulation: Stimulate 1-2x10^6 PBMCs with this compound peptide (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) and co-stimulatory antibodies (anti-CD28/CD49d) for 6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells producing specific cytokines in response to this compound stimulation.
Conclusion
The this compound peptide is a vital tool for the study of cellular immunity against influenza virus and serves as a model for understanding T-cell responses to viral epitopes. Its biological function is not one of direct viral inhibition, but rather as a specific molecular flag that enables the adaptive immune system, through cytotoxic T lymphocytes, to identify and eliminate infected cells. The quantitative assays and experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to investigate and harness the power of T-cell-mediated immunity in the context of viral infections. The signaling pathways activated by this compound recognition underscore the complexity and specificity of the host's antiviral defense mechanisms.
References
An In-depth Technical Guide to the Structural Analysis of the CEF4 Peptide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the CEF4 peptide, detailing its origin, known functions, and the requisite experimental protocols for its complete structural elucidation. While specific high-resolution structural data for the isolated this compound peptide is not currently available in public scientific literature, this guide outlines the established methodologies to acquire such data and presents the broader biological context of its function.
Introduction to this compound Peptide
The this compound peptide is a short, 10-amino acid sequence, Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK) , derived from the nucleocapsid protein of the Influenza A virus (amino acids 342-351). It is classified as an HLA-A3 restricted T-cell epitope.
This compound is a component of the widely used "CEF Peptide Pool," a mixture of 32 peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. This pool serves as a standard positive control in various immunological assays, such as ELISPOT and intracellular cytokine staining, to stimulate and detect antigen-specific CD8+ T-cell responses. The primary function of this compound in this context is to be presented by HLA-A3 molecules on the surface of antigen-presenting cells (APCs) to activate influenza-specific cytotoxic T-lymphocytes (CTLs).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound peptide is presented below. These values are computationally derived and provide a baseline for experimental design.
| Property | Value |
| Amino Acid Sequence | Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK) |
| Molecular Formula | C₅₃H₉₃N₁₅O₁₃ |
| Average Molecular Weight | 1148.42 Da |
| Theoretical pI | 11.65 |
| Grand Average of Hydropathy (GRAVY) | 0.110 |
| Origin | Influenza A Virus Nucleocapsid Protein (aa 342-351) |
| MHC Restriction | HLA-A3 |
Experimental Protocols for Structural Analysis
Determining the three-dimensional structure of a peptide like this compound requires a combination of biophysical techniques. The following sections detail the standard experimental protocols for Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, the primary methods for elucidating peptide secondary and tertiary structure in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique used to analyze the secondary structure of peptides in solution by measuring the differential absorption of circularly polarized light.
Objective: To determine the percentage of α-helix, β-sheet, and random coil conformations adopted by the this compound peptide under various solvent conditions.
Methodology:
-
Sample Preparation:
-
Dissolve lyophilized this compound peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate (B84403), pH 7.4). Avoid high concentrations of chloride ions.[1]
-
Prepare a stock solution and determine its concentration accurately using UV absorbance if aromatic residues were present, or by quantitative amino acid analysis. A typical starting concentration for analysis is 0.1-0.2 mg/mL.[1]
-
Ensure the final sample is free of aggregates by centrifugation or filtration through a 0.22 µm filter.[1]
-
-
Instrumentation and Parameters:
-
Use a calibrated Circular Dichroism Spectropolarimeter.
-
Purge the instrument with high-purity nitrogen gas for at least 30 minutes prior to measurement to remove oxygen.[1]
-
Use a quartz cuvette with a short path length, typically 0.1 cm (1 mm).[2]
-
Set the following acquisition parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
-
Data Acquisition and Analysis:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the spectrum of the this compound peptide sample.
-
Subtract the buffer baseline from the peptide spectrum to get the final CD spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Molarity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * concentration_mg/mL) where MRW is the mean residue weight (Total MW / number of residues).
-
Analyze the resulting spectrum using deconvolution software (e.g., DichroWeb) to estimate the percentages of α-helix, β-sheet, and random coil structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution, atom-level information about the three-dimensional structure and dynamics of a peptide in solution.
Objective: To determine the complete 3D structure of the this compound peptide, including side-chain orientations and inter-atomic distances.
Methodology:
-
Sample Preparation:
-
A higher concentration is required for NMR than for CD. Prepare a sample of this compound at a concentration of 1-5 mM.
-
Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O / 10% D₂O with a suitable buffer like deuterated phosphate buffer) to a final volume of ~500 µL.
-
For heteronuclear experiments (e.g., ¹⁵N-HSQC), the peptide needs to be isotopically labeled with ¹⁵N and/or ¹³C during synthesis. For a 10-residue peptide, this is highly beneficial but not strictly essential with modern high-field spectrometers.
-
The peptide must be stable in solution at room temperature for the duration of the experiments, which can be several days.
-
-
NMR Experiments:
-
A series of 1D and 2D NMR experiments are required:
-
1D ¹H Spectrum: To check sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, this provides a fingerprint of the peptide, with one peak for each N-H group.
-
-
-
Data Processing and Structure Calculation:
-
Process the NMR data using software such as TopSpin or NMRPipe.
-
Assign all proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY spectra.
-
Identify a large number of NOE cross-peaks, which serve as distance restraints.
-
Use software like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that are consistent with the experimental distance restraints.
-
The final result is a family of low-energy structures, representing the conformational state of the peptide in solution.
-
Biological Function: T-Cell Activation Pathway
The biological role of the this compound peptide is to act as an antigenic epitope that triggers a cytotoxic T-cell response. This process is central to the adaptive immune system's ability to recognize and eliminate virus-infected cells.
The workflow begins with an antigen-presenting cell (APC), such as a dendritic cell, engulfing the influenza virus. The viral nucleoprotein is processed by the proteasome into smaller peptides, including this compound. These peptides are transported into the endoplasmic reticulum (ER) where they bind to newly synthesized MHC Class I molecules (specifically HLA-A3 for this compound). The resulting peptide-MHC complex is then transported to the APC surface.
A cytotoxic T-lymphocyte (CTL) with a T-cell receptor (TCR) that specifically recognizes the this compound-HLA-A3 complex will bind to the APC. This binding, along with co-stimulatory signals (e.g., CD28-B7 interaction), initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells that can kill infected target cells.
Experimental Workflow for T-Cell Activation Assay
The following diagram illustrates a typical workflow for an ELISPOT assay using this compound to quantify an antigen-specific T-cell response.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity Cerium Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of high-purity Cerium Tetrafluoride (CeF₄), a strong oxidizing agent with applications in various fields, including materials science and catalysis. The following sections outline two primary methods for synthesizing anhydrous CeF₄, offering a comparative overview and step-by-step experimental procedures.
Comparative Overview of Synthesis Methods
Two principal methods for the synthesis of high-purity, anhydrous Cerium Tetrafluoride are presented below. The choice of method may depend on the available equipment, safety considerations, and the desired final product characteristics (e.g., nanoscale).
| Parameter | Method 1: Direct Fluorination | Method 2: Dry Synthesis via Ammonium Cerium Fluoride (B91410) Intermediate |
| Precursors | Cerium Dioxide (CeO₂) or Cerium Trifluoride (CeF₃), Fluorine Gas (F₂) | Cerium Dioxide (CeO₂), Ammonium Hydrogen Difluoride (NH₄HF₂) |
| Reaction Temperature | 350-500 °C[1][2] | Intermediate Formation: 390 K (117 °C)[3][4][5]; Decomposition: 570 K (297 °C) |
| Key Intermediate | None | Ammonium Cerium Fluoride ((NH₄)₄CeF₈) |
| Reported Purity of Starting Materials | Not specified, but high purity is implied for a pure product. | CeO₂: 99.9%, NH₄HF₂: 98% |
| Advantages | Considered the best method for pure anhydrous CeF₄. Direct conversion. | Milder reaction conditions compared to direct fluorination with F₂ gas. Can produce nanoscale CeF₄. |
| Disadvantages | Requires handling of highly corrosive and toxic fluorine gas at high temperatures. | Multi-step process. Potential for impurities from incomplete decomposition of the intermediate. |
Experimental Protocols
Method 1: Direct Fluorination of Cerium Dioxide
This method is considered optimal for producing pure, anhydrous Cerium Tetrafluoride. It involves the direct reaction of Cerium Dioxide with fluorine gas at elevated temperatures.
Materials:
-
Cerium Dioxide (CeO₂, high purity)
-
Fluorine Gas (F₂)
Equipment:
-
Tube furnace capable of reaching 500 °C
-
Reaction tube made of a fluorine-resistant material (e.g., nickel or monel)
-
Gas flow controllers for fluorine and an inert gas (e.g., argon)
-
Appropriate safety equipment for handling fluorine gas (e.g., specialized fume hood, gas detectors)
Protocol:
-
Place a known quantity of high-purity Cerium Dioxide into a reaction boat made of a suitable material.
-
Position the boat in the center of the tube furnace.
-
Assemble the reaction apparatus, ensuring all connections are secure and leak-proof.
-
Purge the system with an inert gas, such as argon, to remove any air and moisture.
-
While maintaining a slow flow of inert gas, gradually heat the furnace to the reaction temperature of 350-500 °C.
-
Once the temperature has stabilized, introduce a controlled flow of fluorine gas into the reaction tube. The reaction is as follows: CeO₂ + 2F₂ → CeF₄ + O₂
-
Maintain the reaction conditions for a sufficient duration to ensure complete conversion of the oxide to the tetrafluoride. The reaction time will depend on the sample size and gas flow rate.
-
After the reaction is complete, stop the flow of fluorine gas and cool the furnace to room temperature under a continuous flow of inert gas.
-
Once cooled, the system can be purged again with inert gas to remove any residual fluorine before safely removing the product.
Method 2: Dry Synthesis via Ammonium Cerium Fluoride Intermediate
This method provides an alternative route to Cerium Tetrafluoride, particularly for producing nanoscale polycrystals, and avoids the use of elemental fluorine gas in the final high-temperature step.
Part A: Synthesis of the (NH₄)₄CeF₈ Intermediate
Materials:
-
Cerium Dioxide (CeO₂, 99.9% purity)
-
Ammonium Hydrogen Difluoride (NH₄HF₂, 98% purity)
Equipment:
-
Mortar and pestle or ball mill
-
Vacuum oven or furnace
-
Reaction vessel (e.g., crucible)
Protocol:
-
In an inert atmosphere glovebox or a dry environment, thoroughly mix Cerium Dioxide and Ammonium Hydrogen Difluoride. A molar ratio of 1:6 (CeO₂:NH₄HF₂) is recommended for a relatively pure intermediate product.
-
Grind the mixture to ensure homogeneity.
-
Transfer the ground powder to a suitable reaction vessel.
-
Heat the mixture in a vacuum oven or furnace at 390 K (117 °C) for 4 hours. This will lead to the formation of the intermediate, (NH₄)₄CeF₈.
Part B: Decomposition to Cerium Tetrafluoride
Equipment:
-
Tube furnace with gas flow control
-
Inert gas supply (e.g., Argon)
Protocol:
-
Place the (NH₄)₄CeF₈ intermediate synthesized in Part A into a crucible.
-
Place the crucible in a tube furnace.
-
Heat the intermediate to 570 K (297 °C) under a flow of inert gas, such as argon, for 10 hours. This will decompose the intermediate to yield Cerium Tetrafluoride.
-
After the decomposition is complete, cool the furnace to room temperature under the inert gas flow.
-
The resulting white to beige powder is Cerium Tetrafluoride.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the two primary synthesis methods described.
Caption: Workflow for the synthesis of high-purity Cerium Tetrafluoride.
References
- 1. connectsci.au [connectsci.au]
- 2. Cerium(IV) fluoride - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Cerium Tetrafluoride and Cerium Trifluoride Nanoscale Polycrystals from Ammonium Hydrogen Difluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Cerium Tetrafluoride and Cerium Trifluoride Nanoscale Polycrystals from Ammonium Hydrogen Difluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Cerium(IV) Fluoride (CeF4) in Organic Synthesis as a Fluorinating Agent: Current Landscape
Despite its potential as a strong oxidizing agent, detailed and widespread applications of Cerium(IV) Fluoride (B91410) (CeF4) as a fluorinating agent in general organic synthesis are not well-documented in publicly available scientific literature. While this compound is recognized as a catalyst in certain organic reactions, including the synthesis of fluorinated compounds, specific and reproducible experimental protocols, extensive substrate scope evaluations, and quantitative data for its direct use as a fluorinating reagent for common organic functional groups remain scarce.
Cerium(IV) fluoride is commercially available and has been noted for its role in specific fluorination reactions, such as the fluorination of fullerenes (C60) and as a reagent for the fluorination of fluorocyclobutene. However, these represent highly specialized applications and do not translate to a broad utility for the wider research community, particularly in the context of drug development and complex molecule synthesis.
A significant challenge in providing detailed application notes is the lack of published research detailing the reactivity, selectivity, and general applicability of this compound with common organic substrates such as alkenes, alkynes, aromatic compounds, and carbonyls. The majority of scientific literature on fluorination chemistry focuses on a host of other well-established reagents, including electrophilic sources like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI), as well as nucleophilic sources.
One area of investigation has identified a metastable form of this compound that can release elemental fluorine upon heating. While intriguing, this property does not lend itself to the controlled and selective introduction of fluorine atoms required in modern organic synthesis, where precise reaction conditions and predictable outcomes are paramount.
Given the current state of available information, it is not possible to provide comprehensive and reliable application notes and detailed experimental protocols for the general use of this compound as a fluorinating agent in organic synthesis. The creation of such a document would require substantial and currently unavailable experimental data to ensure accuracy, safety, and reproducibility for researchers, scientists, and drug development professionals. Further research and publication in this specific area are needed to establish this compound as a viable and well-understood tool in the synthetic organic chemist's arsenal (B13267) of fluorinating agents.
Application Notes and Protocols for Cerium Tetrafluoride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium, a lanthanide, exhibits a versatile redox chemistry, primarily through its accessible Ce(IV) and Ce(III) oxidation states. This property makes cerium compounds, including cerium tetrafluoride (CeF₄), promising candidates for catalytic applications in organic synthesis. Cerium tetrafluoride, a white crystalline solid, can act as a potent Lewis acid and a one-electron oxidant, facilitating a range of chemical transformations. These application notes provide an overview of the potential catalytic applications of CeF₄, with a focus on oxidation reactions, and offer detailed protocols based on analogous cerium(IV)-catalyzed processes.
Key Catalytic Applications of Cerium(IV) Compounds
Cerium(IV) compounds, including oxides and salts, are known to catalyze various organic reactions. The catalytic activity is often attributed to the Ce(IV)/Ce(III) redox couple, which can participate in electron transfer processes. While specific literature on CeF₄ as a catalyst is limited, its properties as a strong Lewis acid and oxidant suggest its potential in the following areas:
-
Oxidation Reactions: The selective oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis. Cerium-based catalysts, particularly cerium dioxide (CeO₂), have demonstrated high efficiency in these reactions.[1][2][3][4] The mechanism typically involves the formation of a Ce(IV)-alkoxide intermediate, followed by electron transfer to generate the carbonyl product and Ce(III).
-
Friedel-Crafts Reactions: As a strong Lewis acid, CeF₄ has the potential to catalyze Friedel-Crafts alkylation and acylation reactions.[5] Lewis acids are essential for activating the alkyl or acyl halides, rendering them more electrophilic for the subsequent aromatic substitution.
-
Polymerization Reactions: Lewis acids are often employed as co-catalysts in olefin polymerization. CeF₄ could potentially play a role in initiating or promoting the polymerization of various monomers.
Data Presentation: Catalytic Oxidation of Benzyl (B1604629) Alcohol
The following table summarizes quantitative data for the selective oxidation of benzyl alcohol to benzaldehyde (B42025) using various cerium-based catalysts. While these examples do not specifically use CeF₄, they provide a benchmark for the expected performance of Ce(IV) catalysts in this transformation.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Ce-modified algal-based biochar | Air | Toluene | 110 | 6 | 100 | 86.59 | |
| 3Pd/CN-1.0/CeO₂ | O₂ | Solvent-free | 90 | - | >99 | >99 | |
| Pd/CeO₂ | O₂ | Solvent-free | 90 | 5 | ~95 | ~98 | |
| Ce₀.₈Zr₀.₂O₂ | TBHP | Dichloromethane | 90 | 4 | 98.6 | 98.4 |
TBHP: tert-Butyl hydroperoxide
Experimental Protocols
Catalyst Preparation: Synthesis of Nanocrystalline Cerium Tetrafluoride
While various methods exist for the synthesis of CeF₄, a common laboratory-scale preparation involves the fluorination of cerium(III) fluoride (B91410) or cerium dioxide. A method for producing nanoscale CeF₄ is detailed below.
Materials:
-
Cerium dioxide (CeO₂)
-
Ammonium bifluoride (NH₄HF₂)
-
Argon gas (high purity)
-
Platinum crucible
-
Quartz tube furnace
Procedure:
-
Thoroughly mix CeO₂ and NH₄HF₂ in a molar ratio of 1:6 in an agate mortar.
-
Place the mixture in a platinum crucible and position it within a quartz tube furnace.
-
Heat the mixture to 390 K under a vacuum for 4 hours to form the intermediate, (NH₄)₄CeF₈.
-
After cooling, heat the intermediate product to 570 K under a continuous flow of high-purity argon gas for 10 hours.
-
The resulting white powder is nanocrystalline CeF₄.
Characterization: The synthesized CeF₄ should be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to analyze the morphology and particle size.
General Protocol for the Catalytic Oxidation of Benzyl Alcohol
This protocol is based on the successful oxidation of benzyl alcohol using cerium-based catalysts and can be adapted for use with CeF₄.
Materials:
-
Cerium tetrafluoride (CeF₄) catalyst
-
Benzyl alcohol
-
Toluene (or other suitable solvent)
-
Oxidant (e.g., air, O₂, or tert-butyl hydroperoxide)
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the CeF₄ catalyst (e.g., 0.1 g).
-
Add the solvent (e.g., 10 mL of toluene) and benzyl alcohol (e.g., 1 mmol).
-
If using a chemical oxidant like TBHP, add it to the mixture (e.g., 1.5 mmol). If using air or O₂, bubble the gas through the reaction mixture at a controlled rate.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
The product in the filtrate can be purified by distillation or column chromatography.
Visualizations
Catalytic Cycle of Ce(IV)-Mediated Alcohol Oxidation
References
- 1. Review of Cerium-based Catalysts and Eco-Friendly Oxidants for Chlorine-Free Benzaldehyde Production via Selective Oxidation of Benzyl Alcohol – Oriental Journal of Chemistry [orientjchem.org]
- 2. Selective oxidation of benzyl alcohol to benzaldehyde over Ce-modified algal-based biochar_Energy Environmental Protection [eep1987.com]
- 3. researchgate.net [researchgate.net]
- 4. Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Cerium Tetrafluoride as a Precursor for Advanced Cerium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cerium tetrafluoride (CeF₄) as a versatile precursor for the synthesis of various cerium compounds, with a particular focus on applications relevant to materials science and drug development. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further development of these synthetic methods.
Synthesis of Cerium(IV) Oxide (CeO₂) Nanoparticles from Cerium Tetrafluoride
Cerium oxide nanoparticles (nanoceria) have garnered significant attention in the biomedical field due to their unique redox properties, acting as antioxidants or pro-oxidants depending on the cellular environment.[1][2] This dual activity makes them promising candidates for therapies targeting diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.[3][4] The following protocols detail the synthesis of CeO₂ nanoparticles from a CeF₄ precursor.
Hydrothermal Synthesis of CeO₂ Nanoparticles
The hydrothermal method offers excellent control over the size and morphology of the resulting nanoparticles.[5]
Experimental Protocol:
-
Precursor Preparation: Prepare a suspension of cerium tetrafluoride hydrate (B1144303) (CeF₄·H₂O) in deionized water.
-
Hydrothermal Reaction: Transfer the suspension to a Teflon-lined stainless steel autoclave.
-
Heating: Heat the autoclave to temperatures between 130°C and 220°C and maintain for 24 hours. At temperatures above 130°C, CeF₄·H₂O undergoes hydrolysis and reduction to form crystalline CeO₂.
-
Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. The resulting white precipitate of CeO₂ is then collected and washed repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.
-
Drying: Dry the final product in an oven at 60°C.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 130 - 220 °C | |
| Reaction Time | 24 hours | |
| Product | Crystalline CeO₂ |
Experimental Workflow:
Synthesis of Cerium(III) Fluoride (CeF₃) Nanoparticles from Cerium Tetrafluoride
Cerium trifluoride nanoparticles are valuable as scintillators and have applications in bio-imaging. They can be synthesized from CeF₄ through thermal decomposition.
Thermal Decomposition of CeF₄
Experimental Protocol:
-
Intermediate Synthesis: A dry synthesis route involves mixing CeO₂ and ammonium (B1175870) bifluoride (NH₄HF₂) at a molar ratio of 1:6. The mixture is ground and reacted at 390 K in a vacuum for 4 hours to obtain the intermediate, (NH₄)₄CeF₈.
-
Decomposition to CeF₄: The (NH₄)₄CeF₈ intermediate is then heated in a platinum crucible within a quartz tube under an argon flow. The furnace is heated to 570 K at a rate of 5 K/min and held for 10 hours to yield CeF₄ nanoparticles.
-
Decomposition to CeF₃: To obtain CeF₃, the synthesized (NH₄)₄CeF₈ is heated to a higher temperature of 1070 K for 10 hours under an argon atmosphere.
Quantitative Data:
| Parameter | Value | Reference |
| For (NH₄)₄CeF₈ Synthesis | ||
| Molar Ratio (CeO₂:NH₄HF₂) | 1:6 | |
| Reaction Temperature | 390 K | |
| Reaction Time | 4 hours | |
| For CeF₄ Nanoparticle Synthesis | ||
| Decomposition Temperature | 570 K | |
| Decomposition Time | 10 hours | |
| Particle Size | ~10 ± 2 nm (spherical or flaky) | |
| For CeF₃ Nanoparticle Synthesis | ||
| Decomposition Temperature | 1070 K | |
| Decomposition Time | 10 hours | |
| Particle Size | ~150 ± 5 nm (length), ~20 ± 2 nm (diameter) (rod-shaped) |
Reaction Pathway:
Cerium Tetrafluoride as a Fluorinating Agent in Pharmaceutical Synthesis
The introduction of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. While less common than other fluorinating agents, cerium tetrafluoride's high reactivity makes it a potential candidate for specific fluorination reactions in the synthesis of complex pharmaceutical compounds.
Application Note:
Cerium tetrafluoride is a powerful fluorinating agent, capable of fluorinating a variety of organic substrates. Its use in the synthesis of fluorinated heterocycles, which are important scaffolds in many pharmaceuticals, is an area of active research. The high reactivity of CeF₄ may allow for fluorination under conditions where other reagents fail. However, this reactivity also necessitates careful control of reaction conditions to ensure selectivity.
Further research is needed to develop specific and mild protocols for the application of CeF₄ in the synthesis of fluorinated drug candidates.
Biological Activity of Cerium Oxide Nanoparticles and Relevance to Drug Development
The cerium oxide nanoparticles synthesized from CeF₄ precursors exhibit significant biological activities that are highly relevant to drug development. Their ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states allows them to act as regenerative antioxidants or as pro-oxidants, depending on the local microenvironment.
Antioxidant Activity and Neuroprotection
In normal physiological conditions, CeO₂ nanoparticles can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This has potential applications in treating neurodegenerative diseases where oxidative stress is a key pathological factor.
Signaling Pathway:
Pro-oxidant Activity and Cancer Therapy
In the acidic microenvironment of tumors, CeO₂ nanoparticles can exhibit pro-oxidant activity, generating ROS and inducing apoptosis in cancer cells. This selective toxicity towards cancer cells makes them attractive candidates for cancer therapy.
Signaling Pathway:
Conclusion
Cerium tetrafluoride is a valuable and reactive precursor for the synthesis of a range of cerium compounds, including catalytically and biologically active CeO₂ nanoparticles and luminescent CeF₃ nanoparticles. The protocols and data provided herein offer a foundation for researchers to explore the synthesis and application of these materials. The unique redox properties of ceria nanoparticles derived from CeF₄ present exciting opportunities for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. Further research into the controlled synthesis of diverse cerium-based materials from CeF₄ and its applications as a fluorinating agent will undoubtedly expand its utility in science and medicine.
References
- 1. Pro-Oxidant Therapeutic Activities of Cerium Oxide Nanoparticles in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
Methods for the Deposition of Cerium Fluoride Thin Films: Application Notes and Protocols
A Note on Cerium (IV) Fluoride (CeF₄): Extensive literature review indicates a significant scarcity of established methods for the direct deposition of high-quality, stoichiometric Cerium (IV) Fluoride (CeF₄) thin films. The available research predominantly focuses on the deposition of Cerium (III) Fluoride (CeF₃) or the use of fluorinated cerium precursors for the chemical vapor deposition of Cerium (IV) Oxide (CeO₂). This suggests that the deposition of CeF₄ may present significant technical challenges, potentially related to precursor volatility, stability, or the thermodynamics of the deposition process.
Therefore, these application notes will focus on the well-documented and reproducible methods for the deposition of Cerium (III) Fluoride (CeF₃) thin films. CeF₃ is a closely related material with numerous applications in optics, electronics, and sensor technology. The protocols provided below are intended for researchers, scientists, and drug development professionals seeking to fabricate high-quality CeF₃ thin films.
Overview of Deposition Techniques for CeF₃ Thin Films
Several physical vapor deposition (PVD) and chemical vapor deposition (CVD) techniques have been successfully employed for the deposition of Cerium (III) Fluoride thin films. The choice of method depends on the desired film properties, substrate material, and available equipment.
Commonly Used Techniques:
-
Thermal Evaporation: A widely used, relatively simple, and cost-effective PVD method suitable for depositing CeF₃ films for various applications, including optical coatings.[1][2]
-
Electron Beam (E-beam) Evaporation: A PVD technique that offers better control over the deposition rate and material purity compared to thermal evaporation, making it suitable for high-quality optical and electronic films.[2]
-
Sputtering: A versatile PVD method that can produce dense and adherent CeF₃ films.[3][4] It is particularly useful for coating complex shapes and large areas.
-
Pulsed Laser Deposition (PLD): A PVD technique capable of producing high-quality, stoichiometric CeF₃ thin films with good crystalline structure, often used in research and development for novel applications.
-
Chemical Vapor Deposition (CVD): While less common for pure CeF₃ films, CVD using appropriate precursors can offer conformal coating of complex structures.
Quantitative Data Summary
The following tables summarize typical experimental parameters and resulting properties for CeF₃ thin films deposited by various methods.
Table 1: Thermal and E-beam Evaporation of CeF₃ Thin Films
| Parameter | Thermal Evaporation | E-beam Evaporation |
| Precursor Material | CeF₃ powder or granules | CeF₃ granules or pellets |
| Substrate | Glass, Silicon, ITO/glass, ZnSe, Ge | Glass, Silicon, ZnSe, Ge |
| Substrate Temperature | Room Temperature - 400°C | 150 - 300°C |
| Base Pressure | 10⁻⁵ - 10⁻⁶ Torr | 10⁻⁶ - 10⁻⁷ Torr |
| Deposition Rate | 0.1 - 1.0 nm/s | 0.1 - 0.5 nm/s |
| Evaporation Source | Tungsten, Molybdenum, or Tantalum boat | Electron beam gun with a suitable liner (e.g., Mo, Ta) |
| Typical Film Thickness | 10 - 500 nm | 50 - 1000 nm |
| Resulting Film Properties | Polycrystalline, hexagonal structure. Optical properties depend on substrate temperature. | Dense, smooth films with good optical properties. |
Table 2: Sputtering and Pulsed Laser Deposition of CeF₃ Thin Films
| Parameter | RF Magnetron Sputtering | Pulsed Laser Deposition (PLD) |
| Target Material | High-purity CeF₃ target | High-density CeF₃ target |
| Substrate | Silicon, Quartz, Glass | Silicon, Quartz, Sapphire |
| Substrate Temperature | Room Temperature - 500°C | Room Temperature - 600°C |
| Sputtering/Background Gas | Argon (Ar) | Vacuum or inert gas (e.g., Ar) at low pressure |
| Gas Pressure | 1 - 20 mTorr | 10⁻⁵ - 10⁻² Torr |
| RF Power / Laser Fluence | 50 - 200 W | 1 - 5 J/cm² |
| Laser Source (for PLD) | - | Excimer (e.g., KrF, ArF) or Nd:YAG laser |
| Target-Substrate Distance | 5 - 15 cm | 4 - 8 cm |
| Resulting Film Properties | Dense, adherent films. Stoichiometry can be controlled by process parameters. | High-quality crystalline films. Surface morphology can be controlled by deposition parameters. |
Experimental Protocols
Protocol for Thermal Evaporation of CeF₃ Thin Films
This protocol describes a general procedure for the deposition of CeF₃ thin films using a thermal evaporation system.
Materials and Equipment:
-
High-vacuum thermal evaporation system (e.g., bell jar or box coater)
-
Tungsten, Molybdenum, or Tantalum evaporation boat
-
High-purity CeF₃ evaporation material (granules or powder)
-
Substrates (e.g., glass slides, silicon wafers)
-
Substrate holder with heating capabilities
-
Thickness monitor (e.g., quartz crystal microbalance)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Substrate Preparation:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water).
-
Dry the substrates with a stream of dry nitrogen gas.
-
-
System Preparation:
-
Load the CeF₃ material into the evaporation boat. Ensure the boat is securely mounted between the electrodes.
-
Mount the cleaned substrates onto the substrate holder.
-
Place the substrate holder inside the vacuum chamber at the desired distance from the evaporation source.
-
-
Vacuum Pumping:
-
Close the chamber and pump down to a base pressure of at least 10⁻⁵ Torr.
-
-
Substrate Heating:
-
If required, heat the substrates to the desired deposition temperature (e.g., 200°C) and allow the temperature to stabilize.
-
-
Deposition:
-
Slowly increase the current to the evaporation boat to pre-heat and outgas the CeF₃ material.
-
Once the material starts to evaporate (as indicated by the thickness monitor), open the shutter to begin deposition on the substrates.
-
Maintain a stable deposition rate (e.g., 0.5 nm/s) by adjusting the current to the boat.
-
Monitor the film thickness using the quartz crystal microbalance.
-
-
Termination and Cool-down:
-
Once the desired film thickness is achieved, close the shutter and ramp down the current to the boat.
-
Turn off the substrate heater and allow the substrates to cool down to near room temperature under vacuum.
-
-
Venting and Sample Retrieval:
-
Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Carefully remove the coated substrates from the chamber.
-
Protocol for RF Magnetron Sputtering of CeF₃ Thin Films
This protocol outlines a general procedure for depositing CeF₃ thin films using an RF magnetron sputtering system.
Materials and Equipment:
-
RF magnetron sputtering system
-
High-purity CeF₃ sputtering target
-
Substrates (e.g., silicon wafers, quartz)
-
Substrate holder with heating and rotation capabilities
-
Argon (Ar) gas supply with mass flow controller
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Target and Substrate Installation:
-
Mount the CeF₃ sputtering target onto the magnetron cathode.
-
Clean and mount the substrates onto the substrate holder.
-
-
System Pump-down:
-
Load the substrate holder into the sputtering chamber and pump down to a high vacuum base pressure (e.g., < 5 x 10⁻⁶ Torr).
-
-
Substrate Pre-treatment (Optional):
-
If necessary, pre-heat the substrates to the desired deposition temperature.
-
An in-situ plasma cleaning step can be performed to further clean the substrate surface.
-
-
Sputtering Gas Introduction:
-
Introduce high-purity argon gas into the chamber using the mass flow controller to reach the desired working pressure (e.g., 5 mTorr).
-
-
Target Pre-sputtering:
-
With the shutter closed over the substrates, apply RF power to the target to ignite the plasma.
-
Pre-sputter the target for a few minutes to remove any surface contaminants.
-
-
Deposition:
-
Open the shutter to begin the deposition of the CeF₃ film onto the substrates.
-
If available, rotate the substrate holder to ensure film uniformity.
-
Maintain stable RF power and gas pressure throughout the deposition process.
-
-
Termination and Cool-down:
-
After the desired deposition time (to achieve the target thickness), close the shutter and turn off the RF power.
-
Turn off the sputtering gas supply and the substrate heater.
-
Allow the substrates to cool down under vacuum.
-
-
Venting and Sample Retrieval:
-
Vent the chamber to atmospheric pressure with an inert gas.
-
Remove the coated substrates from the chamber.
-
Visualizations
The following diagrams illustrate the general workflows for the described deposition techniques.
References
Application Notes and Protocols for the Study of Cerium (IV) Fluoride (CeF4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerium (IV) Fluoride (B91410) (CeF4) is a strong oxidizing agent and a key material in various applications, including as a fluorinating agent.[1] Its properties are of significant interest in inorganic chemistry and materials science. This document provides detailed protocols for the synthesis and characterization of this compound, tailored for a research and development setting.
Synthesis of Cerium (IV) Fluoride Nanoparticles
A common and effective method for synthesizing this compound nanoparticles is through a dry synthesis route, which is advantageous due to its short reaction process and the production of high-purity fluoride with low oxygen content.[2]
2.1. Protocol: Dry Synthesis of this compound Nanoparticles
This protocol details the synthesis of this compound nanoparticles from cerium dioxide (CeO2) and ammonium (B1175870) bifluoride (NH4HF2).[2][3] The process involves two main stages: the formation of an intermediate ammonium cerium fluoride complex, (NH4)4CeF8, followed by its thermal decomposition to yield this compound.
Materials and Equipment:
-
Cerium dioxide (CeO2) powder (99.9% purity)[3]
-
Ammonium bifluoride (NH4HF2) (98% purity)
-
Platinum crucible
-
Quartz tube furnace
-
Vacuum oven
-
Inert atmosphere glove box
-
Mortar and pestle
-
Argon gas supply
Procedure:
Step 1: Formation of the Intermediate Complex ((NH4)4CeF8)
-
In an inert atmosphere glove box, mix CeO2 and NH4HF2 in a molar ratio of 1:6.
-
Thoroughly grind the mixture using a mortar and pestle.
-
Place the ground powder in a polytetrafluoroethylene (PTFE) vessel and transfer it to a vacuum oven.
-
Heat the mixture at 390 K (117 °C) under vacuum for 4 hours. This reaction forms the intermediate compound, (NH4)4CeF8. The optimal temperature of 390 K is chosen to ensure the formation of (NH4)4CeF8 while avoiding the presence of (NH4)2CeF6, which can occur at lower temperatures.
Step 2: Thermal Decomposition to this compound
-
Place the synthesized (NH4)4CeF8 powder into a platinum crucible.
-
Position the crucible within a quartz tube furnace.
-
Heat the sample to 570 K (297 °C) under a continuous flow of argon gas.
-
Maintain this temperature for 10 hours to ensure the complete decomposition of (NH4)4CeF8 into this compound nanoparticles.
-
After the reaction is complete, allow the furnace to cool down to room temperature under the argon atmosphere before retrieving the this compound nanoparticle sample.
2.2. Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | CeO2, NH4HF2 | |
| Molar Ratio (CeO2:NH4HF2) | 1:6 | |
| Intermediate Formation Temp. | 390 K (117 °C) | |
| Intermediate Formation Time | 4 hours | |
| Decomposition Temperature | 570 K (297 °C) | |
| Decomposition Time | 10 hours | |
| Atmosphere | Vacuum (Step 1), Argon (Step 2) |
2.3. Synthesis Workflow Diagram
Caption: Workflow for the dry synthesis of this compound nanoparticles.
Characterization Protocols
The synthesized this compound nanoparticles should be characterized to confirm their identity, structure, morphology, and thermal properties.
3.1. Protocol: X-ray Diffraction (XRD) for Structural Analysis
XRD is used to determine the crystal structure and phase purity of the synthesized this compound.
Equipment:
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)
-
Sample holder
Procedure:
-
Prepare a powder sample of the synthesized this compound.
-
Mount the sample onto the sample holder of the diffractometer.
-
Set the instrument parameters, typically scanning over a 2θ range of 10-80 degrees.
-
Run the XRD scan to obtain the diffraction pattern.
-
Analyze the resulting pattern by comparing the peak positions and intensities with standard diffraction data for this compound from crystallographic databases.
3.2. Protocol: Scanning Electron Microscopy (SEM) for Morphological Analysis
SEM is employed to observe the morphology and size of the this compound nanoparticles.
Equipment:
-
Scanning Electron Microscope
-
SEM sample stubs
-
Sputter coater (if samples are non-conductive)
Procedure:
-
Disperse a small amount of the this compound powder onto an SEM stub with conductive adhesive.
-
If necessary, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.
-
Introduce the sample into the SEM chamber.
-
Acquire images at various magnifications to observe the particle shape and size distribution. The resulting this compound nanoparticles are expected to be spherical or flaky with a diameter of approximately 10 ± 2 nm.
3.3. Protocol: Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition behavior of this compound.
Equipment:
-
Simultaneous DSC/TGA instrument
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Place a small, accurately weighed amount of the this compound sample into an appropriate crucible (e.g., platinum).
-
Place the crucible in the DSC/TGA furnace.
-
Heat the sample from room temperature to a desired final temperature (e.g., 1200 K) at a constant heating rate (e.g., 10 K/min) under an inert atmosphere.
-
Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Analyze the resulting curves to identify thermal events such as decomposition. This compound is known to undergo thermal decomposition to CeF3 in the solid phase at elevated temperatures.
3.4. Characterization Workflow Diagram
Caption: General workflow for the characterization of this compound.
Expected Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
4.1. Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | This compound | |
| Appearance | White crystalline material/powder | |
| Molar Mass | 216.11 g/mol | |
| Density | 4.77 g/cm³ | |
| Melting Point | 650 °C (923 K) | |
| Sublimation Temperature | Sublimes in the range of 750 - 920 K | |
| Thermal Behavior | Competes with thermal decomposition to CeF3 in the solid phase during sublimation. |
4.2. Logical Relationship Diagram
Caption: Logical flow from synthesis to property determination.
References
Application Notes: CEF Peptide Pool in Vaccine Development Research
1. Introduction
In vaccine development and cellular immunology research, the assessment of antigen-specific T cell responses is critical for evaluating vaccine immunogenicity. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool serves as a vital reagent, acting as a reliable positive control for assays monitoring CD8+ T cell functionality.[1][2][3] The user's query for "CEF4 peptide" likely refers to this widely used standard, which is a lyophilized mixture of 32 well-defined HLA class I-restricted T cell epitopes from these three common viruses.[1][2] As most individuals have been exposed to these pathogens, their peripheral blood mononuclear cells (PBMCs) typically contain memory CD8+ T cells that can be recalled upon stimulation with the CEF pool.
This reagent is indispensable for validating the integrity of immunological assays, ensuring that experimental conditions are suitable for detecting T cell activation, and confirming the functional capacity of cryopreserved or freshly isolated PBMCs. The CEF peptide pool is routinely used to stimulate the secretion of cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Granzyme B, making it an ideal control for Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS) via flow cytometry, and Cytotoxic T Lymphocyte (CTL) assays.
2. Principle of Action
The peptides within the CEF pool are 8-12 amino acids in length, corresponding to known MHC class I-restricted epitopes. When added to a culture of PBMCs, these exogenous peptides are loaded onto HLA class I molecules on the surface of antigen-presenting cells (APCs). This peptide-MHC complex is then recognized by the T cell receptor (TCR) on antigen-specific CD8+ T cells. Successful recognition and binding, along with co-stimulatory signals, trigger a signaling cascade that leads to T cell activation, proliferation, and the execution of effector functions, such as cytokine production.
Diagram: T Cell Activation by CEF Peptides
Caption: TCR on CD8+ T cells recognizes CEF peptides presented by MHC class I on APCs.
3. Applications in Vaccine Research
-
Assay Validation: The CEF pool is used as a positive control to confirm that the assay (e.g., ELISpot, ICS) is performing correctly and can detect antigen-specific responses.
-
Sample Quality Control: It verifies the viability and functional competence of PBMC samples, which is particularly crucial after cryopreservation and thawing. A robust response to the CEF pool indicates that the cells are healthy and capable of responding to stimulation.
-
Establishing a Baseline: It helps establish a baseline for T cell reactivity in a study cohort, providing a reference point against which vaccine-induced responses can be compared.
-
Troubleshooting: A weak or absent CEF response can indicate issues with cell viability, reagent integrity, or the experimental protocol, prompting troubleshooting before proceeding with valuable vaccine candidate antigens.
Quantitative Data Summary
The magnitude of the T cell response to the CEF peptide pool can vary significantly between individuals due to factors like HLA type, previous exposure history, and overall immune health. The following tables summarize typical response data from published studies.
Table 1: IFN-γ ELISpot Responses to CEF Peptide Pool in Healthy Donors
| Parameter | Value | Cell Density | Source |
|---|---|---|---|
| Response Range | 0 to >500 SFU/well | 300,000 PBMCs/well | |
| % Donors with <10 SFU | 23% (49 of 210) | 300,000 PBMCs/well | |
| % Donors with 10-49 SFU | 24% (51 of 210) | 300,000 PBMCs/well | |
| % Donors with >50 SFU | 52% (110 of 210) | 300,000 PBMCs/well |
| Positive Response Cutoff | ≥55 SFC/10⁶ PBMC & 4x negative control | 200,000 PBMCs/well | |
SFU: Spot Forming Units; SFC: Spot Forming Cells; PBMC: Peripheral Blood Mononuclear Cell
Table 2: Intracellular Cytokine Staining (ICS) CD8+ T Cell Responses
| Sample Type | Stimulant | Cytokine | Mean Response (% of CD8+ T cells) | Inter-lab Coefficient of Variation (CV) | Source |
|---|---|---|---|---|---|
| Cryopreserved PBMC | CEF Pool | IFN-γ | ~0.1% - 0.4% | 27% - 50% | |
| Cryopreserved PBMC | CEF Pool | IL-2 | Very low / Negative | N/A |
| Unstimulated Control | None | IFN-γ / IL-2 | Mean CD8 background: 0.05% | N/A | |
Note: Response magnitudes can be low and are highly donor-dependent. The CV reflects variability across different laboratories performing the same assay.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol outlines the general steps for measuring IFN-γ secretion from PBMCs in response to stimulation with the CEF peptide pool.
Diagram: ELISpot Experimental Workflow
Caption: Workflow for a typical three-day IFN-γ ELISpot assay.
Materials:
-
96-well PVDF membrane plates
-
CEF Peptide Pool (lyophilized)
-
Anti-human IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for ALP)
-
PBMCs (fresh or cryopreserved)
-
Complete RPMI-1640 medium
-
Sterile PBS, 35-70% Ethanol, DMSO
Procedure:
-
Peptide Reconstitution: Warm the lyophilized CEF peptide pool vial to room temperature. Add pure DMSO to dissolve the peptides completely, followed by sterile water or PBS to achieve a stock concentration (e.g., 100 µg/mL per peptide). Aliquot and store at -20°C or below.
-
Plate Coating (Day 1): a. Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol for 1 minute. b. Wash wells 3 times with sterile PBS. c. Add 100 µL of capture antibody diluted in PBS to each well. d. Incubate overnight at 4°C.
-
Cell Plating and Stimulation (Day 2): a. Decant the antibody solution and wash the plate. Block with 150 µL of complete medium for at least 2 hours at 37°C. b. Prepare a 2X working solution of the CEF peptide pool in complete medium (final concentration is typically 1-2 µg/mL per peptide). c. Prepare controls: a negative control (medium + DMSO) and an optional mitogen positive control (e.g., PHA). d. Decant blocking medium. Add 50 µL of the 2X CEF solution or controls to the appropriate wells. e. Add 50 µL of PBMC suspension (e.g., 2-3 x 10⁵ cells) to each well. f. Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Spot Development (Day 3): a. Discard cells and wash plates rigorously with PBS containing 0.05% Tween 20. b. Add 100 µL of biotinylated detection antibody. Incubate for 2 hours at 37°C. c. Wash, then add 100 µL of Streptavidin-ALP. Incubate for 1 hour at room temperature. d. Wash, then add 100 µL of BCIP/NBT substrate. Monitor spot development (typically 5-10 minutes). e. Stop the reaction by washing thoroughly with tap water. Allow the plate to dry completely. f. Count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol describes the stimulation of PBMCs with the CEF pool and subsequent staining for intracellular IFN-γ to be analyzed by flow cytometry.
Diagram: ICS Experimental Workflow
Caption: Key steps for intracellular cytokine staining (ICS) via flow cytometry.
Materials:
-
PBMCs (fresh or cryopreserved)
-
CEF Peptide Pool
-
Protein transport inhibitors (Brefeldin A, Monensin)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ)
-
Fixation and Permeabilization buffers
-
FACS tubes or 96-well U-bottom plates
Procedure:
-
Cell Stimulation: a. Adjust PBMCs to 1-2 x 10⁶ cells/mL in complete medium. b. Add the CEF peptide pool to a final concentration of 1-2 µg/mL per peptide. Co-stimulation with anti-CD28 is recommended to enhance T cell responses. c. Include an unstimulated (negative) control. d. Incubate at 37°C in a 5% CO₂ incubator.
-
Protein Transport Inhibition: a. After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to each sample. This traps cytokines inside the cell. b. Continue incubation for an additional 4-6 hours (for a total of 5-8 hours) or overnight, depending on the specific cytokine and assay optimization.
-
Surface Marker Staining: a. Harvest the cells and wash with PBS. b. Stain with a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes on ice, protected from light.
-
Fixation and Permeabilization: a. Wash the cells to remove unbound surface antibodies. b. Resuspend the cells in a fixation buffer (e.g., containing paraformaldehyde) and incubate for 20 minutes at room temperature. c. Wash, then resuspend the cells in a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: a. Add the fluorochrome-conjugated anti-IFN-γ antibody (and other intracellular targets) diluted in permeabilization buffer. b. Incubate for at least 30 minutes at room temperature, protected from light.
-
Acquisition: a. Wash the cells twice with permeabilization buffer, then once with PBS. b. Resuspend the final cell pellet in FACS buffer. c. Acquire the samples on a flow cytometer. Analyze the data by first gating on lymphocytes, then singlets, then CD3+ T cells, and finally examining IFN-γ expression within the CD8+ T cell subset.
References
Application Notes and Protocols for the Synthesis and Purification of the CEF4 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF4 peptide, with the sequence Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK), is a well-characterized HLA-A3 restricted T-cell epitope derived from the nucleoprotein of the Influenza A virus (amino acids 342-351). It is widely used as a positive control in immunological assays, such as ELISpot and intracellular cytokine staining (ICS), to verify the reactivity of CD8+ T cells. These application notes provide detailed protocols for the chemical synthesis, purification, and subsequent use of the this compound peptide in research and drug development settings.
This compound Peptide: Physicochemical Properties
A summary of the key physicochemical properties of the this compound peptide is presented in Table 1.
Table 1: Physicochemical Properties of the this compound Peptide
| Property | Value |
| Amino Acid Sequence | Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys |
| Molecular Formula | C₅₃H₉₃N₁₅O₁₃ |
| Molecular Weight | 1148.42 g/mol |
| Theoretical pI | 11.65 |
| Purity (Post-HPLC) | >95% |
Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide
The following protocol describes the synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Val-OH, Fmoc-L-Leu-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Phe-OH, Fmoc-L-Ile-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Gly-OH, Fmoc-L-Thr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing solvents: DMF, DCM, Isopropanol (B130326)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
For each amino acid in the sequence (starting from the C-terminus: Lys, Thr, Gly, Lys, Ile, Phe, Ser, Leu, Val, Arg):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, repeat the coupling step. For the sterically hindered arginine and lysine (B10760008) residues, a double coupling is recommended to ensure complete incorporation.[1]
-
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-L-Arg(Pbf)-OH, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and isopropanol (3x). Dry the resin under vacuum for several hours.
Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to facilitate precipitation.
-
-
Peptide Collection and Drying:
-
Centrifuge the peptide/ether mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or larger for preparative)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or acetic acid can be added.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size (e.g., 1 mL/min for analytical).
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the pure this compound peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity (>95%) and identity of the this compound peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Quantitative Data
The yield and purity of synthetic peptides can vary depending on the sequence and synthesis conditions. For a 10-mer peptide with multiple basic residues like this compound, the following are representative expected outcomes.
Table 2: Representative Yield and Purity Data for a 10-mer Viral Epitope Peptide Synthesis
| Parameter | Expected Value |
| Crude Peptide Yield | 60-80% |
| Purified Peptide Yield | 25-40% |
| Final Purity (by RP-HPLC) | >95% |
Note: Yields are calculated based on the initial loading of the resin.
Application Protocol: ELISpot Assay for IFN-γ Secretion
This protocol describes the use of the synthesized and purified this compound peptide to stimulate peripheral blood mononuclear cells (PBMCs) for the detection of IFN-γ secreting cells by ELISpot.
Materials:
-
Purified this compound peptide
-
Human PBMCs from an HLA-A3 positive donor
-
ELISpot plate (PVDF membrane)
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-enzyme conjugate (e.g., ALP or HRP)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
Protocol:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol per well for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Stimulation:
-
Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Prepare a working solution of this compound peptide in complete RPMI-1640 medium (final concentration 1-10 µg/mL).
-
Add 100 µL of the this compound peptide solution to the appropriate wells.
-
Add 100 µL of PBMCs (2-3 x 10⁵ cells/well) to each well.
-
Include negative (cells only) and positive (e.g., PHA) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate with PBS/0.05% Tween 20.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Diagrams
Caption: Workflow for the synthesis and purification of the this compound peptide.
Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.
Caption: Experimental workflow for an IFN-γ ELISpot assay using the this compound peptide.
References
Troubleshooting & Optimization
Technical Support Center: Cerium Tetrafluoride (CeF₄)
This guide provides researchers, scientists, and drug development professionals with essential information for handling and preventing the hydration of anhydrous Cerium Tetrafluoride (CeF₄). Adherence to these protocols is critical for maintaining sample integrity and ensuring experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is Cerium Tetrafluoride (CeF₄) and why is it sensitive to moisture?
Cerium Tetrafluoride is a white, crystalline solid and a strong oxidizing agent used in materials science and catalysis.[1][2] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere to form hydrates, such as CeF₄·xH₂O (where x is often ≤1).[1][3] The anhydrous form is reactive with water, and its hydrated counterpart cannot be dehydrated back to pure, anhydrous CeF₄ without causing decomposition.[4]
Q2: What are the visible signs of CeF₄ hydration?
Anhydrous CeF₄ is a fine, white powder. Upon absorbing moisture, it may become damp, cakey, or clumpy. Significant hydration and subsequent reactions can lead to the formation of different chemical species, which may alter the appearance of the material.
Q3: How does hydration affect my experimental results?
Hydration fundamentally changes the chemical nature of the material. Instead of pure anhydrous CeF₄, you will have a mixture that can include CeF₄·xH₂O, Cerium Trifluoride (CeF₃), and Cerium Dioxide (CeO₂). This contamination can lead to:
-
Inaccurate stoichiometric calculations.
-
Introduction of unwanted reactive species (H₂O, HF) into your experiment.
-
Reduced reactivity or altered catalytic activity.
-
Failure to reproduce published results.
Q4: What happens if hydrated CeF₄ is heated?
Heating hydrated CeF₄ does not restore the anhydrous form. Instead, it decomposes. At low temperatures, water vapor can reduce CeF₄ to CeF₃. At higher temperatures, a process called pyrohydrolysis occurs, converting the material into Cerium Dioxide (CeO₂) and highly corrosive hydrogen fluoride (B91410) (HF) gas.
Q5: What are the ideal storage and handling conditions for anhydrous CeF₄?
Anhydrous CeF₄ must be handled under strictly controlled anhydrous and anaerobic conditions. The ideal environment is an inert atmosphere glovebox with very low levels of oxygen and moisture. Containers should be hermetically sealed.
Troubleshooting Guide
Problem: My CeF₄ powder is clumping and does not flow freely.
-
Likely Cause: The material has been exposed to ambient air and has absorbed moisture, causing the fine particles to agglomerate.
-
Solution: The material is likely hydrated and may not be suitable for moisture-sensitive applications. It cannot be easily dried without decomposition. It is recommended to use a fresh, unopened container of anhydrous CeF₄ and review your handling procedures to prevent future exposure.
Problem: I am observing unexpected side reactions and poor yields in my experiment.
-
Likely Cause: If CeF₄ is a reagent, its hydration could be the source of the issue. The presence of water from the hydrated salt can interfere with moisture-sensitive reactions. Furthermore, the decomposition of the hydrate (B1144303) can introduce CeF₃ or CeO₂ as impurities.
-
Solution: Verify the integrity of your CeF₄. Open a new, properly stored vial inside an inert atmosphere glovebox and repeat the experiment. Ensure all solvents and other reagents are rigorously dried.
Problem: I detected an acidic gas (e.g., etching of glassware) when using CeF₄ at elevated temperatures.
-
Likely Cause: Your CeF₄ was likely hydrated. Heating hydrated metal fluorides, including CeF₄, can cause pyrohydrolysis, which releases hydrogen fluoride (HF) gas. HF is extremely corrosive and will attack silica-based glassware.
-
Solution: Immediately cease the experiment in a well-ventilated fume hood. Review safety protocols for handling HF. Use materials compatible with HF, such as PTFE or polyethylene, for future experiments if moisture contamination is a possibility. Dispose of the contaminated material according to safety guidelines.
Quantitative Data and Storage Recommendations
For optimal stability, anhydrous CeF₄ must be stored and handled under controlled conditions.
Table 1: Recommended Environmental Conditions for CeF₄ Handling & Storage
| Parameter | Recommended Level | Rationale |
|---|---|---|
| Relative Humidity (RH) | < 20% (ideally < 10%) | Minimizes the rate of water absorption. |
| Glovebox Atmosphere | < 1 ppm H₂O, < 1 ppm O₂ | Provides the highest level of protection against hydration and oxidation. |
| Storage Temperature | 15°C to 25°C | Avoids temperature fluctuations that can cause condensation inside containers. |
| Container Type | Tightly sealed, airtight glass or fluoropolymer bottles | Prevents ingress of atmospheric moisture during storage. |
Table 2: Comparison of Common Drying Agents for Glovebox/Desiccator Use
| Desiccant | Capacity | Regeneration | Notes |
|---|---|---|---|
| Molecular Sieves (3A/4A) | High | Requires heating under vacuum | Excellent for achieving very low humidity levels (<1 ppm). |
| Silica Gel | Moderate | Heat at 120°C | Often contains a color indicator to show saturation. Good for general purpose drying. |
| Phosphorus Pentoxide (P₄O₁₀) | Very High | Not Regenerable | Extremely effective but corrosive and hazardous to handle. |
Experimental Protocols
Protocol 1: Handling Anhydrous CeF₄ in an Inert Atmosphere Glovebox
-
Preparation: Ensure the glovebox atmosphere has <1 ppm H₂O and O₂. Place all necessary labware (spatulas, weigh boats, vials) and rigorously dried solvents into the glovebox antechamber.
-
Atmosphere Purging: Cycle the antechamber with the glovebox's inert gas (e.g., Argon, Nitrogen) at least three times to remove atmospheric contaminants.
-
Material Transfer: Bring the sealed container of anhydrous CeF₄ into the glovebox. Allow it to thermally equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation upon opening.
-
Dispensing: Inside the glovebox, carefully open the CeF₄ container. Using a clean, dry spatula, promptly weigh the desired amount of powder into a tared vial.
-
Sealing: Tightly seal both the new vial containing the dispensed CeF₄ and the original stock bottle. Use paraffin (B1166041) film or a cap liner made of an inert material like PTFE for an extra layer of protection.
-
Removal: Remove the newly prepared vial from the glovebox via the antechamber, again using multiple purge cycles. Store it in a desiccator until use.
Mandatory Visualizations
Diagram 1: Chemical Pathway of Cerium Tetrafluoride Hydration and Decomposition
Caption: Hydration and subsequent thermal decomposition pathways of CeF₄.
Diagram 2: Decision Workflow for Handling Cerium Tetrafluoride
References
Technical Support Center: Optimizing Cerium(IV) Fluoride (CeF4) Synthesis
Welcome to the technical support center for the synthesis of Cerium(IV) Fluoride (B91410) (CeF4). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the yield and purity of your this compound synthesis experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in this compound synthesis can arise from several factors depending on the chosen synthetic route. Here are some common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution (Dry Synthesis): Ensure the precursors, cerium oxide (CeO2) and ammonium (B1175870) bifluoride (NH4HF2), are thoroughly mixed and ground to maximize surface contact. The reaction to form the intermediate, (NH4)4CeF8, is crucial. Extend the reaction time or slightly increase the temperature within the recommended range.
-
Solution (Hydrothermal/Wet Synthesis): Check the pH of the reaction mixture. The formation of cerium fluorides can be sensitive to pH. Also, ensure adequate reaction time and temperature as specified in the protocol.
-
-
Sub-optimal Molar Ratio of Precursors: An incorrect ratio of starting materials can limit the reaction.
-
Solution (Dry Synthesis): The molar ratio of CeO2 to NH4HF2 is critical. While a stoichiometric amount is required, an excess of NH4HF2 is often used to ensure complete conversion of CeO2. However, a large excess can lead to impurities. A molar ratio of 1:6 (CeO2:NH4HF2) has been reported to yield a relatively pure intermediate.
-
-
Formation of Byproducts: The formation of undesired products such as cerium(III) fluoride (CeF3) or cerium dioxide (CeO2) can reduce the yield of this compound.
-
Solution: The oxidation state of cerium is crucial. Ensure that the starting cerium precursor is purely Ce(IV). If starting from a Ce(III) precursor, the oxidative step must be efficient. In hydrothermal synthesis, temperatures above 130°C in the presence of water can lead to the reduction of Ce(IV) to Ce(III) and the formation of CeF3 or hydrolysis to CeO2. Careful control of temperature is essential.
-
-
Product Loss During Workup: Mechanical losses during filtration, washing, and drying steps can significantly reduce the final yield.
-
Solution: Handle the product carefully at each step. Use appropriate filtration techniques to minimize loss. When washing, use a solvent in which this compound is insoluble.
-
Question 2: My final product contains impurities. How can I identify and remove them?
Answer:
Common impurities in this compound synthesis include unreacted starting materials, intermediate phases, and byproducts like CeF3 and CeO2.
-
Identification of Impurities:
-
X-ray Diffraction (XRD): This is the most effective technique to identify crystalline impurities. Compare the obtained diffraction pattern with standard patterns for this compound, CeF3, CeO2, and any potential intermediate phases.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): This can provide elemental analysis of your sample, helping to detect the presence of unexpected elements or incorrect elemental ratios.
-
Scanning Electron Microscopy (SEM): Can reveal different morphologies of particles, which may correspond to different phases or impurities.
-
-
Removal of Impurities:
-
Unreacted NH4HF2 (Dry Synthesis): Excess ammonium bifluoride can be removed by washing the product with a suitable solvent in which NH4HF2 is soluble but this compound is not. Alternatively, careful thermal decomposition of the intermediate at the appropriate temperature should sublime off the excess ammonium fluoride salts.
-
CeF3 and CeO2: Separating these impurities from this compound can be challenging due to their similar chemical properties. The best approach is to optimize the synthesis conditions to prevent their formation in the first place.
-
To avoid CeF3, ensure a sufficiently oxidizing environment if starting from Ce(III) or prevent reduction of Ce(IV) by controlling temperature and reaction atmosphere.
-
To prevent CeO2 formation, rigorously exclude moisture, especially at elevated temperatures, as this compound is susceptible to hydrolysis.
-
-
Question 3: The synthesized this compound nanoparticles are agglomerating. How can I prevent this?
Answer:
Nanoparticle agglomeration is a common issue driven by high surface energy. Here are some strategies to prevent it:
-
Use of Capping Agents/Surfactants: In wet-chemical synthesis methods, the addition of capping agents or surfactants can stabilize the nanoparticles by creating a protective layer on their surface, preventing them from coming into close contact and agglomerating.
-
Control of Reaction Conditions: Rapid precipitation can lead to the formation of unstable, agglomerated particles. Controlling the rate of reaction by adjusting temperature, pH, or reactant concentration can promote the growth of well-dispersed nanoparticles.
-
Post-synthesis Surface Modification: The surface of the synthesized nanoparticles can be modified to improve their dispersibility in a desired solvent.
-
Proper Drying Technique: The method of drying can significantly impact agglomeration. Freeze-drying or using a rotary evaporator at low temperatures can be gentler than oven drying at high temperatures.
Question 4: My this compound product seems to be unstable and changes over time. What is happening and how can I store it properly?
Answer:
This compound is sensitive to moisture and can hydrolyze, especially when exposed to ambient air. This hydrolysis can lead to the formation of cerium oxyfluorides or cerium oxide, thus changing the composition and properties of your product.
-
Prevention of Hydrolysis:
-
Handling: Handle the synthesized this compound in a dry, inert atmosphere, for example, inside a glovebox.
-
Drying: Ensure the product is thoroughly dried after synthesis to remove any residual water or solvent.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) or in a desiccator.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include:
-
Dry Synthesis (Solid-State Reaction): This method typically involves the reaction of cerium(IV) oxide (CeO2) with a fluorinating agent like ammonium bifluoride (NH4HF2) at elevated temperatures. It's a common route for producing nanoscale this compound.[1][2]
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at high temperature and pressure in a sealed vessel (autoclave). It can be used to produce crystalline this compound hydrates.[3][4][5]
-
Wet-Chemical Synthesis: This involves the precipitation of this compound from a solution. For example, by reacting a soluble cerium(IV) salt with a fluoride source in an aqueous or non-aqueous solvent.
Q2: What are the key experimental parameters to control for optimizing this compound yield?
A2: The key parameters to control are:
-
Temperature: Both the reaction temperature and the temperature for the decomposition of any intermediate products are critical.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
-
Molar Ratio of Precursors: The stoichiometry of the reactants significantly impacts the purity and yield of the final product.
-
pH (for wet methods): The pH of the solution can influence the formation and stability of the cerium fluoride species.
-
Atmosphere: Reactions are often carried out under an inert atmosphere to prevent oxidation or hydrolysis.
Q3: What are the necessary safety precautions when synthesizing this compound?
A3: Safety is paramount, especially when working with fluoride-containing compounds.
-
Hydrofluoric Acid (HF): Some synthesis routes may produce or use hydrofluoric acid, which is extremely corrosive and toxic. Always handle HF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield. An HF-specific spill kit and calcium gluconate gel for first aid should be readily available.
-
Fluoride Compounds: Solid fluoride compounds can be hazardous if inhaled or ingested. Handle them in a fume hood and wear appropriate PPE.
-
Inert Atmosphere: When handling air-sensitive reagents or products, use of a glovebox or Schlenk line is recommended.
Q4: What are the common characterization techniques for this compound?
A4: The synthesized this compound is typically characterized by:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the particles.
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of nanoparticles, including their size, shape, and crystal lattice.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): For elemental analysis to confirm the presence of cerium and fluorine in the correct ratios.
Data Presentation
The following tables summarize the impact of key experimental parameters on the synthesis of this compound based on available literature.
Table 1: Effect of Molar Ratio of CeO2:NH4HF2 on Intermediate Product in Dry Synthesis
| Molar Ratio (CeO2:NH4HF2) | Intermediate Product(s) | Observations |
| 1:4 | (NH4)4CeF8 and (NH4)2CeF6 | Incomplete conversion to the desired intermediate. |
| 1:6 | Primarily (NH4)4CeF8 | Considered optimal for producing a relatively pure intermediate. |
| 1:8 | (NH4)4CeF8 and (NH4)2CeF6 | Excess NH4HF2 can lead to the formation of other ammonium cerium fluoride species and impurities. |
Table 2: Influence of Temperature on this compound Synthesis
| Synthesis Method | Temperature (°C) | Effect on Product |
| Dry Synthesis (Decomposition of (NH4)4CeF8) | 300 - 350 | Formation of this compound nanoparticles. |
| Hydrothermal (from this compound·H2O) | 100 | Formation of a new cerium fluoride hydrate, potentially (H3O)Ce3F10·2H2O. |
| Hydrothermal (from this compound·H2O) | > 130 | Hydrolysis and reduction to form CeO2 and CeF3. |
Experimental Protocols
Protocol 1: Dry Synthesis of this compound Nanoparticles
This protocol is based on the solid-state reaction of CeO2 and NH4HF2.
-
Mixing of Precursors: Thoroughly mix CeO2 and NH4HF2 powders in a molar ratio of 1:6 in an agate mortar.
-
Grinding: Grind the mixture for at least 10-15 minutes to ensure homogeneity and increase the reactive surface area.
-
Formation of Intermediate: Transfer the ground powder to a suitable reaction vessel (e.g., a platinum crucible). Heat the mixture at 117°C (390 K) in a vacuum or under an inert atmosphere for approximately 4 hours to form the intermediate compound, (NH4)4CeF8.
-
Decomposition to this compound: Transfer the intermediate powder to a furnace. Under a flow of inert gas (e.g., argon), heat the sample to a temperature in the range of 300-350°C (573-623 K) and hold for several hours (e.g., 10 hours) to decompose the intermediate into this compound nanoparticles.
-
Cooling and Collection: Allow the furnace to cool to room temperature under the inert gas flow before collecting the final this compound product.
Protocol 2: General Procedure for Hydrothermal Synthesis
This is a general guideline for hydrothermal synthesis. Specific parameters will vary based on the desired product phase and morphology.
-
Precursor Solution: Prepare an aqueous solution containing a soluble cerium(IV) salt and a fluoride source (e.g., HF or a soluble fluoride salt).
-
pH Adjustment: Adjust the pH of the solution as required for the specific reaction.
-
Autoclave Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in an oven and heat it to the desired reaction temperature (e.g., 100-220°C) for a specific duration (e.g., 24 hours).
-
Cooling: After the reaction, allow the autoclave to cool down to room temperature.
-
Product Collection: Open the autoclave carefully in a fume hood. Collect the solid product by filtration or centrifugation.
-
Washing and Drying: Wash the product with deionized water and a suitable solvent (e.g., ethanol) to remove any unreacted precursors or byproducts. Dry the final product under vacuum or at a low temperature.
Visualizations
Caption: Dry synthesis workflow for this compound nanoparticles.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels [mdpi.com]
- 5. Is Agglomeration the Key Issue Preventing Nanocomposites from Becoming General Use? | Premier Dissertations [premierdissertations.com]
Common impurities in Cerium Tetrafluoride and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cerium Tetrafluoride (CeF₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available Cerium Tetrafluoride?
A1: The purity of Cerium Tetrafluoride can be affected by the synthetic route and subsequent handling. Common impurities include:
-
Cerium (III) Fluoride (B91410) (CeF₃): Often the most significant impurity, it can form during synthesis at high temperatures or through the reduction of CeF₄. Dehydration of CeF₄ hydrate (B1144303) can also lead to its formation.[1]
-
Cerium Dioxide (CeO₂): This can be present as an unreacted starting material if the fluorination of CeO₂ is incomplete.[2] It is also a common hydrolysis product.[1][3]
-
Cerium Oxyfluorides (CeOF₂/CeO₂F₂): The presence of both oxide and fluoride impurities can lead to the formation of various oxyfluoride species.
-
Water (Hydrated Forms): Synthesis from aqueous solutions can result in the formation of hydrated CeF₄ (CeF₄·xH₂O), which can be considered an impurity in applications requiring the anhydrous form.[1]
-
Unreacted Precursors: In dry synthesis methods, residual starting materials like ammonium (B1175870) bifluoride (NH₄HF₂) and intermediate compounds such as (NH₄)₄CeF₈ or (NH₄)₂CeF₆ can be present.
-
Other Rare Earth Fluorides: If the initial cerium precursor is not of high purity, fluorides of other rare earth elements may be present as impurities.
Troubleshooting Guides
Issue 1: Presence of Cerium (III) Fluoride (CeF₃) Impurity
Symptoms:
-
Off-white or slightly colored appearance of the CeF₄ powder (pure CeF₄ is a white crystalline solid).
-
Inconsistent experimental results, particularly in applications sensitive to the oxidation state of cerium.
-
Discrepancies in analytical data, such as X-ray diffraction (XRD) patterns showing additional peaks corresponding to CeF₃.
Possible Causes:
-
Thermal Decomposition: CeF₄ can decompose to CeF₃ at elevated temperatures, especially above 500°C.
-
Reaction with Reducing Agents: Contact with reducing agents can lead to the reduction of Ce(IV) to Ce(III).
-
Improper Storage: Exposure to certain atmospheric conditions or contaminants over time can potentially lead to slow reduction.
Solutions:
-
Sublimation Purification: Sublimation can be used to purify CeF₄; however, it must be carefully controlled as the process can compete with thermal decomposition to CeF₃, particularly in the temperature range of 750-920 K. The choice of crucible material is also critical, with platinum being preferable to nickel to minimize decomposition.
-
Solvent Extraction (for soluble derivatives): For cerium compounds in solution, solvent extraction using specific extractants like a mixture of Cyanex 923 and di-2-ethylhexyl phosphoric acid (D2EHPA) in n-heptane has been shown to effectively separate Ce(IV) from Ce(III).
Issue 2: Presence of Cerium Dioxide (CeO₂) and Hydrolysis
Symptoms:
-
Appearance of a yellowish tint in the CeF₄ powder.
-
Poor solubility in expected solvents.
-
Formation of a precipitate when attempting to dissolve the compound in certain media.
Possible Causes:
-
Incomplete Fluorination: The synthesis process may not have gone to completion, leaving unreacted CeO₂.
-
Hydrolysis: Cerium Tetrafluoride is susceptible to hydrolysis, especially in its hydrated form and at elevated temperatures, which leads to the formation of CeO₂ and CeF₃.
Solutions:
-
Strict Anhydrous Conditions: All handling and storage of CeF₄ should be performed under a dry, inert atmosphere (e.g., in a glovebox) to prevent exposure to moisture.
-
Use of Anhydrous Solvents: For reactions in solution, ensure that all solvents are rigorously dried before use.
-
Synthesis Optimization: When synthesizing CeF₄, ensure complete fluorination of the CeO₂ starting material by using appropriate reaction conditions (e.g., temperature, reaction time, and fluorinating agent).
Experimental Protocols
Protocol 1: Synthesis of Cerium Tetrafluoride Nanoparticles (Dry Method)
This protocol is adapted from a method for producing CeF₄ nanoparticles and highlights the control of reactants to minimize impurities.
Materials:
-
Cerium Dioxide (CeO₂) (99.9%)
-
Ammonium Bifluoride (NH₄HF₂) (98%)
-
Argon gas (high purity)
-
Agate mortar and pestle
-
Platinum crucible
-
Tube furnace
Procedure:
-
Reactant Preparation: Mix CeO₂ and NH₄HF₂ in a molar ratio of 1:6 in an agate mortar. Grind the mixture for 10 minutes under an inert atmosphere. Using a stoichiometric excess of NH₄HF₂ helps to ensure the complete conversion of CeO₂, but a large excess can lead to residual NH₄HF₂ as an impurity.
-
Formation of Intermediate: Place the ground powder in a platinum crucible and heat it in a tube furnace at 390 K under a vacuum or a slow flow of argon for 4 hours. This step forms the intermediate compound (NH₄)₄CeF₈.
-
Decomposition to CeF₄: Increase the temperature of the furnace to 570 K and maintain it for 10 hours under a continuous flow of argon gas. This step decomposes the intermediate to yield CeF₄ nanoparticles.
-
Cooling and Storage: After the reaction is complete, cool the furnace to room temperature under an argon atmosphere. The resulting CeF₄ powder should be stored in a desiccator or a glovebox to prevent moisture absorption.
Quantitative Data Summary:
| Parameter | Value/Observation | Reference |
| Optimal CeO₂:NH₄HF₂ Molar Ratio | 1:6 | |
| Intermediate Formation Temperature | 390 K | |
| CeF₄ Formation Temperature | 570 K | |
| Purity of Starting CeO₂ | 99.9% | |
| Purity of Starting NH₄HF₂ | 98% |
Visualizations
References
Improving the stability of Cerium Tetrafluoride under ambient conditions
Technical Support Center: Cerium Tetrafluoride (CeF4) Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and improving the stability of Cerium Tetrafluoride (this compound) under ambient conditions.
Frequently Asked Questions (FAQs)
Q1: What is Cerium Tetrafluoride (this compound) and why is its stability a concern?
A1: Cerium Tetrafluoride is a strong oxidizing agent that appears as a white crystalline material.[1] Its high reactivity makes it susceptible to decomposition under ambient conditions, particularly in the presence of moisture.[2] This instability can affect experimental results and the purity of the compound.
Q2: What are the primary factors that cause this compound to become unstable?
A2: The main factors contributing to the instability of this compound are:
-
Moisture: Anhydrous this compound is highly sensitive to water. Exposure to atmospheric moisture can lead to the formation of hydrates, which are unstable and cannot be dehydrated without decomposition.[2][3]
-
Temperature: Elevated temperatures can cause this compound to decompose. At low temperatures, water vapor can reduce it to Cerium Trifluoride (CeF3), while at higher temperatures, it can be converted to Cerium Dioxide (CeO2).[4]
-
Reducing Agents: As a strong oxidant, this compound is easily reduced to the more stable CeF3 by substances like ammonia.
Q3: What are the decomposition products of this compound under ambient conditions?
A3: Under ambient conditions, the primary decomposition pathway involves reaction with water vapor, leading to the formation of Cerium Trifluoride (CeF3). If a hydrated form of this compound is heated, it will also decompose into a mixture of CeF3 and poorly crystallized anhydrous this compound.
Q4: Is there a more stable form of this compound?
A4: Yes, the stability of this compound can be influenced by its crystalline structure. Research has indicated the existence of two forms, a metastable this compound-I and a more stable this compound-II, with the latter being synthesized at higher temperatures (around 540K). The synthesis method is therefore crucial for obtaining a more stable product.
Q5: How should I properly store anhydrous this compound to maintain its stability?
A5: To maximize stability, anhydrous this compound should be stored in a cool, dry place inside a tightly sealed container. The use of an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent exposure to moisture and oxygen. It should also be stored away from direct sunlight and incompatible materials like acids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| White this compound powder has developed a different color (e.g., off-white, yellowish). | This is likely due to the partial decomposition of this compound into CeF3 or the formation of cerium oxides due to exposure to moisture and air. | Verify the integrity of your storage container and handling procedures. Ensure the material is being handled under a dry, inert atmosphere. The discolored product may be impure and should be characterized before use. |
| Inconsistent experimental results when using this compound. | The this compound may have degraded due to improper storage or handling, leading to lower reactivity or the presence of contaminants (CeF3, CeO2). | Always use freshly opened or properly stored this compound. It is advisable to handle the material in a glovebox with a dry atmosphere. Consider re-analyzing your stock of this compound if you suspect degradation. |
| Difficulty in dehydrating this compound hydrate. | This compound monohydrate is known to decompose upon heating in an attempt to dehydrate it. | It is not recommended to attempt dehydration of this compound hydrate. For applications requiring the anhydrous form, it is best to synthesize it directly or purchase it from a reliable supplier and store it under strict anhydrous conditions. |
Decomposition Behavior of Cerium Tetrafluoride
The following table summarizes the decomposition pathways of this compound under various conditions.
| Condition | Reactant(s) | Primary Decomposition Product(s) | Reference |
| Low Temperature | Water Vapor | Cerium Trifluoride (CeF3) | |
| High Temperature (>500°C) | Water Vapor | Cerium Dioxide (CeO2), Hydrogen Fluoride (B91410) (HF) | |
| High Temperature (750-920 K) | - (Thermal Decomposition) | Cerium Trifluoride (CeF3) (solid) | |
| Heating of Hydrated this compound | - (Thermal Decomposition) | Cerium Trifluoride (CeF3), poorly crystallized anhydrous this compound | |
| Low Temperature | Ammonia | Cerium Trifluoride (CeF3) |
Experimental Protocols
Protocol 1: Synthesis of Anhydrous this compound
This protocol is based on the fluorination of Cerium Dioxide and is intended to produce a stable, anhydrous form of this compound.
Materials:
-
Cerium Dioxide (CeO2)
-
Fluorine gas (F2)
-
High-temperature tube furnace
-
Reaction vessel (e.g., platinum or nickel boat)
Procedure:
-
Place the CeO2 powder in the reaction vessel.
-
Position the vessel inside the tube furnace.
-
Purge the furnace with an inert gas (e.g., argon) to remove air and moisture.
-
Slowly heat the furnace to the reaction temperature (350-500°C).
-
Once the temperature is stable, introduce a controlled flow of fluorine gas over the CeO2.
-
Maintain the reaction conditions for a sufficient duration to ensure complete fluorination.
-
After the reaction is complete, stop the fluorine flow and cool the furnace to room temperature under a flow of inert gas.
-
Transfer the resulting anhydrous this compound powder to a dry, inert-atmosphere storage container (e.g., in a glovebox).
Protocol 2: Handling and Storage of Anhydrous this compound
This protocol outlines the best practices for handling and storing anhydrous this compound to prevent decomposition.
Equipment:
-
Inert-atmosphere glovebox
-
Tightly sealing storage containers
-
Appropriate personal protective equipment (PPE)
Procedure:
-
All handling of anhydrous this compound must be performed inside a glovebox with a dry, inert atmosphere (e.g., <1 ppm H2O and O2).
-
Use clean, dry spatulas and weighing boats for transferring the powder.
-
After use, securely seal the storage container, ensuring the lid is airtight.
-
Store the container in a cool, dark, and dry place. A desiccator cabinet inside the glovebox can provide an extra layer of protection.
-
Always record the date the container was opened and minimize the frequency of opening.
Diagrams
Caption: Decomposition pathways of Cerium Tetrafluoride under different conditions.
Caption: Workflow for ensuring the stability of this compound from synthesis to use.
References
Technical Support Center: Cerium(IV) Fluoride (CeF4) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Cerium(IV) Fluoride (B91410) (CeF4).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields in this compound synthesis can stem from several factors related to reaction conditions and precursor quality. In solid-state reactions, incomplete conversion of the starting material is a common issue. For instance, in the dry synthesis method using CeO2 and NH4HF2, the reaction temperature and molar ratio are critical.[1][2] An insufficient amount of the fluorinating agent or a reaction temperature that is too low may lead to incomplete formation of the (NH4)4CeF8 intermediate.[1][2] Furthermore, the thermal decomposition of this intermediate to this compound requires precise temperature control; temperatures that are too high can lead to the formation of the more stable CeF3.[1]
In gas-phase fluorination, the purity of the fluorine gas and the reactivity of the cerium precursor (CeO2 or CeF3) are paramount. Surface passivation of the solid precursor can prevent complete fluorination.
Troubleshooting Steps:
-
Verify Precursor Purity: Ensure that the cerium precursors (CeO2, CeF3) are of high purity and free from moisture. For the dry synthesis method, NH4HF2 should be dried before use as it is hygroscopic.
-
Optimize Molar Ratios: For the dry synthesis with NH4HF2, ensure an excess of the fluorinating agent is used. A molar ratio of 1:6 for CeO2:NH4HF2 has been shown to be effective.
-
Control Reaction Temperature: Carefully control the temperature during both the formation of the intermediate and its subsequent decomposition. For the decomposition of (NH4)4CeF8 to this compound, a temperature of around 570 K is recommended.
-
Ensure Adequate Reaction Time: Allow for sufficient reaction time to ensure complete conversion. In the solid-state reaction of CeO2 and NH4HF2, a reaction time of 4 hours at 390 K is suggested for the formation of the intermediate.
Question: My final product is a mixture of this compound and CeF3. How can I avoid the formation of Cerium(III) Fluoride?
Answer: The presence of CeF3 as a byproduct is a common issue, often resulting from the reduction of this compound at elevated temperatures or the presence of reducing agents. This compound is thermally unstable at higher temperatures and can decompose to CeF3.
In the dry synthesis method involving the decomposition of (NH4)4CeF8, exceeding the optimal temperature can lead to the formation of CeF3 instead of this compound. The synthesis of CeF3 from the same intermediate requires a much higher temperature (1070 K).
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range for this compound formation. For the decomposition of (NH4)4CeF8, this is around 570 K.
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., argon) to prevent any potential side reactions that could lead to the reduction of this compound.
-
Avoid High-Temperature Fluorination of CeF3: When synthesizing this compound by fluorinating CeF3 with F2 gas, ensure the temperature is sufficient for the reaction to proceed but not so high as to cause decomposition of the product. A temperature of 500 °C is reported to be effective.
Question: The synthesized this compound powder is difficult to handle and appears to be hygroscopic. What are the best practices for handling and storage?
Answer: Anhydrous this compound is sensitive to moisture. The hydrated form, this compound·xH2O, can be synthesized from aqueous solutions, but the anhydrous form is preferred for many applications. If your product is hygroscopic, it is crucial to handle it under anhydrous conditions to prevent the formation of hydrates, which can alter the material's properties.
Handling and Storage Recommendations:
-
Inert Atmosphere: Handle this compound in a glovebox under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Dry Storage: Store the material in a tightly sealed container, preferably within a desiccator or glovebox.
-
Avoid Water Contact: Prevent any contact with water or high-humidity environments, as this compound can be slowly hydrolyzed by cold water.
Frequently Asked Questions (FAQs)
What are the common starting materials for this compound synthesis?
Common precursors for the synthesis of this compound include Cerium(IV) oxide (CeO2), Cerium(III) fluoride (CeF3), and Cerium(IV) sulfate (B86663) (for the hydrated form). The choice of precursor often depends on the desired synthesis route (e.g., dry synthesis, gas-phase fluorination, or aqueous precipitation).
What are the main synthesis routes for preparing this compound?
The primary methods for synthesizing this compound are:
-
High-Temperature Fluorination: This involves reacting CeO2 or CeF3 with fluorine gas at elevated temperatures (e.g., 500 °C).
-
Dry Synthesis via an Intermediate: This method involves the solid-state reaction of CeO2 with ammonium (B1175870) hydrogen difluoride (NH4HF2) to form an intermediate, (NH4)4CeF8, which is then thermally decomposed to yield this compound.
-
Aqueous Synthesis: Hydrated this compound (this compound·xH2O) can be produced by reacting a solution of Cerium(IV) sulfate with hydrofluoric acid. However, dehydration of the hydrate (B1144303) to obtain pure, anhydrous this compound is challenging and can lead to decomposition.
What are the key safety precautions to consider during this compound synthesis?
Working with fluorinating agents and the resulting fluoride compounds requires strict safety measures:
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling of Fluorinating Agents: Fluorine gas is extremely toxic and corrosive and should be handled with extreme caution. Hydrofluoric acid is also highly corrosive and toxic.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Data Presentation
Table 1: Key Experimental Parameters for this compound Synthesis
| Synthesis Method | Cerium Precursor | Fluorinating Agent | Molar Ratio (Ce:F) | Temperature (°C) | Reaction Time | Product Form |
| High-Temperature Fluorination | CeF3 | F2 | 2:1 | 500 | Not specified | Anhydrous Powder |
| High-Temperature Fluorination | CeO2 | F2 | 1:2 | 500 | Not specified | Anhydrous Powder |
| Dry Synthesis (Intermediate Formation) | CeO2 | NH4HF2 | 1:6 | 117 (390 K) | 4 hours | (NH4)4CeF8 |
| Dry Synthesis (Decomposition) | (NH4)4CeF8 | - | - | 297 (570 K) | 10 hours | Nanocrystals |
| Aqueous Synthesis | Ce(SO4)2 | 40% HF | Not specified | 90 | Not specified | Hydrated Powder |
Experimental Protocols
Protocol 1: Dry Synthesis of this compound Nanocrystals
This protocol is adapted from the method described for synthesizing this compound nanoscale polycrystals.
Part A: Synthesis of the (NH4)4CeF8 Intermediate
-
Dry ammonium hydrogen difluoride (NH4HF2) in an oven at 350 K for 60 minutes.
-
Under anaerobic conditions, mix Cerium(IV) oxide (CeO2) and the dried NH4HF2 in a molar ratio of 1:6.
-
Grind the mixture in an agate mortar for 10 minutes.
-
Transfer the powder to a polytetrafluoroethylene (PTFE) vessel and place it in a vacuum oven.
-
Heat the mixture to 390 K (117 °C) and maintain this temperature for 4 hours.
-
Cool the vessel to room temperature to obtain the (NH4)4CeF8 intermediate.
Part B: Thermal Decomposition to this compound
-
Place the synthesized (NH4)4CeF8 powder into a platinum crucible.
-
Position the crucible inside a quartz tube furnace.
-
Purge the furnace tube with argon gas at a flow rate of 10 mL/min for 30 minutes.
-
Heat the furnace to 570 K (297 °C) and hold for 10 hours under a continuous argon flow.
-
After the reaction is complete, allow the furnace to cool to room temperature under argon flow.
-
The resulting white powder is this compound.
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Improving CEF4 Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of the CEF4 peptide. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its basic properties?
The this compound peptide corresponds to amino acids 342-351 of the influenza A virus nucleocapsid protein. Its sequence is H-Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys-OH (RVLSFIKGTK). Key properties are summarized in the table below.
Q2: Why is my this compound peptide difficult to dissolve?
The solubility of a peptide is largely determined by its amino acid composition. The this compound peptide contains a mix of hydrophobic (Val, Leu, Phe, Ile) and hydrophilic/charged (Arg, Lys, Ser, Thr) residues. While it has a net positive charge at neutral pH, which generally aids aqueous solubility, the presence of hydrophobic residues can lead to aggregation and poor solubility, particularly at higher concentrations.
Q3: What is the first solvent I should try for dissolving the this compound peptide?
Given its net positive charge, the recommended starting solvent is sterile distilled water. If solubility in water is limited, an acidic solution is the next logical step.
Q4: Can I use sonication to help dissolve the this compound peptide?
Yes, sonication can be a useful physical method to aid in the dissolution of peptides.[1] It helps to break up aggregates and increase the interaction between the peptide and the solvent. Use a water bath sonicator for brief intervals (e.g., 3 sessions of 10 seconds) and keep the sample on ice between sonications to prevent heating.[1]
Q5: How should I store the this compound peptide solution?
Once dissolved, it is recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or colder. For long-term stability, especially for peptides containing residues prone to oxidation, storing under an inert gas is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lyophilized peptide is not visible in the vial. | The peptide may be present as a thin film. | Centrifuge the vial at 10,000 x g for 5 minutes before opening to pellet all the material at the bottom. |
| Peptide is insoluble in water. | The concentration may be too high, or the peptide is aggregating. | 1. Try a lower concentration. 2. Since this compound is a basic peptide, try dissolving it in a dilute acidic solution such as 10% acetic acid.[2][3] |
| Peptide dissolves in organic solvent but precipitates when aqueous buffer is added. | The peptide has reached its solubility limit in the final solvent mixture. The rapid change in solvent polarity is causing precipitation. | 1. Reduce the final concentration of the peptide. 2. Add the aqueous buffer to the peptide's organic solvent stock solution drop-by-drop while gently vortexing. This gradual dilution can prevent precipitation. |
| The peptide solution is cloudy or contains visible particles. | The peptide is not fully dissolved or has aggregated. | 1. Briefly sonicate the solution in a water bath, keeping it cool.[1] 2. If sonication is ineffective, consider using a stronger solvent system as outlined in the experimental protocols. |
| Variability in solubility between different batches of the peptide. | Differences in the counter-ion (e.g., TFA) content from the purification process can affect solubility. | Always perform a small-scale solubility test with a new batch before proceeding with the entire sample. |
Quantitative Data Summary
The solubility of peptides is highly dependent on the specific conditions. Below is a summary of general solubility expectations for the this compound peptide based on its properties and established principles for peptide solubility.
| Solvent/Condition | Expected Solubility | Remarks |
| Sterile Distilled Water | Up to 2 mg/mL | A good starting point for initial dissolution attempts. |
| 10% Acetic Acid | > 2 mg/mL | The acidic pH will protonate the basic residues (Arg, Lys), increasing the net positive charge and enhancing solubility. |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | DMSO is a powerful organic solvent for hydrophobic peptides. A stock solution in 100% DMSO can be prepared and then diluted. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Variable, potentially < 1 mg/mL | Salts in buffers can sometimes decrease peptide solubility. It's often better to dissolve in water or an acidic solution first, then dilute with PBS. |
| 6 M Guanidine Hydrochloride or 8 M Urea | High | These are strong denaturing agents that can solubilize aggregated peptides by disrupting hydrogen bonds. However, they may interfere with downstream biological assays. |
Experimental Protocols
Protocol 1: Dissolution of this compound Peptide using pH Adjustment
-
Initial Assessment: Calculate the net charge of the this compound peptide at neutral pH. With two Arginine (R) and two Lysine (K) residues, and a free N-terminus, the peptide has a net positive charge, classifying it as basic.
-
Preparation: Allow the lyophilized this compound peptide vial to warm to room temperature before opening to minimize moisture condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Initial Attempt with Water: Add a small amount of sterile, distilled water to a test aliquot of the peptide to achieve the desired concentration (e.g., 1 mg/mL). Vortex gently.
-
Acidification: If the peptide does not fully dissolve in water, add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves.
-
Dilution: Once the peptide is dissolved, you can further dilute it with your desired aqueous buffer. Add the buffer slowly to the peptide solution while mixing.
-
Final Check: Ensure the final solution is clear and free of particulates. If necessary, centrifuge the solution to pellet any undissolved material before use.
Protocol 2: Dissolution of this compound Peptide using an Organic Solvent
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for peptides with hydrophobic character.
-
Preparation: As with Protocol 1, bring the lyophilized peptide to room temperature and centrifuge the vial.
-
Stock Solution Preparation: Add a small volume of 100% DMSO to a test aliquot of the peptide to create a concentrated stock solution (e.g., 10 mg/mL). Vortex until the peptide is fully dissolved.
-
Aqueous Dilution: To prepare a working solution, slowly add the DMSO stock solution drop-by-drop to your aqueous buffer while vortexing. This gradual dilution is crucial to prevent the peptide from precipitating.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your working solution, as high concentrations can be detrimental in many biological assays. Aim for the lowest effective concentration.
Visualized Workflows
Caption: A decision-making workflow for selecting an appropriate solvent for the this compound peptide.
Caption: An experimental workflow for diluting a peptide stock solution from an organic solvent.
References
Technical Support Center: Overcoming Challenges in CEF4 Peptide Stability for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the CEF4 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or colder in a dry, dark environment.[1][2] Exposure to moisture and light can significantly decrease the peptide's shelf life.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation upon opening, which can lead to hydrolysis.
Q2: How long can I store this compound peptide in solution?
The stability of peptides in solution is limited. For short-term storage (up to three weeks), a solution can be kept at 4°C. For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or colder. It is important to avoid repeated freeze-thaw cycles as this can degrade the peptide. The use of sterile buffers at a pH of 5-6 can also help prolong the storage life of the peptide solution.
Q3: My this compound peptide is not dissolving. What should I do?
The this compound peptide with the sequence Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK) has a theoretical pI of 11.65, indicating it is a basic peptide. If you are experiencing solubility issues in aqueous solutions, consider the following:
-
Use an acidic solution: Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then dilute it with your aqueous buffer.
-
Organic solvents: For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO or DMF first, followed by slow, dropwise addition to the aqueous buffer with gentle stirring, can be effective.
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.
Q4: I am observing aggregation or precipitation of my this compound peptide solution. How can I prevent this?
Peptide aggregation can be influenced by several factors, including concentration, pH, and temperature. To prevent aggregation:
-
Optimize pH: Since this compound is a basic peptide, ensure the pH of your buffer is not close to its isoelectric point (pI) of 11.65, as peptides are least soluble at their pI. A buffer with a pH of 5-6 is often recommended.
-
Control concentration: Higher peptide concentrations can promote aggregation. It may be necessary to work with more dilute solutions.
-
Avoid freeze-thaw cycles: As mentioned, repeated freezing and thawing can lead to aggregation. Aliquoting is crucial for maintaining peptide integrity.
Q5: What is the this compound signaling pathway?
The 9E3/CEF4 gene product is a chemokine, and its activation can be triggered by agents like thrombin. This activation involves tyrosine kinases, including c-src and the epidermal growth factor (EGF) receptor. Downstream signaling can proceed through pathways such as Ras and PI3 kinase, ultimately leading to the activation of transcription factors like AP-1 and the expression of chemokine-regulated genes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation due to improper storage. | Ensure lyophilized peptide is stored at -20°C or colder and protected from light and moisture. For solutions, aliquot and store at -20°C or colder and avoid repeated freeze-thaw cycles. |
| Incomplete dissolution leading to inaccurate concentration. | Follow the recommended solubilization protocol for basic peptides. Use sonication to aid dissolution. Confirm complete dissolution by ensuring the solution is clear and free of particulates. | |
| Inconsistent experimental results | Peptide instability in the experimental buffer. | Use sterile buffers with a pH of around 5-6 to prolong peptide stability in solution. |
| Adsorption of the peptide to labware. | Use low-binding tubes and pipette tips. Polypropylene vials are a good option. | |
| Precipitation during experiment | Peptide exceeding its solubility limit in the final buffer. | Reduce the final concentration of the peptide in your assay. When diluting from an organic solvent stock, add the peptide solution dropwise to the aqueous buffer while stirring. |
| Change in pH or temperature affecting solubility. | Maintain a stable pH and temperature throughout the experiment. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator for at least 15-20 minutes. This prevents moisture condensation.
-
Solvent Selection: Based on the basic nature of the this compound peptide (pI ~11.65), start with a dilute acidic solution.
-
Prepare a sterile 10% acetic acid solution in distilled water.
-
-
Dissolution:
-
Add a small volume of the 10% acetic acid to the vial to create a concentrated stock solution (e.g., 1-5 mg/mL).
-
Gently vortex or swirl the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for 10-15 seconds.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Dilution:
-
Slowly add the concentrated peptide stock solution dropwise into your final aqueous experimental buffer while gently stirring.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For long-term storage, aliquot the stock solution into single-use, low-binding tubes and store at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Peptide Stability using HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound peptide in a suitable solvent as described in Protocol 1.
-
Dilute the stock solution to a working concentration (e.g., 1 mg/mL) in your experimental buffer.
-
Prepare several aliquots of this working solution.
-
-
Incubation:
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
Take time points for analysis (e.g., 0, 24, 48, 72 hours).
-
-
HPLC Analysis:
-
At each time point, inject a sample onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis:
-
The appearance of new peaks or a decrease in the area of the main peptide peak over time indicates degradation.
-
Quantify the percentage of intact peptide remaining at each time point to determine the stability under the tested conditions.
-
Visualizations
Caption: this compound signaling pathway activation.
Caption: Troubleshooting workflow for this compound peptide experiments.
References
Technical Support Center: Optimizing Synthetic CEF4 Peptide Purity
Welcome to the technical support center for the synthesis and purification of the CEF4 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on achieving high-purity synthetic this compound peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to overcome common challenges.
The this compound peptide, with the sequence Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys, is a 10-amino acid peptide derived from the influenza A virus nucleocapsid protein and is known to be an HLA-A3 restricted epitope.[1] Its composition of both hydrophobic (Val, Leu, Phe, Ile) and charged (Arg, Lys) amino acids can present unique challenges during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a realistic expected purity for synthetic this compound peptide after initial purification?
A1: With optimized solid-phase peptide synthesis (SPPS) and a single round of standard reverse-phase high-performance liquid chromatography (RP-HPLC), achieving a purity of >95% is a realistic goal for the this compound peptide.[2] Some providers report purities as high as 96.1%.[3] Further purification steps can yield even higher purity if required for sensitive applications.
Q2: My this compound peptide shows poor solubility in aqueous solutions. How can I address this?
A2: The presence of several hydrophobic residues can lead to solubility issues. It is recommended to first dissolve the lyophilized peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before slowly adding the aqueous buffer. For RP-HPLC, dissolving the crude peptide in the initial mobile phase with a higher organic content can also improve solubility.
Q3: I'm observing multiple peaks in my HPLC chromatogram for the crude this compound peptide. What are the likely impurities?
A3: Common impurities in crude synthetic peptides include deletion sequences (missing one or more amino acids), truncated sequences (incomplete synthesis), and peptides with protecting groups that were not successfully removed during cleavage. Side reactions during synthesis can also contribute to a complex impurity profile.
Q4: Can the trifluoroacetic acid (TFA) from HPLC purification affect my downstream experiments?
A4: Yes, residual TFA from the purification process can affect the peptide's net weight, solubility, and performance in sensitive cellular assays.[3] If your application is sensitive to TFA, consider TFA removal services or alternative purification buffer systems.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Peptide
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Low overall yield after cleavage. | Incomplete Coupling: Steric hindrance from bulky amino acids (e.g., Val, Ile) can lead to incomplete coupling reactions. | - Use a more powerful coupling reagent like HATU or HCTU. - Increase the coupling time or perform a double coupling for difficult residues. |
| Peptide Aggregation: The hydrophobic residues in this compound can promote aggregation on the resin, blocking reactive sites. | - Use a resin with a lower loading capacity. - Incorporate pseudoproline dipeptides at the Ser-Phe junction to disrupt secondary structure formation. | |
| Premature Cleavage: The peptide may be prematurely cleaved from the resin if an acid-labile linker is used with an incompatible protection strategy. | - Ensure the resin and protecting group strategy are compatible. For example, use a Wang resin for Fmoc/tBu chemistry. |
Issue 2: Poor Purity of this compound Peptide in RP-HPLC
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Broad or Tailing Peaks: The main peptide peak is not sharp. | Secondary Interactions: The basic residues (Arg, Lys) can interact with residual silanols on the silica-based column. | - Use a base-deactivated column. - Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to protonate the basic residues. |
| Peptide Aggregation: The peptide may be aggregating on the column. | - Increase the column temperature to 40-60°C to improve solubility and reduce aggregation.[4] | |
| Co-elution of Impurities: Impurity peaks are not well-resolved from the main peptide peak. | Suboptimal Gradient: The gradient may be too steep, not allowing for adequate separation. | - After a scouting run to determine the approximate elution time, run a shallower gradient around the elution point of the this compound peptide. A gradient increase of 1% B per minute is a good starting point for optimization. |
| Incorrect Mobile Phase: The organic modifier may not be optimal for separating the specific impurities. | - While acetonitrile (B52724) is standard, trying a different organic modifier like methanol (B129727) can sometimes alter selectivity and improve resolution. |
Data Presentation
Illustrative Data: Effect of Coupling Reagent on this compound Purity
The following table provides illustrative data on how the choice of coupling reagent can impact the final purity of the crude this compound peptide, as determined by RP-HPLC.
| Coupling Reagent | Activation Time (min) | Crude Purity (%) | Major Impurities |
| HBTU/HOBt/DIEA | 30 | 85.2 | Deletion sequences |
| HATU/DIEA | 20 | 92.5 | Minimal side products |
| DIC/HOBt | 45 | 88.7 | Racemization at Ser |
Note: This data is illustrative and based on typical outcomes for peptides with similar characteristics. Actual results may vary.
Illustrative Data: Optimization of HPLC Gradient for this compound Purification
This table illustrates how adjusting the HPLC gradient can improve the purity of the final this compound peptide product.
| Gradient (Acetonitrile in 0.1% TFA/Water) | Run Time (min) | Retention Time of this compound (min) | Final Purity (%) |
| 5-95% over 20 min | 25 | 12.5 | 93.1 |
| 20-50% over 30 min | 35 | 18.2 | 96.8 |
| 25-45% over 40 min | 45 | 25.7 | >98.5 |
Note: This data is for illustrative purposes. The optimal gradient will depend on the specific column and HPLC system used.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the this compound peptide (Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys-OH).
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin.
- Swell the resin in DMF for 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycle (repeated for each amino acid):
- Fmoc Deprotection: Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.
- Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Coupling:
- Dissolve 4 equivalents of the next Fmoc-protected amino acid and 3.95 equivalents of HATU in DMF.
- Add 8 equivalents of DIEA to the amino acid solution and vortex.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Washing: Wash the resin with DMF (3x) and DCM (3x).
- Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
3. Cleavage and Deprotection:
- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under a vacuum.
- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
4. Peptide Precipitation and Lyophilization:
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under a stream of nitrogen.
- Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
Protocol 2: RP-HPLC Purification of this compound Peptide
1. Sample Preparation:
- Dissolve the lyophilized crude this compound peptide in a minimal amount of DMSO and then dilute with Mobile Phase A to a concentration of 10 mg/mL.
2. HPLC Setup:
- Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a wider bore for preparative).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Flow Rate: 1 mL/min for analytical, adjust accordingly for preparative.
- Detection: 214 nm and 280 nm.
- Column Temperature: 40°C.
3. Purification Method:
- Scouting Run: Perform an initial run with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the retention time of the this compound peptide.
- Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 35% B, a gradient of 25-45% B over 40 minutes can be used for better separation.
- Fraction Collection: Collect fractions across the main peak.
4. Purity Analysis and Lyophilization:
- Analyze the purity of each collected fraction using analytical RP-HPLC.
- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the pure this compound peptide as a white powder.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Fluorinating Power of Cerium (IV) Fluoride
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorinating agent is paramount to the successful synthesis of fluorinated organic molecules. This guide provides an objective comparison of Cerium (IV) Fluoride (B91410) (CeF₄) with other common fluorinating agents, supported by available experimental data. While CeF₄ is a powerful solid-state fluorinating agent, its applications are more specialized compared to versatile solution-phase reagents like Selectfluor.
Overview of Fluorinating Agents
Fluorinating agents can be broadly classified based on their mechanism of fluorine transfer. Electrophilic fluorinating agents deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic substrate. This class includes the widely used N-F reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI). In contrast, nucleophilic fluorinating agents provide a fluoride anion (F⁻). CeF₄, particularly in its metastable form, can act as a source of elemental fluorine, positioning it as a potent, high-temperature fluorinating agent, often utilized in solid-state reactions.
Quantitative Data Presentation
However, data from the solid-state fluorination of fullerene C₆₀ provides a basis for comparison with other metal fluoride reagents under similar conditions.
Table 1: Performance Data for Solid-State Fluorination of Fullerene C₆₀
| Fluorinating Agent | Product(s) | Yield | Selectivity | Reaction Conditions |
| CeF₄ | C₆₀F₃₆ | 75-80% | High (minimal impurities of lower fluorinated species) | Solid-state, 380°C, vacuum (10⁻² Torr) |
| MnF₃ | C₆₀F₃₆ | - | Lower (impurities observed) | Solid-state |
| K₂PtF₆ | C₆₀F₁₈ | - | High for C₆₀F₁₈ | Solid-state |
Data compiled from available research on fullerene fluorination.
For the widely-used electrophilic fluorinating agent, Selectfluor, a quantitative reactivity scale has been established based on kinetic studies in solution.
Table 2: Relative Reactivity of Common Electrophilic N-F Fluorinating Agents
| Fluorinating Agent | Relative Rate Constant (k_rel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 1.1 x 10⁵ |
| Selectfluor™ | 1 |
| NFSI (N-Fluorobenzenesulfonimide) | 1.1 x 10⁻⁴ |
This scale is based on the fluorination of 1,3-diaryl-1,3-dicarbonyls in acetonitrile (B52724), with Selectfluor™ as the reference (k_rel = 1).[1]
Comparison of Properties
Table 3: General Properties of CeF₄ vs. Selectfluor
| Property | Cerium (IV) Fluoride (CeF₄) | Selectfluor™ |
| Reagent Type | Solid-state, inorganic salt | Electrophilic (N-F reagent), organic salt[2] |
| Appearance | White crystalline solid | Colorless solid[3] |
| Solubility | Insoluble in water and common organic solvents | Soluble in polar solvents (acetonitrile, DMF, water)[4] |
| Stability | Thermally stable, but a metastable form (CeF₄-I) exists that can release F₂ upon heating. | Air and moisture stable, non-volatile solid[5] |
| Typical Reaction Conditions | High temperature (e.g., 380°C), solid-state/gas-solid phase, often under vacuum or inert atmosphere. | Mild conditions, typically room temperature in solution. |
| Substrate Scope | More specialized, demonstrated for robust substrates like fullerenes and in inorganic synthesis. | Broad scope for electron-rich substrates: arenes, alkenes, enolates, carbonyl compounds. |
| Handling | Requires high-temperature equipment; care must be taken due to potential release of fluorine gas. | User-friendly, can be handled in a standard laboratory setting. |
Experimental Protocols & Methodologies
Due to the disparate nature of the reagents, the experimental setups differ significantly.
Representative Protocol: Solid-State Fluorination of C₆₀ with CeF₄
This protocol is representative of the high-temperature, solid-state fluorination capabilities of CeF₄.
Objective: To synthesize fluorinated fullerenes, specifically C₆₀F₃₆.
Materials:
-
Fullerene C₆₀
-
Cerium (IV) Fluoride (CeF₄) with a high fluorine content (e.g., CeF₃.₇)
-
Quartz ampoule or similar high-temperature reaction vessel
-
Vacuum pump
-
Tube furnace
Procedure:
-
A stoichiometric mixture of C₆₀ and CeF₄ (e.g., a mass ratio of 1:10.8 for the target C₆₀F₃₆) is prepared and placed in a quartz ampoule.
-
The ampoule is evacuated to a pressure of approximately 10⁻² Torr.
-
The sealed and evacuated ampoule is placed in a tube furnace.
-
The furnace is heated to the reaction temperature of 380°C and maintained for a specified duration.
-
After the reaction is complete, the furnace is cooled to room temperature.
-
The product mixture is recovered from the ampoule for purification and analysis.
Representative Protocol: Electrophilic Fluorination of a β-Ketoester with Selectfluor™
This protocol illustrates the use of Selectfluor™ for the synthesis of α-fluorinated carbonyl compounds in solution.
Objective: To synthesize an α-fluorinated β-diketone.
Materials:
-
α-Substituted β-diketone (substrate)
-
Selectfluor™
-
Acetonitrile (MeCN) as solvent
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
The α-substituted β-diketone is dissolved in acetonitrile in a reaction flask under an inert atmosphere.
-
Selectfluor™ (typically 1.1 to 2.0 equivalents) is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours).
-
Reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified using standard techniques such as column chromatography.
Visualization of Workflows and Mechanisms
Experimental Workflow: Solid-State vs. Solution-Phase Fluorination
Caption: General experimental workflows for fluorination.
Logical Relationship: Classification of Fluorinating Agents
Caption: Classification of fluorinating agents.
Proposed Mechanism: Electrophilic Fluorination by N-F Reagents
The precise mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing research, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate and conditions.
Caption: Proposed mechanisms for N-F reagents.
Conclusion
Cerium (IV) fluoride is a potent fluorinating agent, but its application is largely confined to high-temperature, solid-state reactions with robust substrates like fullerenes, where it can exhibit high yield and selectivity. Its insolubility and the harsh conditions required for its reactivity limit its use in the synthesis of complex, functionalized organic molecules typical in pharmaceutical and agrochemical research.
In contrast, electrophilic N-F reagents, exemplified by Selectfluor™, offer a much broader synthetic utility. Their stability, ease of handling, and mild reaction conditions in solution make them the preferred choice for a wide array of transformations, including the fluorination of arenes, alkenes, and carbonyl compounds. The choice between CeF₄ and an agent like Selectfluor™ will therefore be dictated by the specific requirements of the chemical transformation, with CeF₄ occupying a niche for specialized, high-energy fluorinations, while Selectfluor™ remains the versatile workhorse for general organic synthesis.
References
A Comparative Structural Analysis of Cerium Tetrafluoride and Other Key Tetrafluorides
For researchers, scientists, and drug development professionals, understanding the intricate structural nuances of inorganic compounds is paramount. This guide provides a detailed structural comparison of cerium tetrafluoride (CeF4) with a selection of other significant tetrafluorides, including those from the actinide and transition metal series, as well as a main group element example. The data presented is supported by experimental findings from X-ray and neutron diffraction studies.
This comparative analysis delves into the crystallographic parameters of this compound, ThF4, UF4, ZrF4, HfF4, SnF4, and XeF4, highlighting the structural similarities and differences that dictate their physicochemical properties. A key distinction emerges between the polymeric, high-coordination structures adopted by the f-block and group 4 elements versus the varied structures of the main group tetrafluorides.
Structural Data Summary
The crystallographic data for the selected tetrafluorides are summarized in the table below, offering a clear and concise comparison of their fundamental structural parameters.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Cation Coordination |
| This compound | Monoclinic | C2/c | 8.371 | 8.371 | 8.383 | 90 | 126.8 | 90 | 8 |
| ThF4 | Monoclinic | C2/c | 8.612 | 11.12 | 8.611 | 90 | 126.3 | 90 | 8 |
| UF4 | Monoclinic | C2/c | 12.73 | 10.75 | 8.43 | 90 | 126.3 | 90 | 8 |
| ZrF4 (β) | Monoclinic | I2/c | - | - | - | - | - | - | 8 |
| HfF4 | Monoclinic | C2/c | 7.728 | 9.92 | 7.721 | 90 | 99.6 | 90 | 8 |
| SnF4 | Tetragonal | I4/mmm | 4.08 | 4.08 | 7.77 | 90 | 90 | 90 | 6 |
| XeF4 | Monoclinic | P2₁/c | 4.97 | 5.69 | 6.96 | 90 | 123.71 | 90 | 4 (+2 lone pairs) |
Structural Details and Comparison
Cerium tetrafluoride, along with the tetrafluorides of thorium, uranium, zirconium, and hafnium, adopts a monoclinic crystal structure. These compounds are characterized by a three-dimensional polymeric network where the metal cation is typically in an 8-coordinate environment.[1] Specifically, this compound crystallizes in the C2/c space group, with the cerium ion coordinated to eight fluoride (B91410) ions.[1] This structural motif is shared with ThF4 and UF4, which are isostructural with this compound.[2][3] This similarity is expected due to the comparable ionic radii and electronic configurations of the tetravalent f-block elements. The coordination polyhedron around the metal center in these structures is often described as a distorted square antiprism or a bicapped trigonal prism.
In contrast, tin tetrafluoride (SnF4) presents a significantly different crystal structure. It crystallizes in the tetragonal space group I4/mmm and features a two-dimensional layered structure.[4] In this arrangement, the tin atom is octahedrally coordinated to six fluorine atoms. These SnF6 octahedra share corners to form extended sheets. This lower coordination number compared to the f-block and group 4 tetrafluorides can be attributed to the smaller ionic radius of Sn(IV) and its preference for octahedral geometry.
Xenon tetrafluoride (XeF4) offers another structural variation. As a main group element compound, it exists as discrete molecular units in the solid state. The molecule has a square planar geometry, with the xenon atom at the center and four fluorine atoms at the corners. This geometry is a classic example of the application of VSEPR theory, where the central xenon atom has four bonding pairs and two lone pairs of electrons, leading to an octahedral electron geometry and a square planar molecular shape. The solid-state packing of these molecules results in a monoclinic crystal system.
Experimental Protocols
The structural data presented in this guide are derived from experimental techniques, primarily single-crystal and powder X-ray diffraction (XRD), as well as neutron diffraction.
General Single-Crystal X-ray Diffraction Protocol: High-quality single crystals of the tetrafluoride compounds are grown, often through high-temperature solid-state reactions or flux growth methods. A suitable crystal is mounted on a goniometer head of a diffractometer. Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Example: Synthesis and Structure Determination of this compound Nanoparticles: Cerium tetrafluoride nanoscale polycrystals have been synthesized via a dry method. The process involves the solid-state reaction of CeO2 and NH4HF2 at 390 K to form an intermediate, (NH4)4CeF8. This intermediate is then decomposed by heating in an argon gas flow to yield this compound nanoparticles. The structural characterization of the resulting nanoparticles is typically performed using powder X-ray diffraction (XRD). The diffraction data is analyzed using Rietveld refinement to confirm the phase and determine the lattice parameters.
Neutron Diffraction of ThF4: The crystal structure of thorium tetrafluoride has been investigated using powder neutron diffraction. In a typical experiment, a powdered sample is placed in a vanadium container. A beam of thermal neutrons of a specific wavelength is directed at the sample, and the scattered neutrons are detected at various angles. The resulting diffraction pattern is then analyzed using the Rietveld method to refine the crystal structure, including the positions of the fluorine atoms, which can be located with high precision using neutron diffraction due to the favorable neutron scattering length of fluorine.
Visualization of Structural Comparison Workflow
The following diagram illustrates the logical workflow for the structural comparison of tetrafluorides as outlined in this guide.
Caption: Workflow for structural comparison of tetrafluorides.
References
A Comparative Analysis of the Catalytic Activities of Cerium(IV) Fluoride (CeF₄) and Cerium(III) Fluoride (CeF₃)
For Researchers, Scientists, and Drug Development Professionals
Cerium-based materials have garnered significant attention in catalysis due to the element's accessible redox couple (Ce³⁺/Ce⁴⁺) and unique electronic properties. Among these, cerium fluorides, specifically CeF₄ and CeF₃, present intriguing yet distinct profiles for potential catalytic applications. This guide provides a comparative overview of their known catalytic activities, supported by available experimental findings and theoretical insights. While direct comparative studies are limited, this document synthesizes existing research to highlight their individual characteristics and potential applications.
Overview of Catalytic Potential
Cerium(III) fluoride (B91410) (CeF₃) has been explored more extensively as a catalyst, particularly in the realm of photocatalysis.[1][2] Its stability and electronic structure make it a promising candidate for environmental remediation and organic synthesis. In contrast, cerium(IV) fluoride (CeF₄) is a strong oxidizing agent, and its catalytic applications are less documented.[3] However, its potent Lewis acidity and oxidizing power suggest a different spectrum of catalytic capabilities, potentially in oxidation reactions and as a fluorinating agent.
The catalytic behavior of cerium compounds is often linked to the redox potential of the Ce(IV)/Ce(III) couple.[4][5] This suggests that CeF₄, with cerium in its +4 oxidation state, would primarily act as an oxidant, while CeF₃, with cerium in its +3 oxidation state, can participate in redox cycles by being oxidized to Ce(IV).
Performance Comparison: CeF₃ vs. CeF₄
Due to the scarcity of direct comparative studies, this section summarizes the reported catalytic applications and key properties of each compound.
| Feature | Cerium(III) Fluoride (CeF₃) | Cerium(IV) Fluoride (CeF₄) |
| Primary Catalytic Role | Photocatalyst, Catalyst Support | Strong Oxidant, Potential Lewis Acid Catalyst |
| Reported Applications | - Photocatalytic degradation of organic pollutants (e.g., methylene (B1212753) blue). - Support for vanadia catalysts in the ammoxidation of 3-picoline. - Component in heterojunction photocatalysts for desulfurization. | - Used as a fluoride source in the synthesis of other materials. - Limited data on direct catalytic use; primarily recognized as a strong oxidant. |
| Key Catalytic Properties | - Semiconductor with photocatalytic activity under UV light. - Can be doped or used in heterojunctions to enhance photocatalytic efficiency under visible/NIR light. - High stability. | - Strong oxidizing properties. - Expected to be a strong Lewis acid. |
| Mechanism Insights | - Photocatalysis involves the generation of electron-hole pairs upon irradiation. - DFT calculations have been used to understand the photocatalysis mechanism. | - The Ce-F bond is characterized as ionic, with the fluoride ligand showing nucleophilicity in a complex. |
Experimental Protocols
Detailed experimental methodologies for the synthesis and catalytic evaluation of CeF₃ and CeF₄ are crucial for reproducible research.
Synthesis of CeF₃ Nanoparticles
A facile low-temperature solution combustion method has been reported for the synthesis of CeF₃ nanoparticles.
Materials:
-
Cerium chloride (CeCl₃)
-
Ammonium (B1175870) fluoride (NH₄F)
Procedure:
-
Prepare aqueous solutions of cerium chloride and ammonium fluoride.
-
Mix the solutions, adjusting the molar ratio of ammonium fluoride to cerium chloride to control the final product. Specific ratios can yield pure CeF₃, or mixtures with CeO₂ and/or Ce₂O₃.
-
The resulting solution is then subjected to a low-temperature combustion process to obtain CeF₃ nanoparticles.
Synthesis of CeF₄
CeF₄ can be produced by the fluorination of either cerium(III) fluoride or cerium dioxide.
Method 1: Fluorination of CeF₃
-
Place CeF₃ powder in a suitable reactor.
-
Heat the reactor to 500 °C.
-
Introduce fluorine gas (F₂) to react with CeF₃.
-
The reaction yields anhydrous CeF₄. Reaction: 2 CeF₃ + F₂ → 2 CeF₄
Method 2: Fluorination of CeO₂
-
Place CeO₂ powder in a suitable reactor.
-
Heat the reactor to 500 °C.
-
Introduce fluorine gas (F₂) to react with CeO₂.
-
The reaction produces CeF₄ and oxygen gas. Reaction: CeO₂ + 2 F₂ → CeF₄ + O₂
Photocatalytic Activity Evaluation of CeF₃
The photocatalytic performance of CeF₃ nanoparticles can be assessed by the degradation of an organic dye, such as methylene blue (MB), under UV irradiation.
Procedure:
-
Disperse a specific amount of CeF₃ nanoparticles in an aqueous solution of methylene blue.
-
Stir the suspension in the dark to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a UV lamp.
-
At regular intervals, take aliquots of the suspension and centrifuge to remove the catalyst particles.
-
Analyze the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer to determine the degradation efficiency.
Diagrams and Workflows
Conceptual Workflow for Comparative Catalytic Study
The following diagram outlines a logical workflow for a comprehensive comparative study of the catalytic activities of CeF₃ and CeF₄.
Caption: A workflow for the comparative catalytic study of CeF₃ and CeF₄.
Proposed Catalytic Cycle for Photocatalysis with CeF₃
The following diagram illustrates a simplified proposed mechanism for the photocatalytic degradation of organic pollutants using CeF₃.
Caption: A simplified photocatalytic mechanism for CeF₃.
Conclusion
References
A Comparative Guide to the Validation of the Crystal Structure of Cerium Tetrafluoride (CeF4) using X-ray Diffraction (XRD) and Neutron Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray Diffraction (XRD) and Neutron Diffraction for the validation of the crystal structure of Cerium Tetrafluoride (CeF₄). While XRD is a widely used technique for crystal structure determination, neutron diffraction offers complementary information that can be crucial for a complete and accurate structural model. This document outlines the experimental protocols for both techniques and presents a comparative analysis of the expected data, highlighting the unique advantages each method brings to the structural validation of CeF₄.
Introduction to the Crystal Structure of CeF₄
Cerium tetrafluoride is a key inorganic compound, and like other tetrafluorides of the actinide and lanthanide series, its structural characterization is fundamental for understanding its properties and potential applications. It is known to be isostructural with several other tetrafluorides, including those of zirconium, thorium, uranium, and plutonium.[1] The crystal structure of CeF₄ has been investigated using X-ray diffraction, which provides information about the arrangement of atoms in the crystal lattice. However, for a complete validation, especially concerning the precise location of the fluorine atoms, neutron diffraction can offer significant advantages.
Comparative Analysis of XRD and Neutron Diffraction for CeF₄
The primary difference between XRD and neutron diffraction lies in the nature of the radiation and its interaction with matter. X-rays are scattered by the electron cloud of an atom, making the scattering power proportional to the atomic number.[2][3] In contrast, neutrons are scattered by the atomic nucleus, and the scattering length is not directly dependent on the atomic number.[2][4] This fundamental difference leads to distinct advantages for each technique in the context of CeF₄.
Table 1: Comparison of XRD and Neutron Diffraction for CeF₄ Crystal Structure Validation
| Feature | X-ray Diffraction (XRD) | Neutron Diffraction |
| Interaction | X-rays interact with the electron cloud. | Neutrons interact with the atomic nucleus. |
| Scattering Power | Scattering is proportional to the atomic number (Z). For CeF₄, scattering from Cerium (Z=58) will dominate over Fluorine (Z=9). | Scattering length is not Z-dependent. Fluorine has a significant neutron scattering cross-section, making it more visible. |
| Sensitivity to Light Atoms | Lower sensitivity to light atoms like Fluorine in the presence of heavy atoms like Cerium. | High sensitivity to light atoms, enabling precise determination of Fluorine positions and Ce-F bond lengths. |
| Isotope Differentiation | Not possible. | Can distinguish between isotopes. |
| Magnetic Structure Analysis | Not directly sensitive to magnetic moments. | Sensitive to magnetic moments of atoms due to the neutron's spin, allowing for the study of magnetic ordering. |
| Sample Size | Typically requires small sample volumes (milligrams). | Generally requires larger sample volumes (grams). |
| Resolution | Generally offers higher resolution compared to neutron diffraction from standard sources. | Resolution can be lower, but high-resolution instruments are available at specialized facilities. |
| Data Collection | Relatively straightforward and accessible with laboratory-based diffractometers. | Requires access to a nuclear reactor or spallation neutron source. |
Experimental Protocols
A thorough validation of the CeF₄ crystal structure would involve a combined approach using both XRD and neutron diffraction. The following are generalized experimental protocols for each technique.
-
Sample Preparation: A polycrystalline sample of CeF₄ is finely ground to a homogenous powder to ensure random orientation of the crystallites.
-
Data Collection: The powder sample is mounted in a sample holder and placed in a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Data Analysis (Rietveld Refinement): The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The Rietveld refinement method is employed to refine the crystal structure model. This involves fitting a calculated diffraction pattern, based on a trial crystal structure, to the experimental data. The parameters refined include lattice parameters, atomic positions, site occupancies, and atomic displacement parameters.
-
Sample Preparation: A larger quantity of the finely ground CeF₄ powder is required and is typically loaded into a vanadium sample can, which is nearly transparent to neutrons.
-
Data Collection: The sample is placed in a neutron powder diffractometer at a neutron source (nuclear reactor or spallation source). A monochromatic or polychromatic neutron beam is used. The scattered neutrons are detected by an array of detectors at various angles. Data is often collected at low temperatures to reduce thermal vibrations.
-
Data Analysis (Rietveld Refinement): Similar to XRD, the neutron diffraction pattern is analyzed using the Rietveld refinement method. The refinement will yield similar structural parameters but with potentially higher precision for the fluorine atom positions due to their significant neutron scattering contribution.
Data Presentation and Expected Results
A combined analysis of XRD and neutron diffraction data provides a more robust validation of the crystal structure.
Table 2: Expected Quantitative Data from XRD and Neutron Diffraction for CeF₄
| Parameter | Expected from XRD | Expected from Neutron Diffraction | Joint Refinement (XRD + Neutron) |
| Space Group | Determined from systematic absences. | Confirmed from systematic absences. | Confirmed and validated. |
| Lattice Parameters (a, b, c, α, β, γ) | Precisely determined. | Precisely determined. | Highly accurate and precise values. |
| Atomic Positions (Ce) | Accurately determined due to high scattering factor. | Accurately determined. | High accuracy and precision. |
| Atomic Positions (F) | Less precisely determined due to lower scattering factor compared to Ce. | More precisely determined due to significant neutron scattering length. | High accuracy and precision, leveraging the strengths of both techniques. |
| Atomic Displacement Parameters (Uiso/Uaniso) | Determined for all atoms, but with higher uncertainty for F. | More accurately determined for F. | More reliable values for all atoms. |
| Ce-F Bond Lengths and Angles | Calculated from atomic positions, with uncertainty dominated by the precision of F positions. | More precise values due to better localization of F atoms. | Highly accurate and precise bond lengths and angles. |
| R-factors (e.g., Rwp, Rp, χ²) | Goodness-of-fit indicators for the structural model. | Goodness-of-fit indicators for the structural model. | Optimized goodness-of-fit for a model consistent with both datasets. |
Visualization of the Experimental Workflow
The logical flow of validating the crystal structure of CeF₄ using a combination of XRD and neutron diffraction is illustrated in the following diagram.
Caption: Experimental workflow for CeF₄ crystal structure validation.
Conclusion
For the comprehensive validation of the crystal structure of CeF₄, both X-ray and neutron diffraction are invaluable techniques. While XRD can readily determine the overall crystal system, space group, and the positions of the heavy cerium atoms, neutron diffraction is superior for accurately locating the lighter fluorine atoms. A joint refinement using data from both methods will, therefore, provide the most accurate and reliable structural model, leading to a deeper understanding of the chemical bonding and physical properties of cerium tetrafluoride. This dual-technique approach is highly recommended for obtaining publication-quality crystallographic data for this and similar materials.
References
The Catalytic Prowess of CeF4: A Comparative Guide for Lewis Acid Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal Lewis acid catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. While traditional Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are well-established, the exploration of lanthanide-based catalysts, such as Cerium(IV) fluoride (B91410) (CeF₄), offers potential for unique reactivity and improved performance. This guide provides a comparative overview of the catalytic performance of CeF₄ against other common Lewis acids in the context of a benchmark organic transformation: the Friedel-Crafts alkylation.
Performance Comparison in Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of aromatic compounds is a fundamental carbon-carbon bond-forming reaction, and the choice of Lewis acid catalyst is paramount to its success. The catalytic activity of Lewis acids in this reaction generally correlates with their ability to abstract a halide from the alkyl halide, generating a carbocationic intermediate that then undergoes electrophilic aromatic substitution.
The following table summarizes the performance of several common Lewis acids in the benzylation of benzene (B151609) with benzyl (B1604629) chloride. This data, compiled from various sources, provides a quantitative basis for comparing their catalytic efficiencies under specific conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Stoichiometric | Benzene | Room Temp. | - | High | [1] |
| FeCl₃ | 10 | Benzene | Room Temp. | - | Good | [2] |
| TiCl₄ | 100 | Benzene | Room Temp. | 1 | 95 | [3] |
| GaCl₃ | 0.1 (on Hβ zeolite) | Benzene | 80 | - | High Conv. | [2] |
| ZnCl₂ | - | - | - | - | Moderate | [4] |
| CeF₄ | Data Not Available | - | - | - | - |
Note: "High," "Good," and "Moderate" are qualitative descriptors from the literature where exact percentages were not provided. The absence of data for CeF₄ highlights a knowledge gap and an opportunity for further research.
Experimental Protocols
Reproducibility is key in catalytic research. Below is a generalized, representative experimental protocol for the Friedel-Crafts alkylation of benzene with benzyl chloride, which can be adapted for screening different Lewis acid catalysts.
Objective: To synthesize diphenylmethane (B89790) via Friedel-Crafts alkylation of benzene with benzyl chloride using a Lewis acid catalyst.
Materials:
-
Anhydrous benzene
-
Benzyl chloride
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄)
-
Anhydrous dichloromethane (B109758) (or other suitable solvent)
-
Ice-water bath
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous benzene (excess) and the Lewis acid catalyst. The amount of catalyst will vary depending on its activity (from catalytic amounts to stoichiometric).
-
Cool the mixture in an ice-water bath.
-
Slowly add benzyl chloride, dissolved in a small amount of anhydrous benzene or dichloromethane, from the dropping funnel to the stirred mixture. Maintain the temperature during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature or heat under reflux for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully adding crushed ice followed by dilute aqueous HCl to decompose the catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield pure diphenylmethane.
Visualizing the Catalytic Process
To better understand the logical flow of a comparative catalytic study and the fundamental mechanism of the reaction, the following diagrams are provided.
Caption: Workflow for comparing Lewis acid catalysts in Friedel-Crafts alkylation.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts benzylation.
Conclusion
While strong Lewis acids like AlCl₃ and FeCl₃ are effective for the Friedel-Crafts benzylation of benzene, they often require stoichiometric amounts and can be sensitive to moisture. The development of more robust and catalytically active Lewis acids is an ongoing endeavor. The provided data for common Lewis acids serves as a valuable benchmark for assessing the potential of novel catalysts.
The lack of readily available, direct comparative data for CeF₄ in this fundamental organic transformation underscores a significant opportunity for research. Investigating the catalytic activity of CeF₄ and other lanthanide fluorides could unveil new avenues for efficient and selective synthesis, potentially offering advantages in terms of reactivity, stability, and recyclability. For researchers and professionals in drug development, exploring such novel catalytic systems is crucial for advancing synthetic methodologies and discovering new chemical entities.
References
Comparative analysis of different synthesis methods for CeF4
A comprehensive guide to the synthesis of Cerium (IV) Fluoride (B91410) (CeF4), offering a comparative analysis of various methodologies. This document is tailored for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative performance data, and a visual representation of the synthesis pathways.
Comparative Analysis of this compound Synthesis Methods
Cerium (IV) fluoride is a strong oxidizing agent with applications in various fields. The synthesis of high-purity this compound is crucial for its effective utilization. This guide compares the most common methods for this compound synthesis: gas-phase fluorination, wet chemical precipitation, a dry-route using ammonium (B1175870) hydrogen difluoride, hydrothermal synthesis, and reaction with xenon difluoride.
Data Summary
The following table provides a quantitative comparison of the different synthesis methods for this compound, focusing on key performance indicators such as reaction temperature, reaction time, product morphology, and purity.
| Synthesis Method | Precursors | Reaction Temperature (°C) | Reaction Time | Product Morphology | Purity/Yield |
| Gas-Phase Fluorination | CeF3 or CeO2, F2 gas | 500 | Not specified | Crystalline material | High purity |
| Wet Chemical Precipitation | Ce(SO4)2 solution, 40% HF | 90 | Not specified | Hydrated form (this compound·xH2O) | Nanosized powder |
| Dry Synthesis (NH4HF2) | CeO2, NH4HF2 | 117 (intermediate), 297 (final) | 4 h (intermediate), 10 h (final) | Spherical or flaky nanoparticles (10 ± 2 nm) | High |
| Hydrothermal Method | This compound·H2O, HF or NaOH | 100 - 220 | 24 hours | Crystalline hydrates | Can lead to mixtures of products |
| Reaction with XeF2 | CeF3, XeF2 | Not specified | Not specified | Anhydrous crystalline solid | High purity |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Gas-Phase Fluorination
This method involves the direct fluorination of cerium compounds at high temperatures.
Protocol:
-
Place cerium(III) fluoride (CeF3) or cerium dioxide (CeO2) in a suitable reaction vessel (e.g., a nickel or platinum crucible).
-
Heat the reactor to 500 °C.
-
Introduce fluorine gas into the reactor.
-
Maintain the reaction temperature to allow for the complete fluorination of the precursor.
-
The reactions are as follows:
-
After the reaction is complete, cool the system under an inert atmosphere to obtain anhydrous this compound.
Wet Chemical Precipitation
This method yields hydrated cerium(IV) fluoride.
Protocol:
-
Prepare a solution of cerium(IV) sulfate (B86663).
-
In a separate vessel, heat a 40% hydrofluoric acid solution to 90 °C.[1]
-
Slowly add the cerium(IV) sulfate solution to the hot hydrofluoric acid with constant stirring.
-
A precipitate of hydrated cerium(IV) fluoride (this compound·xH2O, where x ≤ 1) will form.[1]
-
Filter the precipitate and wash it with deionized water.
-
Dry the product under vacuum at a low temperature to avoid decomposition.
Dry Synthesis using Ammonium Hydrogen Difluoride
This route produces this compound nanoparticles through a solid-state reaction.
Protocol:
-
Mix cerium dioxide (CeO2) and ammonium hydrogen difluoride (NH4HF2) in a molar ratio of 1:6.[2]
-
Grind the mixture in an agate mortar for 10 minutes.
-
Transfer the powder to a vacuum oven and heat at 117 °C (390 K) for 4 hours to form the intermediate compound (NH4)4CeF8.
-
The intermediate is then transferred to a platinum crucible and heated to 297 °C (570 K) for 10 hours under an argon flow to decompose it into this compound nanoparticles.
Hydrothermal Method
This method is used to synthesize different crystalline forms of hydrated this compound.
Protocol:
-
Start with hydrated cerium(IV) fluoride (this compound·H2O).
-
Place the starting material in a Teflon-lined stainless steel autoclave.
-
Add an aqueous medium, which can be acidic (e.g., 1 M HF) or alkaline (e.g., 1 M NaOH).
-
Seal the autoclave and heat it to the desired temperature (e.g., 100-220 °C) for a specific duration, typically 24 hours.
-
The specific crystalline phase of the product depends on the temperature and the medium used. For instance, treatment in 1 M HF at 220°C yields (this compound)3·H2O.
Reaction with Xenon Difluoride
This method is suitable for preparing anhydrous this compound.
Protocol:
-
React cerium(III) fluoride (CeF3) with xenon difluoride (XeF2).
-
The reaction details, such as temperature and solvent, are not extensively documented in the provided results but would typically be carried out in a non-reactive solvent or in the solid state under controlled conditions.
-
The product is anhydrous crystalline this compound. This method is noted for producing a high-purity product.
Visualization of Synthesis Pathways
The following diagram illustrates the different synthesis routes for Cerium (IV) Fluoride.
Caption: Synthesis pathways for Cerium (IV) Fluoride.
References
Unveiling T-Cell Responses: A Comparative Analysis of CEF4 and Other Prominent Viral Epitopes
For researchers, scientists, and drug development professionals navigating the complexities of cellular immunity, understanding the immunogenic potential of different viral epitopes is paramount. This guide provides a comprehensive comparison of the CEF4 peptide with other well-characterized viral epitopes, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The this compound peptide, a component of the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, serves as a valuable tool in monitoring T-cell responses. This guide delves into the immunogenicity of the individual this compound peptide and contrasts it with other immunodominant epitopes from Cytomegalovirus (CMV) and Epstein-Barr virus (EBV), offering a clear perspective on their relative capacity to elicit T-cell activation.
Quantitative Comparison of Immunogenicity
The following tables summarize quantitative data from immunogenicity assays, providing a comparative overview of the T-cell responses elicited by the this compound peptide and other selected viral epitopes. It is important to note that variations in experimental conditions and donor characteristics can influence the magnitude of the response. Therefore, data from direct head-to-head comparisons, when available, are prioritized.
Table 1: Comparative Immunogenicity Data from IFN-γ ELISpot Assays
| Viral Epitope | Virus of Origin | Peptide Sequence | HLA Restriction | Mean Spot Forming Units (SFU) / 10⁶ PBMC (Range) | Citation(s) |
| This compound | Influenza A Virus (Nucleoprotein) | RVLSFIKGTK | HLA-A3 | 150 (50-300) | [1] |
| CMV pp65 | Cytomegalovirus (pp65) | NLVPMVATV | HLA-A2 | 380 (100-1770) | [2] |
| EBV BMLF1 | Epstein-Barr Virus (BMLF1) | GLCTLVAML | HLA-A2 | Not directly comparable | [3] |
Note: The data presented are compiled from different studies and are intended for comparative purposes. Direct comparison is challenging due to variations in experimental protocols and donor cohorts.
Table 2: Comparative Immunogenicity Data from Intracellular Cytokine Staining (ICS)
| Viral Epitope | Virus of Origin | Peptide Sequence | HLA Restriction | % of Cytokine-Positive CD8+ T-cells (Cytokine) | Citation(s) |
| CEF Pool | CMV, EBV, Flu | Mix of 32 peptides | Various | 7.0 - 8.6 (IFN-γ, TNF-α, CD107a) | [4] |
| CMV pp65 | Cytomegalovirus (pp65) | NLVPMVATV | HLA-A2 | ~0.5 - 2.0 (IFN-γ) | [5] |
| EBV BMLF1 | Epstein-Barr Virus (BMLF1) | GLCTLVAML | HLA-A2 | Not directly comparable |
Note: Data for the CEF pool represents the response to a mixture of peptides, including this compound. Data for individual epitopes can vary significantly between donors.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a typical workflow for comparing T-cell responses and the signaling cascade initiated by peptide-MHC interaction with a T-cell receptor.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments cited in this guide.
IFN-γ ELISpot Assay Protocol
This protocol outlines the steps for quantifying the frequency of IFN-γ-secreting T-cells in response to viral peptide stimulation.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Viral peptides (this compound, CMV pp65, EBV BMLF1)
-
Phytohemagglutinin (PHA) as a positive control
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (RPMI-1640 with 10% FBS)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate to remove unbound capture antibody.
-
Add Blocking Buffer to each well and incubate for at least 2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a single-cell suspension of PBMCs in RPMI-1640 medium.
-
Add 2 x 10⁵ PBMCs to each well.
-
Add the respective viral peptides to the designated wells at a final concentration of 1-10 µg/mL.
-
Include a positive control (PHA) and a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add the BCIP/NBT substrate solution.
-
Monitor for the appearance of dark spots.
-
Stop the reaction by washing the plate with tap water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader.
-
The results are expressed as Spot Forming Units (SFU) per million PBMCs.
-
Intracellular Cytokine Staining (ICS) Protocol
This protocol describes the methodology for detecting intracellular cytokine production in T-cells by flow cytometry following peptide stimulation.
Materials:
-
Human PBMCs
-
Viral peptides (this compound, CMV pp65, EBV BMLF1)
-
PMA/Ionomycin as a positive control
-
Brefeldin A and Monensin (protein transport inhibitors)
-
FACS tubes or 96-well U-bottom plates
-
Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization Buffer
-
FACS Staining Buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add the viral peptides or positive control (PMA/Ionomycin) to the cells.
-
Add Brefeldin A and Monensin to block cytokine secretion.
-
Incubate for 6-16 hours at 37°C in a 5% CO₂ incubator.
-
-
Surface Staining:
-
Wash the cells with FACS Staining Buffer.
-
Add the fluorescently conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in Permeabilization Buffer.
-
-
Intracellular Staining:
-
Add the fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in FACS Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD8+ T-cells that are positive for the specific cytokines.
-
Conclusion
This guide provides a framework for comparing the immunogenicity of the this compound peptide with other significant viral epitopes like CMV pp65 and EBV BMLF1. The provided data tables, experimental workflows, and detailed protocols are intended to serve as a valuable resource for researchers in the field of immunology and vaccine development. While direct comparative data across all epitopes remains an area for further investigation, the information compiled here offers a solid foundation for designing and interpreting immunogenicity studies. The robust responses often observed with CMV and EBV epitopes in seropositive individuals highlight their utility as positive controls, while the this compound peptide provides a specific tool for assessing influenza A-specific T-cell immunity. The choice of epitope for a particular study will ultimately depend on the specific research question, the HLA type of the donor population, and the desired magnitude of the T-cell response.
References
- 1. Frontiers | Deconvoluting the T Cell Response to SARS-CoV-2: Specificity Versus Chance and Cognate Cross-Reactivity [frontiersin.org]
- 2. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Three Cellular Assays to Predict the Course of CMV Infection in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevalent and immunodominant CD8 T cell epitopes are conserved in SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CEF4 Peptide's Role in T-Cell Stimulation
For researchers, scientists, and drug development professionals, the accurate in vitro assessment of T-cell responses is paramount. The CEF4 peptide, a component of the widely used Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF) peptide pool, serves as a critical positive control for stimulating CD8+ T-cell responses, particularly in individuals with the HLA-A2 major histocompatibility complex (MHC) allele. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols, to aid in the validation of T-cell stimulation assays.
Performance Comparison of T-Cell Stimulation
The efficacy of a peptide in stimulating T-cells is typically quantified by measuring the frequency of antigen-specific T-cells that respond by producing cytokines, such as interferon-gamma (IFN-γ). The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for this purpose, where each spot represents a single cytokine-secreting cell.
The following table summarizes representative data from an IFN-γ ELISpot assay comparing the T-cell response to individual HLA-A2 restricted peptides within the CEF pool in two healthy donors. This provides a context for the level of stimulation that can be expected from this compound relative to other common viral epitopes within this standardized pool.
| Peptide (from CEF Pool) | Donor 1 (SFU per 10^6 PBMC) | Donor 2 (SFU per 10^6 PBMC) |
| This compound (Influenza A) | ~50 | ~150 |
| CEF3 (Influenza A) | ~75 | ~200 |
| CEF5 (Influenza A) | ~125 | ~250 |
| CEF6 (Influenza A) | ~25 | ~450 |
| CEF7 (Influenza A) | ~300 | ~700 |
Data is approximated from graphical representations in published literature. SFU = Spot-Forming Units; PBMC = Peripheral Blood Mononuclear Cells. T-cell responses are highly donor-dependent.
As an alternative to individual peptides, whole peptide pools are often used for broad T-cell stimulation. The CEF peptide pool, containing 32 distinct peptides, is a standard positive control.[1][2] The table below compares the T-cell response elicited by the entire CEF peptide pool to that of another common viral antigen peptide pool, the SARS-CoV-2 Spike Protein peptide pool.
| Stimulant | T-Cell Response (Representative IFN-γ ELISpot) |
| CEF Peptide Pool | Strong induction of IFN-γ spots, indicating a robust T-cell response.[1] |
| SARS-CoV-2 Spike Protein Peptide Pool | Induction of IFN-γ spots, with the magnitude of the response being dependent on prior exposure or vaccination.[1] |
| No Peptide (Negative Control) | Minimal to no IFN-γ spots.[1] |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. The following are detailed methodologies for the IFN-γ ELISpot and Intracellular Cytokine Staining (ICS) assays, two of the most common techniques for validating T-cell stimulation.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound peptide or other peptide stimulants
-
Peripheral Blood Mononuclear Cells (PBMCs)
Procedure:
-
Plate Coating: Pre-wet the PVDF membrane with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate to remove unbound antibody and block the membrane with RPMI-1640 with 10% FBS for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Prepare a suspension of PBMCs. Add the PBMCs to the wells (typically 2-3 x 10^5 cells/well) along with the this compound peptide or other stimulants at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Phytohemagglutinin - PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the wells to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate for 45 minutes at room temperature.
-
Spot Development: Wash the plate and add BCIP/NBT substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the multiparametric characterization of T-cell subsets that are producing cytokines in response to stimulation.
Materials:
-
PBMCs
-
This compound peptide or other peptide stimulants
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-human IFN-γ antibody
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well. Add the this compound peptide or other stimulants at a final concentration of 1-10 µg/mL. Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A or Monensin to each well to block cytokine secretion. Incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and resuspend in a fixation/permeabilization buffer for 20 minutes at room temperature in the dark.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to quantify the percentage of IFN-γ-producing CD8+ T-cells.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in T-cell stimulation by the this compound peptide, the following diagrams have been generated using the DOT language.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by this compound peptide presentation.
Caption: Experimental workflow for the IFN-γ ELISpot assay.
Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).
References
A Comparative Guide to Immunomodulatory Peptides in Immunological Research
For researchers, scientists, and drug development professionals, the selection of appropriate peptide analogs is critical for advancing immunological studies. This guide provides a comparative analysis of key immunomodulatory peptides, with a focus on their functional characteristics, supported by experimental data and detailed protocols. We will explore the well-established CEF peptide pool as a baseline for T-cell activation and delve into other significant peptide analogs that offer diverse applications in immunological research.
Introduction to Immunomodulatory Peptides
Immunomodulatory peptides are short amino acid sequences that can influence the immune response. Their applications are vast, ranging from their use as standard controls in immunological assays to their development as therapeutic agents for cancer, infectious diseases, and autoimmune disorders. These peptides can mimic natural ligands, block receptor-ligand interactions, or trigger specific signaling pathways, thereby modulating immune cell function.
The CEF Peptide Pool: A Standard for T-Cell Response
The CEF peptide pool is a widely recognized standard in immunological monitoring. It comprises a mix of viral peptide epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus that are known to elicit strong CD8+ T-cell responses in a large percentage of the human population. While not a single peptide with analogs, the CEF pool serves as a crucial positive control to verify the functionality of T-cells in various assays.[1]
The primary application of the CEF pool is to stimulate the production of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and to induce degranulation (measured by CD107a expression) in CD8+ T-cells.[2] This provides a reliable benchmark for assessing immunocompetence in clinical trial subjects or for validating the efficacy of antigen-presenting cells.[1]
Comparative Analysis of Immunomodulatory Peptide Analogs
Beyond the CEF pool, numerous peptide analogs have been designed and synthesized to achieve specific immunomodulatory effects. This section compares different classes of these peptides based on their targets, mechanisms of action, and functional outcomes.
Data Presentation: Performance of Peptide Analogs
The following table summarizes key performance indicators for various classes of immunomodulatory peptides based on published research.
| Peptide Class | Specific Example(s) | Target Receptor/Cell | Key Functional Outcome(s) | Reference(s) |
| Chemokine Receptor Antagonists | [18F]FP-Ac-TC14012 | CXCR4 | High binding affinity, visualization of CXCR4 expression via PET imaging, low non-specific uptake. | [3] |
| CD4 Co-receptor Mimetics | rD-mPGPtide (CD4-CDR3 analog) | CD4+ T-cells | Prolonged skin allograft survival, decreased frequency of alloreactive T-cells, reduced IL-2, IFN-γ, and IL-4 production. | [4] |
| Antimicrobial Peptides (AMPs) | LL-37, Defensins | Toll-like Receptors (TLRs), various immune cells | Modulation of pro- and anti-inflammatory cytokine production, recruitment and activation of immune cells. | |
| Self-Assembling Peptides | P11-4 | Enamel surface | Preventive and protective anti-erosive effect on tooth enamel. (Note: A non-immunological application included for comparative breadth). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used in the evaluation of immunomodulatory peptides.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This protocol is adapted from studies assessing T-cell responses to peptide stimulation.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Plating: Wash the plate to remove excess antibody and add 1x10^5 to 2.5x10^5 PBMCs per well.
-
Peptide Stimulation: Add the peptide of interest (e.g., CEF pool peptides or peptide analogs) to the wells at a final concentration of 1-10 µg/mL. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop colored spots, where each spot represents a single IFN-γ secreting cell.
-
Analysis: Count the spots using an automated ELISPOT reader.
Flow Cytometry for Intracellular Cytokine Staining
This method is used to identify and quantify cytokine-producing cells following peptide stimulation.
-
Cell Stimulation: Stimulate PBMCs with the peptide of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows cytokines to accumulate within the cell.
-
Surface Staining: Wash the cells and stain for cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorochrome-conjugated antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within the gated T-cell populations.
Visualization of Signaling Pathways and Workflows
Understanding the molecular pathways and experimental processes is facilitated by visual diagrams.
T-Cell Receptor (TCR) Signaling Pathway
This diagram illustrates the general signaling cascade initiated upon peptide-MHC complex recognition by the T-cell receptor on a CD8+ T-cell, leading to cytokine production and cytotoxic response.
References
- 1. A Positive Control for Detection of Functional CD4 T Cells in PBMC: The CPI Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 18F-labeled CXCR4 antagonist peptides for PET imaging of CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic CD4-CDR3 peptide analog enhances skin allograft survival across a MHC class II barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CEF4: A Guide for Laboratory Professionals
It is important to note that the identifier "CEF4" can refer to more than one substance. This guide focuses on the proper disposal of Cerium(IV) Fluoride (B91410) (CeF₄), a white crystalline solid used in various chemical applications. A different substance, a peptide from the influenza A virus, also shares this abbreviation and would necessitate entirely different disposal protocols, likely involving incineration as biological waste.
This document provides essential safety and logistical information for the proper disposal of Cerium(IV) Fluoride (CeF₄), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Cerium(IV) Fluoride is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1][2] When handling CeF₄, all personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
Quantitative Safety Data
For the safety of all laboratory personnel, it is crucial to be aware of the established exposure limits for fluoride compounds.
| Parameter | Value | Reference |
| OSHA PEL (as F) | 2.5 mg/m³ | |
| TLV (as F) | 2.5 mg/m³ |
Step-by-Step Disposal Protocol for Cerium(IV) Fluoride (CeF₄)
The disposal of Cerium(IV) Fluoride must be managed as hazardous chemical waste, in strict accordance with all applicable federal, state, and local regulations. Do not discharge CeF₄ waste into drains or sewers.
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: All waste streams containing CeF₄ must be treated as hazardous. This includes unused product, contaminated consumables (e.g., weighing boats, pipette tips), and materials used for spill cleanup.
-
Waste Segregation: Designate a specific, robust, and sealable container for all solid CeF₄ waste. This container should be clearly labeled as "Hazardous Waste: Cerium(IV) Fluoride".
-
Container Management: Ensure the waste container is kept closed at all times, except when adding waste. Store the container in a designated, secure area away from incompatible materials, such as strong acids.
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep or vacuum the solid material using a HEPA-filtered vacuum and place it into the designated hazardous waste container. The area should then be decontaminated.
-
Disposal Request: Once the container is full, or if the waste is no longer being generated, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow
Caption: Workflow for the safe disposal of Cerium(IV) Fluoride.
Signaling Pathways in Hazard Response
While "signaling pathways" typically refer to biological processes, a similar logical flow can be applied to the hazard response for a chemical spill.
Caption: Logical flow for responding to a Cerium(IV) Fluoride spill.
References
Essential Safety and Logistical Information for Handling Cerium(IV) Fluoride (CeF₄)
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for handling Cerium(IV) Fluoride (B91410) (CeF₄), a strong oxidizing agent. It includes procedural guidance on personal protective equipment, operational handling, and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.
Chemical Identification and Hazards
Cerium(IV) Fluoride, with the chemical formula CeF₄, is a white crystalline material recognized as a strong oxidant.[1] It is crucial to handle this compound with care due to its hazardous nature.
Hazard Identification:
The primary hazards associated with Cerium(IV) Fluoride are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation. |
This data is compiled from multiple safety data sheets.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment must be worn at all times when handling CeF₄.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are essential. A full-face shield must be worn over goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling. |
| Body | Chemical-Resistant Lab Coat or Apron | A chemical-resistant lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Respirator | All handling of CeF₄ powder must be conducted in a certified chemical fume hood. If ventilation is insufficient, a NIOSH-approved N95 dust mask or a half-mask respirator with appropriate cartridges is required. |
| Feet | Closed-toe Shoes | Chemical-resistant safety boots are recommended, especially when handling larger quantities. |
Operational and Disposal Plans
Handling and Storage Protocol
Proper handling and storage are critical to maintaining a safe laboratory environment.
Workflow for Safe Handling:
Caption: Standard workflow for safely handling Cerium(IV) Fluoride.
Storage Requirements:
-
Store in a cool, dry, well-ventilated area in tightly closed containers.
-
Keep away from incompatible materials such as acids, reducing agents, and organic materials to prevent fire hazards.
-
Store locked up.
Spill and Emergency Plan
Immediate and appropriate response to a spill is crucial.
Emergency Response Logic:
Caption: Decision-making workflow for CeF₄ spills.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. For fluoride exposure, treatment with a 2.5% calcium gluconate gel may be necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing CeF₄ must be treated as hazardous.
Disposal Protocol:
-
Collection: Collect waste material, including contaminated PPE and absorbent materials from spills, in a designated, labeled, and sealed container. Do not mix with other waste.
-
Labeling: Clearly label the container as "Hazardous Waste: Cerium(IV) Fluoride".
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of contents and container in accordance with all applicable federal, state, and local regulations through an approved waste disposal plant.
Experimental Protocol Example
Synthesis of Cerium(IV) Fluoride (CeF₄) Nanoparticles
This section provides a detailed methodology for a key experiment involving CeF₄, specifically its synthesis in nanoparticle form via a dry-route method. This method is noted for being more environmentally friendly than wet-route alternatives.
Materials:
-
Cerium dioxide (CeO₂)
-
Ammonium (B1175870) bifluoride (NH₄HF₂)
-
Platinum crucible
-
Quartz tube furnace
-
Argon gas supply
Methodology:
The synthesis is a two-step process involving the creation of an intermediate compound followed by its thermal decomposition.
Experimental Workflow:
Caption: Two-step dry synthesis of CeF₄ nanoparticles.
Detailed Steps:
-
Synthesis of the Intermediate:
-
Cerium dioxide (CeO₂) and ammonium bifluoride (NH₄HF₂) are mixed at a molar ratio of 1:6.
-
The mixture is ground and then placed in a vacuum oven.
-
The reaction is carried out at 390 K for 4 hours to produce the intermediate compound, (NH₄)₄CeF₈.
-
-
Formation of CeF₄ Nanoparticles:
-
The resulting (NH₄)₄CeF₈ powder is placed into a platinum crucible.
-
The crucible is set inside a quartz tube furnace.
-
The furnace is purged with argon gas for 30 minutes.
-
The furnace is then heated to 570 K and held for 10 hours under a continuous argon flow to thermally decompose the intermediate.
-
After cooling to room temperature, the final product of CeF₄ nanoscale polycrystals is obtained.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
